Product packaging for Cyclohexane(Cat. No.:CAS No. 68512-15-2)

Cyclohexane

Cat. No.: B7769873
CAS No.: 68512-15-2
M. Wt: 84.16 g/mol
InChI Key: XDTMQSROBMDMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclohexane is a cyclic alkane with the molecular formula C6H12, widely recognized as a volatile, non-polar solvent with a boiling point of 80.7 °C . Its most significant industrial application is as a pivotal precursor in the synthesis of adipic acid and caprolactam, which are the fundamental building blocks for Nylon 6 and Nylon 6,6 polymers . This positions it as an essential compound in the textiles and automotive industries. In the laboratory, its non-polar nature and density of 0.779 g/cm³ make it an ideal solvent for dissolving oils, fats, resins, and other non-polar substances, and it is commonly used in coatings, adhesives, and as a medium for chemical reactions . A prominent area of modern research involves its role in material science. Recent studies utilize this compound as a model substrate for developing innovative catalytic processes. For instance, advanced WO3/C3N4 Z-scheme heterojunction photocatalysts have been designed to efficiently oxidize this compound to cyclohexanone and cyclohexanol (KA oil) using visible light and O2 under ambient conditions, offering a safer and more sustainable alternative to traditional high-temperature industrial processes . Furthermore, this compound's derivatives are being explored for cutting-edge biomedical applications. Novel lipid nanoparticles (LNPs) formulated with this compound-based ionizable lipids have demonstrated high efficacy and reduced liver toxicity in repeated dosing regimens for mRNA-based protein replacement therapies, showing promise in treating metabolic disorders like phenylketonuria (PKU) in mouse models . The chair conformation is the most stable form of the this compound ring, minimizing steric strain . From an environmental and analytical perspective, this compound's behavior and separation from azeotropic mixtures, such as with ethanol, are actively studied using advanced techniques like extractive distillation with ionic liquids, which is critical for green separation and high-purity recovery in industrial processes . This product is provided for research and development purposes in a controlled laboratory setting. It is strictly for research use only (RUO) and is not intended for, and must not be used for, human or veterinary diagnostics, therapeutic applications, or any form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12 B7769873 Cyclohexane CAS No. 68512-15-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTMQSROBMDMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12
Record name CYCLOHEXANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3043
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CYCLOHEXANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name cyclohexane
Source Wikipedia
URL https://en.wikipedia.org/wiki/Cyclohexane
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25012-93-5
Record name Poly(hexamethylene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25012-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4021923
Record name Cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cyclohexane appears as a clear colorless liquid with a petroleum-like odor. Used to make nylon, as a solvent, paint remover, and to make other chemicals. Flash point -4 °F. Density 6.5 lb / gal (less than water) and insoluble in water. Vapors heavier than air., Gas or Vapor; Liquid, Colorless liquid with a sweet, chloroform-like odor; Note: A solid below 44 degrees F; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet, chloroform-like odor., Colorless liquid with a sweet, chloroform-like odor. [Note: A solid below 44 °F.]
Record name CYCLOHEXANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3043
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclohexane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/384
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Cyclohexane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029597
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CYCLOHEXANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CYCLOHEXANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/117
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cyclohexane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0163.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

177.3 °F at 760 mmHg (NTP, 1992), 80.7 °C at 760 mm Hg, 80.00 to 82.00 °C. @ 760.00 mm Hg, 81 °C, 177 °F
Record name CYCLOHEXANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3043
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CYCLOHEXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cyclohexane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029597
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CYCLOHEXANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CYCLOHEXANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/117
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cyclohexane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0163.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

-4 °F (NTP, 1992), -4 °F, 1 °F (-18 °C) (closed cup), -18 °C c.c., 0 °F
Record name CYCLOHEXANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3043
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclohexane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/384
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CYCLOHEXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYCLOHEXANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CYCLOHEXANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/117
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cyclohexane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0163.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

less than 1 mg/mL at 63 °F (NTP, 1992), In water, 55 mg/L at 25 °C, Solubility in water at 23.5 °C (w/w): 0.0052%, Miscible in ethanol, ether, acetone, benzene, ligroin, carbon tetrachloride, Miscible with olive oil, 100 mL of methanol dissolves 57 grams cyclohexane at 20 °C, 0.055 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0058 (very poor), Insoluble
Record name CYCLOHEXANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3043
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CYCLOHEXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cyclohexane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029597
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CYCLOHEXANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Cyclohexane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0163.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.779 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7781 at 20 °C/4 °C, % IN SATURATED AIR (760 MM HG) 13.66 AT 26.3 °C; DENSITY OF SATURATED, VAPOR-AIR MIXT AT 760 MM HG (AIR = 1) 1.23 AT 26 °C, Relative density (water = 1): 0.8, 0.78
Record name CYCLOHEXANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3043
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CYCLOHEXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYCLOHEXANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CYCLOHEXANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/117
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cyclohexane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0163.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.98 (Air = 1), Relative vapor density (air = 1): 2.9, 2.9
Record name CYCLOHEXANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3043
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CYCLOHEXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYCLOHEXANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CYCLOHEXANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/117
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

95 mmHg at 68 °F ; 100 mmHg at 77.9 °F (NTP, 1992), 96.9 [mmHg], Vapor pressure = 13.0 kPa at 25 °C, Vapor pressure = 51.901 kPa at 60 °C, 96.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10.3, 78 mmHg
Record name CYCLOHEXANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3043
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclohexane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/384
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CYCLOHEXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYCLOHEXANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CYCLOHEXANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/117
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cyclohexane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0163.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Impurities are unconverted benzene, aliphatic hydrocarbons in the benzene feed to the hydrogenation unit, methylcyclopentane formed by isomerization of cyclohexane, and methylcyclohexane formed by hydrogenation of the small amount of toluene in benzene.
Record name CYCLOHEXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless mobile liquid, Colorless liquid [Note: A solid below 44 degrees F]

CAS No.

110-82-7
Record name CYCLOHEXANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3043
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOHEXANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406835
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.461
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48K5MKG32S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYCLOHEXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cyclohexane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029597
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CYCLOHEXANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CYCLOHEXANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/117
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cyclohexane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/GU602160.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

43.7 °F (NTP, 1992), 6.47 °C, 6.5 °C, 7 °C, 44 °F
Record name CYCLOHEXANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3043
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CYCLOHEXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cyclohexane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029597
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CYCLOHEXANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CYCLOHEXANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/117
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cyclohexane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0163.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

Understanding cyclohexane chair and boat conformations

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Cyclohexane Chair and Boat Conformations

Abstract

This compound and its derivatives represent a foundational structural motif in organic and medicinal chemistry, appearing in a vast array of natural products, pharmaceuticals, and materials.[1][2][3] The non-planar nature of the this compound ring gives rise to distinct three-dimensional arrangements, or conformations, that are in rapid equilibrium. Understanding the subtle interplay of forces that govern the stability and interconversion of these conformers is paramount for professionals in drug development and chemical research. The three-dimensional shape of a molecule dictates its interactions with biological targets and its chemical reactivity. This guide provides a comprehensive exploration of the principal this compound conformations—the chair and the boat—delving into the energetic principles that define their stability, the dynamics of their interconversion, and the profound influence of substituents. We will synthesize theoretical principles with practical methodologies, offering a robust framework for researchers to predict and control molecular geometry in the design of novel chemical entities.

The Energetic Imperative: Why this compound Is Not Flat

A simple, two-dimensional representation of this compound as a regular hexagon belies its complex three-dimensional reality. A planar hexagon would necessitate C-C-C bond angles of 120°, a significant deviation from the ideal tetrahedral angle of 109.5° preferred by sp³-hybridized carbon atoms.[1][4] This deviation induces substantial angle strain , a destabilizing energetic penalty.[5][6][7] Furthermore, a flat ring would force all hydrogen atoms on adjacent carbons into a fully eclipsed arrangement, creating severe torsional strain .[5]

To alleviate this combined ring strain, the this compound molecule puckers, adopting a series of non-planar conformations. This allows the bond angles to approach the ideal tetrahedral value and the hydrogen atoms to adopt more stable, staggered arrangements. The two most famous of these conformations are the chair and the boat .

The Chair Conformation: A Strain-Free Ground State

The chair conformation is the most stable arrangement for a this compound ring, representing the global energy minimum.[4][8] At room temperature, over 99.9% of this compound molecules exist in this conformation.[9] Its remarkable stability is a direct consequence of it being virtually free of all major types of strain:

  • Angle Strain: All C-C-C bond angles are approximately 111.5°, very close to the ideal 109.5°, effectively eliminating angle strain.[10][11]

  • Torsional Strain: When viewed along any C-C bond (via a Newman projection), all hydrogen atoms are perfectly staggered, minimizing torsional strain.[8][10][11]

A critical feature of the chair conformation is the presence of two distinct types of substituent positions:

  • Axial (a): Six positions that are oriented parallel to the principal axis of the ring, pointing alternately straight up and straight down.[12]

  • Equatorial (e): Six positions that radiate out from the "equator" of the ring, roughly within the plane of the ring.[12]

Each carbon atom in the chair has one axial and one equatorial position.

chair_conformation cluster_chair Chair Conformation C1 C2 C1->C2 C1_a a C1->C1_a C1_e e C1->C1_e C3 C2->C3 C2_a a C2->C2_a C2_e e C2->C2_e C4 C3->C4 C3_a a C3->C3_a C3_e e C3->C3_e C5 C4->C5 C4_a a C4->C4_a C4_e e C4->C4_e C6 C5->C6 C5_a a C5->C5_a C5_e e C5->C5_e C6->C1 C6_a a C6->C6_a C6_e e C6->C6_e boat_conformations cluster_boat Boat Conformation cluster_twist Twist-Boat Conformation Boat Twist Boat->Twist Twisting motion Flagpole Flagpole Interaction (Steric Strain) Eclipsed Eclipsed Bonds (Torsional Strain) Reduced Reduced Strain ring_flip_energy Chair1 Chair HalfChair1 Half-Chair (TS) Chair1->HalfChair1 TwistBoat Twist-Boat HalfChair1->TwistBoat Boat Boat TwistBoat->Boat HalfChair2 Half-Chair (TS) TwistBoat->HalfChair2 Boat->TwistBoat Chair2 Chair' HalfChair2->Chair2 p0 p1 p2 p3 p4 p5 label_chair label_twist label_boat label_half workflow cluster_exp Experimental Workflow (VT-NMR) cluster_comp Computational Workflow E1 Dissolve Sample E2 Acquire RT Spectrum E1->E2 E3 Cool Sample & Acquire Spectra E2->E3 E4 Observe Coalescence & Splitting E3->E4 E5 Integrate Low-Temp Signals E4->E5 E6 Calculate ΔG (A-Value) E5->E6 C1 Build Axial & Equatorial Models C2 Geometry Optimization C1->C2 C3 Frequency Calculation (ZPVE) C2->C3 C4 Calculate Energy Difference C3->C4

References

An In-depth Technical Guide to the Thermodynamic Data and Phase Transitions of Solid Cyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermodynamic properties and phase transitions of solid cyclohexane, tailored for researchers, scientists, and professionals in drug development and materials science. This compound, a fundamental cycloalkane, serves as a model system for understanding the complex interplay between molecular conformation, crystal packing, and thermodynamic behavior in the solid state. Its well-defined phase transitions are also utilized for the calibration of analytical instrumentation such as Differential Scanning Calorimeters (DSC).[1]

The Solid State of this compound: A Tale of Two Phases

In its solid form, this compound exhibits a fascinating polymorphism, primarily existing in two distinct crystalline phases at atmospheric pressure.[1] The transition between these phases is a classic example of an order-disorder transition, driven by changes in molecular motion and packing.

  • Phase I (Plastic Crystal): Stable at higher temperatures, from 186 K up to its melting point at 280 K, Phase I is an orientationally disordered crystal, often referred to as a "plastic crystal".[1][2] In this phase, the this compound molecules, predominantly in the stable chair conformation, possess significant rotational freedom while their centers of mass are fixed on a face-centered cubic (Fm-3m) lattice.[2] This rotational mobility imparts a waxy, plastic-like consistency to the solid. The high degree of disorder in this phase is a key characteristic, leading to a remarkably low entropy of fusion.[2]

  • Phase II (Ordered Crystal): Below 186 K, this compound transitions into the more ordered and brittle Phase II.[1] This low-temperature phase possesses a monoclinic crystal structure (C2/c), where the rotational and conformational motions of the this compound molecules are significantly restricted.[2] The molecules adopt a well-defined orientation within the crystal lattice.

The transition from the ordered Phase II to the disordered Phase I is accompanied by a significant absorption of energy, reflecting the increase in molecular motion and entropy.[3]

Thermodynamic Landscape of this compound's Phase Transitions

The phase transitions of solid this compound are characterized by distinct thermodynamic signatures. These parameters are crucial for understanding the energetics of the system and for practical applications such as instrument calibration.

Transition Transition Temperature (Ttrs) Enthalpy of Transition (ΔHtrs) Entropy of Transition (ΔStrs)
Solid II → Solid I 186.09 K (-87.06 °C)6.686 kJ/mol35.93 J/(mol·K)
Solid I → Liquid 279.84 K (6.69 °C)2.628 kJ/mol9.39 J/(mol·K)

Data sourced from the NIST WebBook and other cited literature.[3]

The significantly larger enthalpy and entropy of the solid-solid transition compared to the solid-liquid transition underscore the substantial increase in disorder upon entering the plastic crystalline phase.[2][3] The low entropy of fusion is a hallmark of plastic crystals, indicating that the liquid state is not drastically more disordered than the high-temperature solid phase.[2]

Experimental Characterization of this compound's Solid Phases

The thermodynamic data and phase behavior of solid this compound are primarily investigated using calorimetric and spectroscopic techniques.

Calorimetric Analysis

Adiabatic and Differential Scanning Calorimetry (DSC) are the workhorses for determining the transition temperatures and enthalpies of fusion and solid-solid transitions.

  • Sample Preparation: A small, precisely weighed amount of high-purity this compound (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium) covering the temperature range of interest.

  • Thermal Program: The sample is subjected to a controlled cooling and heating cycle.

    • Cooling: The sample is cooled to a temperature well below the expected solid-solid transition (e.g., to 173 K or -100 °C) at a controlled rate (e.g., 10 K/min) to ensure complete crystallization into Phase II.

    • Heating: The sample is then heated at a constant rate (e.g., 5-10 K/min) through the solid-solid and solid-liquid transitions up to a temperature above the melting point (e.g., 293 K or 20 °C).

  • Data Analysis: The heat flow as a function of temperature is recorded.

    • The onset temperature of the endothermic peaks corresponds to the transition temperatures (Ttrs).

    • The area under each peak is integrated to determine the enthalpy of the transition (ΔHtrs).

The following diagram illustrates the typical experimental workflow for DSC analysis of this compound.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement Cycle cluster_analysis Data Analysis weigh Weigh this compound seal Hermetically Seal in Pan weigh->seal place Place Sample & Reference seal->place calibrate Calibrate DSC calibrate->place cool Cool to 173 K place->cool heat Heat to 293 K cool->heat record Record Heat Flow heat->record integrate Integrate Peak Areas (ΔH) record->integrate onset Determine Onset Temperatures (Ttrs) integrate->onset

Caption: Experimental workflow for DSC analysis of this compound.

Spectroscopic Techniques

Vibrational spectroscopy (Raman and Infrared) and Nuclear Magnetic Resonance (NMR) spectroscopy provide insights into the molecular-level changes occurring during phase transitions.

  • Raman and IR Spectroscopy: These techniques are sensitive to changes in molecular symmetry and intermolecular interactions. The transition from the ordered Phase II to the disordered Phase I is marked by significant broadening of the spectral bands, indicative of the onset of molecular rotation.[4]

  • NMR Spectroscopy: Solid-state NMR can probe the dynamics of the this compound molecules. In the plastic crystalline phase, the NMR spectra are characterized by narrow lines, similar to those observed in the liquid state, confirming the high degree of molecular tumbling. In contrast, the spectra of the rigid Phase II exhibit broad lines.

The relationship between the solid phases of this compound and their key characteristics is summarized in the diagram below.

References

A Researcher's Guide to Quantum Mechanical Calculations of Cyclohexane's Molecular Structure and Conformational Landscape

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

Cyclohexane, a foundational saturated carbocycle, is a ubiquitous structural motif in organic chemistry, natural products, and pharmaceutical compounds. Its non-planar nature gives rise to a complex conformational landscape, the understanding of which is critical for predicting molecular properties, reactivity, and biological activity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practical application of quantum mechanics (QM) for the computational modeling of this compound's molecular structure. We delve into the theoretical underpinnings of prevalent QM methods, present a detailed, field-proven protocol for geometry optimization and vibrational analysis, and offer insights into the interpretation of computational results.

The Conformational Landscape of this compound

Unlike its planar representation in simple line-angle formulas, the this compound ring puckers to minimize angle strain (deviation from the ideal sp³ tetrahedral angle of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds). This results in several distinct conformations, primarily the low-energy chair and twist-boat forms, which exist in equilibrium.[1][2] The higher-energy boat and half-chair conformations serve as transition states for interconversion.[3][4]

The chair conformation is the global energy minimum, representing over 99.9% of an ensemble of this compound molecules at room temperature.[1] This remarkable stability arises from its perfectly staggered C-H bonds and near-ideal C-C-C bond angles, which effectively eliminate both torsional and angle strain.[5]

The energy differences between these conformers are critical for understanding the molecule's dynamics. Density Functional Theory (DFT) calculations have been instrumental in quantifying these energy gaps.[4]

ConformerRoleRelative Energy (kcal/mol)Point Group Symmetry
Chair Global Minimum0.0D₃d
Twist-Boat Local Minimum~5.5D₂
Boat Transition State~6.9C₂v
Half-Chair Transition State~10.8C₂
Table 1: Relative energies of major this compound conformers. Values are approximate and can vary slightly based on the level of theory and basis set used. Data synthesized from multiple computational studies.[2][3][4]

The interconversion between these conformers follows a specific energetic pathway, which can be visualized to understand the barriers to ring-flipping.

G cluster_0 cluster_1 C1 Chair (C) C1->p1 HC1 Half-Chair (TS) HC1->p2 TB Twist-Boat (TB) TB->p3 B Boat (TS) B->p4 TB2 Twist-Boat (TB') TB2->p5 HC2 Half-Chair (TS) HC2->p6 C2 Chair (C') p1->HC1 ΔG‡ ≈ 10.8 kcal/mol p2->TB p3->B ΔG‡ ≈ 1.4 kcal/mol p4->TB2 p5->HC2 p6->C2 E_min Relative Energy (kcal/mol) 10 - E_mid 5 - E_max 0 -

Figure 1: Conformational interconversion pathway of this compound.

Theoretical Foundations of Quantum Mechanical Calculations

Quantum mechanical calculations solve the Schrödinger equation to determine the electronic structure and energy of a molecule.[6] For a molecule like this compound, several methods are employed, each offering a different balance of accuracy and computational cost.

Ab Initio Methods

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data.[7]

  • Hartree-Fock (HF) Theory: This is a fundamental starting point that approximates the complex many-electron wavefunction as a single Slater determinant.[8] While computationally efficient, it neglects electron correlation, the interaction between individual electrons, which can lead to inaccuracies in energy calculations.

  • Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that offers a cost-effective way to include electron correlation.[8] It generally provides more accurate results than HF for conformational energies.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of computational chemistry for systems of this size. Instead of calculating the complex wavefunction, DFT determines the energy from the molecule's electron density.[6][8] This approach offers a remarkable balance of accuracy and computational efficiency, making it ideal for studying the conformational preferences of this compound and its derivatives.[4][9] The accuracy of a DFT calculation is governed by the choice of the exchange-correlation functional, with popular choices including:

  • B3LYP: A hybrid functional that is widely used and provides robust results for a variety of organic molecules.[10]

  • M06-2X: A functional that often performs well for non-covalent interactions and thermochemistry.[9]

  • ωB97X-D: Includes empirical dispersion corrections, which can be important for accurately modeling subtle intramolecular forces.[9]

The Role of the Basis Set

A basis set is a set of mathematical functions used to build the molecular orbitals.[11] The choice of basis set is critical; a larger, more flexible basis set will yield a more accurate description of the molecule's electronic structure at the cost of increased computation time.

  • Pople-style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a good compromise for many applications. The "6-31G" notation describes how the core and valence atomic orbitals are represented.[12]

    • (d) or *: Adds polarization functions on heavy (non-hydrogen) atoms, allowing orbitals to change shape. This is crucial for accurate geometry.

    • (d,p) : Adds polarization functions to both heavy atoms and hydrogens.

    • + : Adds diffuse functions, which are important for describing anions or systems with lone pairs.

  • Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit. They are often used for high-accuracy benchmark calculations.[13]

For routine geometry optimizations of this compound, a basis set like 6-31G(d) is often sufficient. For more accurate final energy calculations, a larger basis set such as 6-311+G(d,p) is recommended.[9]

Practical Workflow for Structural Analysis

A reliable computational analysis of this compound's structure involves two key steps: Geometry Optimization followed by a Frequency Calculation .

  • Geometry Optimization: This process systematically alters the molecular geometry to find a stationary point on the potential energy surface, ideally a local or global minimum.[7][14]

  • Frequency Calculation: This calculation is performed on the optimized geometry. It serves two purposes:

    • It confirms the nature of the stationary point. A true minimum will have zero imaginary vibrational frequencies. A transition state will have exactly one imaginary frequency.[7]

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections (enthalpy and Gibbs free energy), which are necessary for comparing the relative stabilities of different conformers.

Figure 2: Standard computational workflow for molecular structure analysis.

Detailed Protocol: Geometry Optimization & Frequency Analysis of Chair this compound

This protocol describes a standard calculation using the Gaussian software package, a widely used tool in computational chemistry.[6][15] The chosen level of theory, B3LYP/6-31G(d) , provides a reliable and computationally efficient result for this system.

Step 1: Create the Input File First, generate an initial 3D structure of chair this compound using molecular modeling software (e.g., Avogadro, GaussView).[16][17] Then, create a text file named cyclohexane_opt_freq.com.

  • Causality behind choices:

    • %nprocshared=4 and %mem=4GB: These lines allocate computational resources. Adjust based on your system.

    • #p B3LYP/6-31G(d) Opt Freq: This is the route section.

      • #p: Requests enhanced print output.

      • B3LYP/6-31G(d): Specifies the DFT method and basis set.

      • Opt: Keyword to perform a geometry optimization.

      • Freq: Keyword to perform a frequency calculation on the optimized geometry.

    • This compound Chair Conformation: A descriptive title.

    • 0 1: Specifies the molecular charge (0) and spin multiplicity (1, for a singlet state).

    • The subsequent block contains the initial Cartesian coordinates of all atoms.

Step 2: Run the Calculation Execute the calculation using the Gaussian command line interface: g16 < cyclohexane_opt_freq.com > cyclohexane_opt_freq.log

Step 3: Analyze the Output (.log file) The calculation is complete when the program terminates normally. The output file contains all the results.

Interpretation of Results

4.1. Verifying a Successful Optimization A successful geometry optimization is confirmed by four "Yes" convergence criteria near the end of the optimization section of the output file. The most critical check is to ensure the optimized structure is a true energy minimum.

  • Self-Validation: Scroll to the frequency analysis results. A stable structure will have zero imaginary frequencies (which are sometimes printed as negative values).[7] If one imaginary frequency is present, the optimization has located a transition state, not a minimum.

4.2. Extracting Structural and Energetic Data The output file is rich with data. Key information includes:

  • Optimized Geometry: The final atomic coordinates are provided in a "Standard orientation." From these, you can measure bond lengths, bond angles, and dihedral angles to characterize the structure precisely.

  • Energy: The final electronic energy is reported. For comparing conformers, the Gibbs Free Energy (Sum of electronic and thermal Free Energies) is the most appropriate value as it accounts for entropy and zero-point energy.

ParameterOptimized Value (B3LYP/6-31G(d))
C-C Bond Length~1.53 Å
C-H (axial) Bond Length~1.10 Å
C-H (equatorial) Bond Length~1.09 Å
C-C-C Bond Angle~111.4°
H-C-H Bond Angle~107.5°
Table 2: Representative optimized geometrical parameters for the this compound chair conformation. These values are consistent with experimental data.

Conclusion

Quantum mechanical calculations provide an indispensable toolkit for the detailed structural and energetic analysis of flexible molecules like this compound. By leveraging methods such as Density Functional Theory with appropriate basis sets, researchers can accurately predict geometries, determine the relative stabilities of different conformers, and gain fundamental insights into the molecule's behavior. The workflow of geometry optimization followed by a frequency calculation represents a robust and self-validating protocol that ensures the scientific integrity of the computational results. This guide provides the foundational knowledge and practical steps necessary for scientists to confidently apply these powerful computational techniques in their research, particularly in fields like drug design where molecular conformation is paramount to function.

References

Investigating the intermolecular forces in liquid cyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Intermolecular Forces in Liquid Cyclohexane

Abstract

This technical guide provides a comprehensive investigation into the nature and consequences of intermolecular forces (IMFs) in liquid this compound (C₆H₁₂). As a nonpolar, cyclic alkane, this compound serves as a model system for understanding London Dispersion Forces (LDFs), the weakest yet most ubiquitous class of intermolecular attractions.[1] This document delineates the theoretical underpinnings of LDFs in the context of this compound's molecular structure, details rigorous experimental protocols for quantifying the macroscopic effects of these forces, and introduces computational methodologies for their simulation. The intended audience includes researchers, scientists, and professionals in drug development and materials science who require a deep, actionable understanding of the physical chemistry of nonpolar solvents.

Theoretical Framework: The Nature of Forces in Apolar Systems

The physical properties of any liquid are a direct manifestation of the forces that exist between its constituent molecules.[2] For this compound, a nonpolar molecule with a negligible difference in electronegativity between its carbon and hydrogen atoms, the intermolecular landscape is dominated exclusively by London Dispersion Forces.[3]

The Dominance of London Dispersion Forces (LDF)

Unlike polar molecules that possess permanent dipoles, nonpolar molecules like this compound exhibit attractive forces through transient, instantaneous dipoles.[4] The constant motion of electrons within the molecule's electron cloud can lead to a momentary, uneven distribution of charge, creating a temporary dipole.[5][6] This instantaneous dipole can then induce a corresponding, temporary dipole in an adjacent molecule, resulting in a weak, short-lived electrostatic attraction.[4] This induced dipole-induced dipole attraction is the essence of the London Dispersion Force.[5] Although individually weak, the sum of these forces across the entire molecule dictates the cohesive energy that holds the liquid together.[6]

Key Factors Influencing LDF Strength in this compound

The magnitude of London Dispersion Forces is primarily governed by two molecular properties:

  • Polarizability : This is the ease with which the electron cloud of a molecule can be distorted to form a dipole.[5] Larger molecules with more electrons, particularly those held farther from the nuclei, are more polarizable and thus exhibit stronger LDFs.[5]

  • Molecular Surface Area & Shape : The strength of LDFs is highly dependent on the surface area available for intermolecular contact. Molecules with larger surface areas can engage in more of these weak interactions. The chair conformation of this compound, while compact, allows for significant surface contact with neighboring molecules, distinguishing its properties from more spherical or linear alkanes of similar molecular weight.[1][5] For instance, the linear n-pentane has stronger LDFs and a higher boiling point than the more spherical neopentane, despite having the same molecular formula (C₅H₁₂), because its shape allows for more effective intermolecular contact.[1][5]

Experimental Quantification of Intermolecular Forces

While IMFs cannot be measured directly, their collective strength can be inferred by measuring macroscopic physical properties that depend on the energy required to overcome them.[2][7] This section details key experimental protocols for probing the cohesive energy in liquid this compound.

Method 1: Calorimetric Determination of Enthalpy of Vaporization (ΔH_vap)

The enthalpy of vaporization is the energy required to transform one mole of a substance from a liquid to a gaseous state at constant pressure.[8] This energy is used almost entirely to overcome the intermolecular attractive forces in the liquid.[9] Therefore, ΔH_vap serves as a direct and robust quantitative measure of the total strength of IMFs. For this compound, this value is approximately 32 kJ/mol.[10]

Experimental Protocol: Determination of ΔH_vap using Differential Scanning Calorimetry (DSC) [9]

  • Calibration: Calibrate the DSC instrument using standard materials with known melting points and enthalpies of fusion (e.g., indium) to ensure temperature and heat flow accuracy.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of high-purity liquid this compound into a specialized volatile sample pan with a pinhole lid. The pinhole allows for the controlled escape of vapor during the experiment.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Initiate a controlled temperature ramp, for example, from 25 °C to 100 °C at a heating rate of 10 °C/min.

  • Data Acquisition: As the this compound reaches its boiling point (approx. 80.74 °C), the instrument will record a large endothermic peak, representing the energy absorbed during vaporization.[9][11]

  • Data Analysis: Integrate the area under the endothermic peak to determine the total heat absorbed (q). Calculate the enthalpy of vaporization using the formula: ΔH_vap = q / n where 'n' is the number of moles of the this compound sample.

Method 2: Viscometry as a Probe for Intermolecular Drag

Viscosity, a measure of a fluid's resistance to flow, is directly related to the strength of its intermolecular forces.[12] Stronger IMFs create more internal "friction" or drag between molecules, resulting in higher viscosity.[12] this compound exhibits a viscosity of approximately 0.93 mPa·s at 22 °C.[10]

Experimental Protocol: Measuring Kinematic Viscosity with an Ostwald Viscometer [13][14]

  • Apparatus Preparation: Thoroughly clean and dry an Ostwald viscometer.[12]

  • Calibration: Calibrate the viscometer using a reference liquid of known viscosity and density (e.g., pure water) at a precisely controlled temperature. The calibration determines the viscometer constant (K).[14]

  • Temperature Control: Place the viscometer in a constant-temperature water bath, ensuring it is held vertically. Allow at least 30 minutes for thermal equilibrium.[13]

  • Sample Loading: Introduce a precise volume of this compound into the viscometer's larger bulb.[13]

  • Flow Time Measurement: Using a pipette bulb, draw the liquid up through the capillary tube until it is above the upper timing mark. Release the suction and use a stopwatch to accurately measure the time (t) it takes for the liquid meniscus to fall from the upper mark to the lower mark.[13][14]

  • Replication: Repeat the measurement at least three times, ensuring the flow times are consistent (e.g., within 1% of each other).[13]

  • Calculation: Calculate the kinematic viscosity (ν) and dynamic viscosity (η) using the following equations:[15]

    • Kinematic Viscosity: ν = K * t

    • Dynamic Viscosity: η = ν * ρ where 't' is the average flow time and 'ρ' is the density of this compound at the experimental temperature.

Computational Modeling: A Molecular Perspective

Molecular Dynamics (MD) simulations offer a powerful computational lens to investigate the behavior of liquid this compound at the atomic level, providing insights that complement experimental data.[16][17]

Principles of Molecular Dynamics (MD) Simulations

MD simulations model a system of molecules (in this case, this compound) within a defined simulation box.[17] By assigning initial positions and velocities, the simulation numerically solves Newton's equations of motion for each atom over a series of very small time steps (e.g., femtoseconds).[16] This process tracks the trajectory of every atom, revealing information about the liquid's structure, dynamics, and thermodynamic properties, all of which are governed by the underlying intermolecular forces defined in the simulation's force field.[16][18]

Diagram: Conceptual Workflow for MD Simulation

MD_Workflow cluster_prep System Preparation cluster_sim Simulation Execution cluster_analysis Data Analysis node_a Define Molecular Model (e.g., United-Atom for CH2) node_b Populate Simulation Box with this compound Molecules node_a->node_b node_c Apply Periodic Boundary Conditions node_b->node_c node_d Energy Minimization (Remove steric clashes) node_c->node_d node_e Equilibration (NPT/NVT) (Achieve target T and P) node_d->node_e node_f Production Run (NVE) (Generate trajectories) node_e->node_f node_g Calculate Radial Distribution Function (g(r)) node_f->node_g node_h Determine Cohesive Energy Density node_g->node_h node_i Analyze Dynamic Properties (e.g., Diffusion Coefficient) node_h->node_i

Caption: A generalized workflow for conducting a Molecular Dynamics (MD) simulation.

Extracting Insights from Simulations
  • Radial Distribution Function (g(r)) : This function describes the probability of finding another molecule at a certain distance from a reference molecule. The peaks in the g(r) plot reveal the average separation distances and coordination shells, providing a detailed picture of the liquid's structure.

  • Cohesive Energy Density (CED) : Calculated from the simulation, the CED is the energy required to remove a molecule from its own liquid phase, which is conceptually equivalent to the energy of vaporization. This provides a direct computational analogue to the experimentally measured ΔH_vap.

Synthesis and Implications

The investigation of intermolecular forces in liquid this compound reveals a consistent picture across theoretical, experimental, and computational approaches. The dominance of London Dispersion Forces is the central principle governing its physical behavior.

Diagram: From Molecular Properties to Macroscopic Behavior

Properties_Flow cluster_micro Microscopic Properties cluster_force Governing Force cluster_macro Macroscopic Properties mol_structure This compound Molecular Structure (C6H12, Nonpolar) polarizability High Polarizability (Large Electron Cloud) mol_structure->polarizability surface_area Significant Surface Area mol_structure->surface_area ldf London Dispersion Forces (LDF) polarizability->ldf surface_area->ldf boiling_point Moderate Boiling Point (~81 °C) ldf->boiling_point viscosity Low Viscosity (~0.93 mPa·s at 22°C) ldf->viscosity enthalpy Significant ΔH_vap (~32 kJ/mol) ldf->enthalpy

Caption: The relationship between molecular properties, LDF, and physical behavior.

This understanding is critical in applied fields. In drug development , the solubility of nonpolar active pharmaceutical ingredients (APIs) is dictated by the balance of IMFs between the solute-solute, solvent-solvent (like this compound), and solute-solvent interactions. In materials science , this compound is used as a solvent for nonpolar polymers and as a recrystallization medium, where its IMF characteristics control dissolution and crystal formation processes.[11]

Summary of Key Quantitative Data

PropertyExperimental ValueSignificance
Enthalpy of Vaporization (ΔH_vap) ~32 kJ/mol[10]Direct measure of cohesive energy to overcome IMFs.
Boiling Point 80.74 °C[11]Temperature at which kinetic energy overcomes IMFs.
Viscosity (at 22 °C) ~0.93 mPa·s[10]Reflects internal friction due to intermolecular drag.
Surface Tension (at 20 °C) ~25.3 dyn/cm[10]Energy required to increase surface area against IMFs.

References

Methodological & Application

Application Note: Cyclohexane as a Strategic Solvent for the Recrystallization of Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Recrystallization is a cornerstone technique for the purification of solid organic compounds in research and pharmaceutical development. The selection of an appropriate solvent is the most critical determinant for a successful and efficient purification. This document provides a comprehensive guide to the application of cyclohexane as a non-polar solvent for the recrystallization of a wide range of organic compounds. It details the underlying principles, provides step-by-step protocols, and offers troubleshooting guidance based on field-proven insights.

The Principle of Recrystallization and the Role of the Solvent

Recrystallization is a purification technique predicated on the differential solubility of a compound in a given solvent at varying temperatures.[1][2] The ideal solvent will exhibit high solubility for the target compound at an elevated temperature (typically the solvent's boiling point) and significantly lower solubility at reduced temperatures.[2][3] This temperature-dependent solubility gradient allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of a supersaturated solution upon cooling. As the solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purified form, while impurities ideally remain dissolved in the "mother liquor."[4][5]

The choice of solvent is paramount and is guided by the adage "like dissolves like."[4] Polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[4][6] this compound, a non-polar cycloalkane, is therefore an excellent candidate for the recrystallization of non-polar to moderately polar organic compounds.[7][8][9]

This compound: Physicochemical Properties and Rationale for Use

This compound (C₆H₁₂) is a colorless, flammable liquid with a mild, sweet odor.[7] Its utility as a recrystallization solvent stems from its specific physicochemical properties, which are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₂[7][10]
Molecular Weight 84.16 g/mol [7][11]
Boiling Point 80.7 °C[7][11]
Melting Point 6.5 °C[7][8][11]
Density 0.779 g/mL at 20 °C[7][11]
Polarity Index 0.2[11][12][13]
Solubility in Water Very low (practically insoluble)[7][12]
Solubility in Organic Solvents Soluble in alcohol, acetone, benzene, ether[8]
Flash Point -20 °C (-4 °F)[10][11]

The low polarity of this compound makes it an effective solvent for a variety of non-polar organic compounds such as hydrocarbons, ethers, esters, and some halogenated compounds.[14][15] Its relatively low boiling point facilitates easy removal from the purified crystals by evaporation.[7] Furthermore, its immiscibility with water can be advantageous in certain purification scenarios.

Decision Framework for Solvent Selection

The selection of an appropriate solvent is a critical first step. The following diagram illustrates a logical workflow for determining if this compound is a suitable candidate for the recrystallization of a given compound.

Solvent_Selection start Start: Impure Solid Compound solubility_test Perform Solubility Tests in Various Solvents start->solubility_test is_soluble_hot Is the compound soluble in hot this compound? solubility_test->is_soluble_hot is_insoluble_cold Is the compound insoluble or sparingly soluble in cold this compound? is_soluble_hot->is_insoluble_cold Yes try_other_solvents Consider other solvents or solvent pairs. is_soluble_hot->try_other_solvents No cyclohexane_suitable This compound is a suitable solvent. is_insoluble_cold->cyclohexane_suitable Yes is_insoluble_cold->try_other_solvents No end Proceed with Recrystallization cyclohexane_suitable->end try_other_solvents->end Recrystallization_Workflow start Start: Impure Solid dissolve Dissolve in minimum amount of hot this compound start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities present) dissolve->hot_filtration Optional cool_slowly Cool slowly to room temperature dissolve->cool_slowly hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash with ice-cold This compound vacuum_filtration->wash_crystals dry_crystals Dry the purified crystals wash_crystals->dry_crystals end End: Pure Crystalline Solid dry_crystals->end

References

Protocol for Using Cyclohexane as a Mobile Phase in Normal-Phase High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Normal-phase high-performance liquid chromatography (NP-HPLC) remains an indispensable technique for the separation of non-polar and moderately polar compounds, particularly isomers that are challenging to resolve by reversed-phase chromatography.[1] This application note provides a comprehensive guide to the effective use of cyclohexane as a primary non-polar mobile phase in NP-HPLC. We will delve into the fundamental principles, practical considerations for mobile phase preparation, method development strategies, and critical safety protocols. By explaining the causality behind experimental choices, this guide aims to equip researchers with the expertise to develop robust and reliable NP-HPLC methods utilizing this compound.

Introduction: The Role of this compound in Normal-Phase Chromatography

Normal-phase chromatography operates on the principle of "like attracts like," where analytes are separated based on their polarity.[2] The stationary phase is polar (e.g., silica gel), and the mobile phase is non-polar.[2][3] In this mode, polar analytes interact more strongly with the stationary phase, resulting in longer retention times, while non-polar analytes are eluted more quickly by the mobile phase.[4]

This compound is a non-polar aliphatic hydrocarbon solvent that serves as a weaker eluent than n-hexane, offering unique selectivity for certain applications. Its primary advantages in NP-HPLC include:

  • Excellent Resolving Power: Particularly effective for separating lipophilic substances and isomers with minor structural differences.[1]

  • Analyte Solubility: Many non-polar compounds that are poorly soluble in aqueous mobile phases are readily soluble in this compound.[1]

  • Low UV Cutoff: HPLC-grade this compound has a UV cutoff around 200-210 nm, allowing for sensitive detection of many compounds at lower wavelengths.[5][6][7]

However, a notable characteristic of this compound is its potential to solidify under high pressure at ambient temperatures. It has a melting point of 6.6°C at 1 bar and can freeze at pressures commonly used in HPLC (e.g., 236 bar at 20°C).[8][9] This necessitates careful monitoring and control of system pressure and temperature.

Mobile Phase Preparation and Optimization

The quality and composition of the mobile phase are paramount for achieving reproducible and reliable separations.

Solvent Quality and Preparation

Protocol 1: Mobile Phase Preparation

  • Select High-Purity Solvents: Always use HPLC-grade this compound and modifiers (e.g., ≥99.9% purity).[10][11] This minimizes baseline noise and prevents column contamination from impurities like evaporation residues or UV-absorbing contaminants.[12]

  • Filtration: Filter the solvents, even if they are HPLC grade, through a 0.2 µm or 0.45 µm chemical-resistant filter to remove any particulate matter that could clog the system.

  • Modifier Addition: Prepare the mobile phase by accurately measuring and mixing this compound with the chosen polar modifier(s). Common modifiers include isopropanol, ethanol, and ethyl acetate.[12] For instance, a starting mobile phase could be 95:5 (v/v) this compound:isopropanol.

  • Thorough Mixing: Ensure the mobile phase is completely homogenous by swirling or sonicating briefly. Inadequate mixing can lead to baseline fluctuations.

  • Degassing: Degas the mobile phase immediately before use to prevent the formation of air bubbles in the pump and detector, which can cause pressure fluctuations and baseline spikes. Common methods include helium sparging, vacuum filtration, or using an in-line degasser.

The Role of Polar Modifiers

Pure this compound is often too weak of a solvent to elute even moderately polar compounds in a reasonable time. A small amount of a more polar solvent, known as a modifier, is added to increase the mobile phase's elution strength.

  • Mechanism: The polar modifier competes with the analyte for the active sites (e.g., silanol groups) on the polar stationary phase. This competition weakens the analyte's interaction with the stationary phase, reducing its retention time.[2]

  • Choosing a Modifier: The choice of modifier can significantly impact selectivity.

    • Protic solvents (e.g., isopropanol, ethanol) are strong modifiers that can hydrogen bond with the stationary phase.

    • Aprotic solvents (e.g., ethyl acetate, dichloromethane) modify the mobile phase strength through dipole-dipole interactions.[12]

The following table summarizes the properties of this compound and common modifiers.

SolventPolarity Index (P')[13]UV Cutoff (nm)[5][7]Viscosity (cP at 20°C)[7]Boiling Point (°C)[10]
This compound 0.2~2001.0080.7
n-Hexane 0.1~2000.3369.0
Ethyl Acetate 4.4~2600.4577.0
Isopropanol 3.9~2102.3082.0
Ethanol 4.3~2101.2078.0
Mobile Phase Optimization Workflow

Optimizing the mobile phase composition is a critical step in method development. The goal is to achieve the desired retention, resolution, and analysis time.

Mobile_Phase_Optimization start Start: Select Analytes & Column initial_conditions Initial Run: this compound with 5% Isopropanol start->initial_conditions evaluate_k Evaluate Retention Factor (k') Is 1 < k' < 10? initial_conditions->evaluate_k k_too_high k' too high (Long Retention) evaluate_k->k_too_high No (High) k_too_low k' too low (Poor Retention) evaluate_k->k_too_low No (Low) evaluate_res Evaluate Resolution (Rs) Is Rs > 1.5? evaluate_k->evaluate_res Yes increase_modifier Increase Modifier % (e.g., to 10% IPA) k_too_high->increase_modifier decrease_modifier Decrease Modifier % (e.g., to 2% IPA) k_too_low->decrease_modifier increase_modifier->evaluate_k decrease_modifier->evaluate_k change_modifier Change Modifier Type (e.g., to Ethyl Acetate) evaluate_res->change_modifier No optimize_percent Fine-tune Modifier % evaluate_res->optimize_percent Yes change_modifier->initial_conditions end_protocol Final Protocol optimize_percent->end_protocol

Caption: Workflow for mobile phase optimization in NP-HPLC.

Practical HPLC System and Column Considerations

Column Selection

The choice of stationary phase is crucial for achieving the desired separation. For NP-HPLC with this compound, common choices include:

  • Bare Silica (SiO₂): The most common and traditional polar stationary phase. It offers strong retention for polar compounds.[3]

  • Cyano (CN) Phases: These are less polar than silica and can be used in both normal-phase and reversed-phase modes. They offer different selectivity, especially for compounds with double bonds or aromatic rings.[14]

  • Amino (NH₂) Phases: Also less polar than silica, amino columns are often used for carbohydrate analysis but can provide unique selectivity for other polar analytes.[3]

Column Equilibration

Proper column equilibration is essential for reproducible retention times. The highly non-polar mobile phase can take longer to fully equilibrate the polar stationary phase compared to reversed-phase systems.

Protocol 2: Column Equilibration

  • Initial Flush: If the column is new or has been stored in a different solvent, flush it with a mid-polarity solvent like isopropanol at a low flow rate (e.g., 0.5 mL/min) for at least 30-60 minutes.[15]

  • Introduce Mobile Phase: Gradually introduce the this compound-based mobile phase.

  • Equilibrate: Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline and constant backpressure are achieved.[15] For mobile phases containing additives like acids or bases, the equilibration time may need to be longer.[15]

Managing High Pressure and Potential Freezing

As previously mentioned, pure this compound can freeze under typical HPLC pressures.[8]

Causality and Mitigation:

  • Pressure-Induced Freezing: The melting pressure of this compound is 236 bar at 20°C and 348 bar at 25°C.[8] Many HPLC systems operate within or above this range.

  • Solution 1: Add a Modifier: The addition of even small amounts of another solvent significantly increases the melting pressure of the mixture.[8] A mobile phase with 5-10% modifier is generally safe from freezing under standard HPLC conditions.

  • Solution 2: Temperature Control: Increasing the column and solvent temperature can also prevent freezing, as the melting pressure curve is steep.[8] For example, at 30°C, the melting pressure of pure this compound rises to 459 bar.[8][9]

  • Solution 3: Set Pressure Limits: Modern HPLC pumps allow users to set an upper pressure limit. It is prudent to set this limit below the predicted melting pressure of the eluent at the operating temperature.[8]

Step-by-Step Method Development Protocol

This section provides a structured workflow for developing a separation method from scratch.

Method_Development_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation info Analyte Information (Polarity, Solubility, UV Spectra) col_select Column Selection (e.g., Silica, 5µm, 250x4.6mm) info->col_select mob_phase_select Select Mobile Phase System (e.g., this compound/Isopropanol) col_select->mob_phase_select gradient_run Run Initial Gradient (e.g., 2% to 20% IPA over 20 min) mob_phase_select->gradient_run eval_gradient Evaluate Peak Elution & Resolution gradient_run->eval_gradient isocratic_dev Develop Isocratic Method (Based on gradient retention) eval_gradient->isocratic_dev flow_rate_opt Optimize Flow Rate (Balance speed and resolution) isocratic_dev->flow_rate_opt temp_opt Optimize Temperature (Improve peak shape, manage pressure) flow_rate_opt->temp_opt sst System Suitability Test (SST) (Tailing, Plates, Reproducibility) temp_opt->sst final_method Final Method sst->final_method

Caption: A systematic workflow for NP-HPLC method development.

Protocol 3: Example Method Development for Two Non-polar Isomers

  • Objective: Separate two closely related, non-polar isomers.

  • System Preparation:

    • Column: Silica, 5 µm, 150 x 4.6 mm I.D.

    • Mobile Phase A: this compound (HPLC Grade)

    • Mobile Phase B: Isopropanol (HPLC Grade)

    • Detection: UV at 220 nm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

  • Initial Scouting Gradient:

    • Run a linear gradient from 2% B to 20% B over 20 minutes. This will help determine the approximate concentration of modifier needed to elute the compounds.

  • Isocratic Method Conversion:

    • Assume the isomers eluted at 12 minutes, when the modifier concentration was approximately 11%.

    • Calculate the isocratic concentration: Start with a mobile phase of this compound:Isopropanol (90:10 v/v).

  • Optimization:

    • Inject the sample under the 90:10 isocratic conditions.

    • If resolution is insufficient, decrease the isopropanol percentage to 8% or 9% to increase retention and improve separation.

    • If retention is too long, increase the isopropanol percentage to 11% or 12%.

  • System Suitability Testing (SST):

    • Once optimal conditions are found (e.g., this compound:Isopropanol 91:9), perform five replicate injections of a standard.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of retention times < 1.0%

      • Tailing factor for each peak between 0.9 and 1.5

      • Resolution (Rs) between the two isomer peaks > 1.5

Safety and Handling of this compound

This compound is a highly flammable liquid and can cause skin and eye irritation.[16][17] Proper safety measures are mandatory.

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[18][19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[20]

  • Ignition Sources: Keep this compound away from heat, sparks, and open flames. Use spark-proof tools and ground all equipment to prevent static discharge.[16][17]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated, and designated flammables area.[20]

  • Waste Disposal: Dispose of this compound waste in a designated, properly labeled hazardous waste container according to institutional and local regulations. Do not pour down the drain.[16]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High/Unstable Backpressure 1. Mobile phase freezing in the system. 2. Particulate matter clogging the frit or column. 3. Buffer precipitation (if used).1. Add more modifier or increase column temperature. Set pressure limits.[8] 2. Filter mobile phase and sample. Flush the system. 3. Ensure modifier and any additives are miscible.
Baseline Noise or Drift 1. Incomplete mobile phase mixing. 2. Column not fully equilibrated. 3. Contaminated mobile phase or detector cell.1. Sonicate or vigorously mix the mobile phase. Use an in-line degasser. 2. Increase equilibration time until the baseline is stable.[15] 3. Use fresh, HPLC-grade solvents. Flush the detector cell.
Poor Peak Shape (Tailing/Fronting) 1. Column overload. 2. Secondary interactions with active sites on silica. 3. Incompatible injection solvent.1. Reduce sample concentration or injection volume. 2. Add a small amount of a competing agent (e.g., a trace of acid or base) to the mobile phase. 3. Dissolve the sample in the mobile phase or a weaker solvent.
Irreproducible Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Insufficient column equilibration between runs.1. Prepare mobile phase carefully and accurately. Use a gradient proportioning valve if available. 2. Use a thermostatted column compartment. 3. Ensure adequate equilibration time, especially after a gradient run.[15]

References

Application of cyclohexane as a solvent in polymer synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating Cyclohexane as a Precision Solvent in Polymer Applications

This compound (C₆H₁₂) is a non-polar, alicyclic hydrocarbon that has carved a significant niche in the field of polymer science.[1][2] Its utility extends far beyond a simple inert liquid medium; its specific physicochemical properties make it a solvent of choice for the precise synthesis and detailed characterization of a variety of polymers.[3] Unlike more polar or aromatic solvents, this compound's saturated, non-polar nature minimizes unwanted side reactions and specific solvent-polymer interactions, allowing for cleaner reaction kinetics and more ideal solution behavior for characterization.[4][5]

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of why and how to use this compound. We will move beyond simple procedural lists to explain the causality behind its selection in critical applications, provide field-tested protocols, and offer insights into achieving reproducible, high-quality results.

Key Physicochemical Properties of this compound

The selection of a solvent is a critical parameter in any polymer-related experiment. This compound's properties, summarized below, are fundamental to its applications.

PropertyValueSignificance in Polymer Applications
Molecular Formula C₆H₁₂Non-polar, saturated ring structure; chemically inert in many polymerization reactions.[1][6]
Boiling Point 80.7 °CAllows for reactions at elevated temperatures without high pressure; easily removed post-synthesis.[3][7]
Freezing Point 6.5 °CEnables recrystallization for purification of monomers or polymers.[2][7]
Density (at 20°C) 0.779 g/mLLower density than many polymers, facilitating separation and handling.[7]
Refractive Index (at 20°C) 1.4262Important for light scattering and refractive index detection in chromatography.[7]
Dielectric Constant (at 20°C) 2.02Low polarity, disfavors dissociation of ionic species, influencing anionic polymerization kinetics.[4][7]
Solubility Parameter (δ) 16.8 (MPa)¹/²"Like dissolves like"; good solvent for non-polar polymers like polystyrene (δ ≈ 17.4-21.1) and polybutadiene (δ ≈ 14.6-17.6).[8]

PART 1: this compound in Polymer Synthesis

The inert nature of this compound makes it an excellent medium for polymerization reactions where the solvent should not interfere with the catalyst or the propagating chain.

Section 1.1: Anionic Polymerization

Anionic polymerization, particularly of styrene and dienes using organolithium initiators, is a cornerstone of controlled polymer synthesis, yielding polymers with predictable molecular weights and narrow distributions. The choice of solvent is paramount to achieving this control.

Causality of Using this compound: In non-polar solvents like this compound, organolithium initiators (e.g., sec-butyllithium) and the propagating polystyryl lithium species exist as associated aggregates (dimers, tetramers, etc.).[5] This aggregation significantly slows down the rate of both initiation and propagation compared to reactions in polar solvents like tetrahydrofuran (THF), where the solvent solvates the cation and breaks up the aggregates.[5] While seemingly a disadvantage, this slower, more controlled reaction in this compound allows for better heat management and is crucial for achieving high levels of microstructural control in polydienes (e.g., high 1,4-content in polybutadiene).[9] The low dielectric constant of this compound ensures that the propagating species remain as tight ion-pairs, which is fundamental to this control.[4]

Experimental Protocol: Anionic Polymerization of Styrene in this compound

This protocol describes the synthesis of polystyrene via living anionic polymerization. All operations must be performed under high vacuum or in an inert atmosphere (e.g., argon) to exclude moisture and oxygen, which terminate the living anions.

1. Reagent and Solvent Purification:

  • This compound: Must be rigorously purified to remove impurities like water, oxygen, and aromatics.[10] A common procedure involves stirring over concentrated sulfuric acid, washing with aqueous base and then water, pre-drying with a desiccant like MgSO₄, and finally distilling from a sodium/benzophenone ketyl or other suitable drying agent under inert atmosphere.[11]

  • Styrene Monomer: Purified by distillation over calcium hydride (CaH₂) to remove water and inhibitors.[9]

  • Initiator: sec-Butyllithium (in this compound) is used as received from a reputable supplier and titrated to determine its exact molarity.

2. Polymerization Procedure:

  • A flame-dried glass reactor equipped with a magnetic stirrer and under high vacuum/argon is charged with 200 mL of purified this compound.

  • The desired amount of purified styrene monomer (e.g., 10 g) is added to the reactor via cannula or syringe.

  • The solution is brought to the reaction temperature (e.g., 40 °C).[4]

  • The calculated amount of sec-butyllithium initiator is rapidly injected to ensure all chains begin growing at the same time. The solution will typically turn a characteristic orange-red color, indicating the formation of the polystyryl anion.

  • The reaction is allowed to proceed for several hours until complete monomer conversion.

  • The living polymer is "killed" or terminated by injecting a small amount of degassed methanol. The color of the solution will disappear.

  • The polymer is recovered by precipitation into a large excess of a non-solvent (e.g., methanol), filtered, and dried in a vacuum oven.

Diagram: Anionic Polymerization Workflow

Anionic_Polymerization cluster_prep Preparation (Inert Atmosphere) cluster_reaction Polymerization cluster_termination Termination & Isolation Solvent_Purge Purge Reactor with Argon Add_Solvent Add Purified this compound Solvent_Purge->Add_Solvent Add_Monomer Add Purified Styrene Add_Solvent->Add_Monomer Temp_Equil Equilibrate to 40°C Add_Monomer->Temp_Equil Initiate Inject sec-BuLi Initiator Temp_Equil->Initiate Propagate Propagation (Stir for 2-4h) Initiate->Propagate Terminate Inject Degassed Methanol Propagate->Terminate Precipitate Precipitate in Methanol Terminate->Precipitate Dry Filter & Dry Polymer Precipitate->Dry Characterize Characterize Dry->Characterize Characterization (SEC, NMR) Light_Scattering cluster_input Inputs cluster_process Measurement cluster_output Analysis & Outputs Polymer_Soln Polymer Solution (PS in this compound) Goniometer Goniometer Polymer_Soln->Goniometer Laser Laser Light (Known λ) Laser->Goniometer Detector Detector at Multiple Angles (θ) Goniometer->Detector Zimm_Plot Zimm Plot (Extrapolate c→0, θ→0) Detector->Zimm_Plot Outputs Mw Rg A₂ Zimm_Plot->Outputs SEC_System Solvent Mobile Phase (this compound) Pump HPLC Pump Solvent->Pump Injector Injector (Sample Loop) Pump->Injector Columns SEC Columns (Porous Beads) Injector->Columns Detector RI Detector Columns->Detector Computer Data System (Chromatogram) Detector->Computer Waste Waste Detector->Waste

References

Using cyclohexane for differential scanning calorimetry (DSC) calibration

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: DSC-CAL-007

Title: High-Precision Sub-Ambient DSC Calibration Using Cyclohexane: A Methodological Guide

Abstract

Differential Scanning Calorimetry (DSC) is a cornerstone of thermal analysis, providing critical data on the thermal properties of materials.[1] The accuracy and reliability of this data are fundamentally dependent on precise calibration of the instrument's temperature and enthalpy (heat flow) signals.[2] While high-purity metals like indium are common calibrants, their utility is limited to temperatures above ambient. For applications in pharmaceuticals, polymers, and biological systems, accurate sub-ambient calibration is essential. This guide provides a detailed methodology for using high-purity this compound as a calibration standard, leveraging its two well-defined thermal transitions below room temperature: a solid-solid crystal transformation and a solid-liquid melt. We present an in-depth protocol, data analysis guidelines, and expert insights to ensure robust and repeatable DSC calibration.

The Imperative of DSC Calibration

A Differential Scanning Calorimeter measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[3][4] This raw signal must be calibrated to yield accurate temperature and energy values.

  • Temperature Calibration: Corrects for thermal lag between the instrument's temperature sensor and the actual sample temperature. This ensures that transition temperatures, such as melting points (Tm) and glass transitions (Tg), are reported accurately.[5]

  • Enthalpy (Heat Flow) Calibration: Corrects for the entire thermal path from the furnace to the sample, ensuring that the measured energy absorbed or released during a transition (e.g., enthalpy of fusion, ΔH) is quantitative.[3]

Regulatory bodies and international standards, such as ASTM E967, mandate the regular calibration of DSC instruments to ensure data integrity.[5][6][7]

This compound: An Optimal Sub-Ambient Standard

This compound is an excellent choice for calibrating DSC instruments in the sub-ambient temperature range for several key reasons:

  • Multiple, Well-Characterized Transitions: It exhibits two distinct and highly reproducible endothermic transitions: a crystal-crystal (monoclinic to face-centered cubic) transition and a melting transition.[8][9] This allows for a two-point temperature calibration with a single reference material.

  • High Purity: Available in high purity (>99.9%), which is critical for achieving sharp, well-defined transition peaks. Impurities can depress the melting point and broaden the transition range.[10][11]

  • Thermal Stability: this compound is thermally stable throughout the temperature range required for its analysis.

  • Relevance: As an organic compound, its thermal conductivity and heat capacity are more analogous to polymeric and pharmaceutical samples than metallic standards, adhering to the principle of calibrating "like with like".[8]

Key Thermal Transitions of this compound

The accepted reference values for the thermal transitions of high-purity this compound are summarized below. The extrapolated onset temperature is the standard value used for temperature calibration.[8]

Transition TypeOnset Temperature (°C)Onset Temperature (K)Enthalpy (ΔH) (kJ/mol)Citation(s)
Solid II → Solid I (Crystal-Crystal)-87.06 °C186.09 K6.69 kJ/mol[9][12]
Solid I → Liquid (Melting/Fusion)6.55 °C279.7 K2.68 kJ/mol[9][12][13]

Safety and Handling Precautions

This compound is a highly flammable and volatile liquid that requires careful handling in a controlled laboratory environment.[14][15]

  • Ventilation: Always handle this compound inside a certified chemical fume hood to prevent the accumulation of flammable vapors.[16]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16][17]

  • Ignition Sources: Eliminate all potential ignition sources, including sparks, open flames, and hot surfaces. Use only spark-proof tools and intrinsically safe equipment.[14][18]

  • Storage: Store this compound in a cool, dry, well-ventilated area designated for flammable liquids, away from oxidizing agents.[14][19] Containers should be tightly sealed.[19]

  • Disposal: Dispose of this compound waste according to local, state, and federal regulations for hazardous chemical waste.

Detailed Experimental Protocol

This protocol is designed for a standard heat-flux DSC equipped with a refrigerated cooling system.

Instrumentation and Materials
  • DSC Instrument: Differential Scanning Calorimeter with a sub-ambient cooling accessory (e.g., refrigerated cooling system or liquid nitrogen cooling system).

  • Analytical Balance: Readable to at least ±0.01 mg.

  • Sample Pans: Aluminum or stainless steel hermetic (sealable) pans and lids.

  • Crimper: Press for hermetically sealing the sample pans.

  • Reference Material: High-purity this compound (≥99.9%).

  • Purge Gas: High-purity (99.99%+) inert gas, such as nitrogen or argon.

Workflow for DSC Calibration with this compound

DSC_Calibration_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Calibration prep_sample 1. Sample Preparation Weigh 2-5 mg this compound in a hermetic pan. seal_pan 2. Hermetic Sealing Immediately seal pan to prevent evaporation. prep_sample->seal_pan Critical Step load_dsc 3. Load Sample & Reference Place sealed sample pan and an empty reference pan in DSC. seal_pan->load_dsc setup_method 4. Configure Method Set temp. range, rates, and purge gas. load_dsc->setup_method run_dsc 5. Execute Run Perform Heat-Cool-Heat cycle to erase thermal history. setup_method->run_dsc analyze_scan 6. Analyze 2nd Heating Scan Identify transitions and determine onset temperatures and peak areas. run_dsc->analyze_scan compare_lit 7. Compare to Literature Calculate deviation of measured values from reference values. analyze_scan->compare_lit apply_cal 8. Apply Corrections Update instrument's calibration constants (Temperature & Enthalpy). compare_lit->apply_cal verify_cal 9. Verification (Optional) Rerun calibrant as a sample to confirm accuracy. apply_cal->verify_cal

Caption: Experimental workflow for DSC calibration using this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Place an empty hermetic sample pan and lid on the analytical balance and tare.

    • Working in a fume hood, carefully pipette 2-5 mg of high-purity this compound into the pan.

    • Causality: A sample mass in this range provides a strong signal without overwhelming the sensor or causing significant thermal lag.

    • Immediately place the lid on the pan and hermetically seal it using the crimping press.

    • Causality: Hermetic sealing is critical to prevent the volatile this compound from evaporating during the experiment. Evaporation would cause mass loss and a significant, non-transitional endothermic drift in the baseline, invalidating the results.

    • Re-weigh the sealed pan to obtain the exact sample mass.

  • Instrument Setup:

    • Place the sealed sample pan in the sample position of the DSC cell and an empty, sealed hermetic pan as the reference.

    • Causality: Using an identical reference pan ensures the heat capacity on both sides of the sensor is balanced, leading to a flatter, more stable baseline.

    • Close the DSC cell and begin purging with inert gas at a flow rate of 20-50 mL/min.

  • DSC Method Parameters:

    • Set up a Heat-Cool-Heat temperature program. The purpose of the first heating and cooling cycle is to erase any prior thermal history of the sample and ensure a uniform crystalline structure.[13] The second heating scan is used for calibration analysis.

ParameterRecommended ValueRationale
Initial Temperature 25 °CStart above the melting point.
Equilibration Equilibrate at 25 °C for 2 minEnsures thermal stability before starting the program.
Segment 1 (Cooling) Ramp at 10 °C/min to -120 °CCools the sample well below the lowest transition to ensure complete solidification.
Isothermal 1 Hold at -120 °C for 5 minAllows the instrument and sample to reach thermal equilibrium.
Segment 2 (Heating) Ramp at 10 °C/min to 40 °CThis is the primary analysis scan. The rate is slow enough for good resolution but fast enough for practical run times.
Data Collection OnCollect data during the second heating segment.
Purge Gas Nitrogen or Argon, 20-50 mL/minProvides an inert atmosphere to prevent condensation and protect the cell.

Data Analysis and Interpretation

Upon completion of the run, analyze the second heating curve provided by the instrument software.

A representative DSC thermogram of this compound showing two distinct endothermic peaks. The first, smaller peak at approximately -87°C corresponds to the solid-solid transition. The second, larger peak at approximately 6.5°C corresponds to the melting transition. The y-axis is Heat Flow (W/g) and the x-axis is Temperature (°C).

Figure 1: Representative DSC thermogram for this compound (10 °C/min heating rate) showing the solid-solid (crystal II → I) transition and the melting (crystal I → liquid) endotherm.

  • Temperature Calibration:

    • For both the solid-solid transition (~ -87 °C) and the melting transition (~ 6.5 °C), determine the extrapolated onset temperature .

    • This is calculated by the software by taking the intersection of the tangent drawn at the point of greatest slope on the leading edge of the peak with the extrapolated baseline.[8]

    • Compare the measured onset temperatures (T_measured) with the literature values (T_lit) from the table in Section 3.1.

    • The instrument software will use these data pairs to generate a temperature correction file.

  • Enthalpy Calibration:

    • Integrate the area of the melting peak (~ 6.5 °C). The solid-solid transition can also be used, but the melting peak is generally preferred due to its larger enthalpy and sharper shape.

    • The software will calculate the measured enthalpy (ΔH_measured) in J/g.

    • Convert the literature enthalpy value (ΔH_lit) from kJ/mol to J/g using the molecular weight of this compound (84.16 g/mol ).

      • ΔH_lit (J/g) = (2.68 kJ/mol * 1000 J/kJ) / 84.16 g/mol = 31.85 J/g

    • The enthalpy calibration constant (K) is determined by the ratio of the literature and measured values: K = ΔH_lit / ΔH_measured .

    • This constant is then applied by the software to all subsequent measurements.

Troubleshooting and Field-Proven Insights

  • Broad or Double Peaks: This often indicates the presence of impurities in the this compound.[10] Always use the highest purity grade available. It can also result from a heating rate that is too fast, leading to poor resolution.

  • Poor Reproducibility: Ensure that sample mass and crimping technique are consistent between runs. Inconsistent placement of the pan in the DSC cell can also affect results.

  • Sloping or Drifting Baseline: This is almost always due to an improperly sealed hermetic pan, leading to sample evaporation. Discard the data and prepare a new sample, ensuring a perfect seal.

  • Low-Temperature Performance: When working near the lower limit of a refrigerated cooler, baseline stability may decrease. Ensure the cooling system has been on and stable for at least 30 minutes before starting a run. For temperatures below -90°C, a liquid nitrogen cooling system is often required for optimal performance.

Conclusion

This compound is an invaluable and highly reliable standard for the temperature and enthalpy calibration of DSC instruments in the sub-ambient range. Its two distinct, well-defined transitions provide a robust two-point temperature calibration from a single experiment. By following the detailed protocol, safety guidelines, and data analysis procedures outlined in this note, researchers, scientists, and drug development professionals can ensure the highest level of accuracy and integrity in their thermal analysis data.

References

Protocol for Liquid-Liquid Extraction Using a Cyclohexane-Water System: A Guide for Drug Development and Analytical Sciences

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract: This document provides a comprehensive protocol for liquid-liquid extraction (LLE) utilizing the cyclohexane-water solvent system. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the fundamental principles and rationale behind the protocol. It offers a detailed workflow, critical safety considerations, and a troubleshooting guide to empower users to perform efficient and reliable separations of nonpolar analytes from aqueous matrices.

Foundational Principles: Why Use a this compound-Water System?

Liquid-liquid extraction is a cornerstone separation technique that operates on the principle of differential solubility of a compound between two immiscible liquid phases.[1] The choice of the solvent system is the most critical parameter, dictated by the analyte's physicochemical properties. The this compound-water system is a classic pairing of a nonpolar organic solvent with a highly polar aqueous solvent, making it ideal for the selective isolation of nonpolar compounds.[2]

The Partition Coefficient (K): The Engine of Separation

The efficacy of an LLE is quantitatively described by the partition coefficient (K), or the distribution ratio (D). This value is the equilibrium ratio of the concentration of a solute in the organic phase to its concentration in the aqueous phase.[3][4][5][6][7]

K = [Solute]organic / [Solute]aqueous

A large K value signifies that the analyte preferentially partitions into the organic (this compound) phase, indicating a favorable extraction.[3][6] Conversely, a low K value suggests the analyte remains in the aqueous phase. This coefficient is not static; it can be profoundly influenced by the pH of the aqueous phase, especially for ionizable analytes like acidic or basic drugs.[1][8] By adjusting the pH, a compound can be rendered neutral, increasing its affinity for the nonpolar organic solvent and thereby maximizing the partition coefficient and extraction efficiency.[1][8]

This compound: The Nonpolar Workhorse

This compound is frequently chosen for its distinct properties:

  • Nonpolar Nature: It readily dissolves nonpolar molecules such as lipids, steroids, and many organic drug compounds.[9][2]

  • Immiscibility: It forms a clean, sharp interface with water, facilitating easy separation.[10]

  • Low Density: With a density of approximately 0.779 g/mL, it forms the upper layer, which simplifies collection.[10][11]

  • Volatility: Its boiling point of 80.7°C allows for straightforward removal post-extraction via evaporation.[10]

Materials and Equipment

Reagents
ReagentRecommended GradeRationale and Notes
This compoundACS Reagent or HPLC GradeHigh purity is essential to prevent the introduction of contaminants that could interfere with downstream analysis.
Deionized WaterType I or IIMinimizes ionic strength and contamination of the aqueous phase.
Analyte/Sample-The compound or mixture to be extracted.
pH ModifiersACS Grade (e.g., HCl, NaOH)For adjusting the aqueous phase pH to optimize the analyte's partition coefficient.
Drying AgentAnhydrous Sodium Sulfate (Na₂SO₄)Used to remove trace amounts of water from the collected organic phase, preventing interference in subsequent analyses.
Saturated NaCl (Brine)-Optional, but highly recommended for breaking emulsions.
Essential Equipment
  • Separatory Funnels (with glass or PTFE stopcocks)

  • Ring stand and clamps

  • Beakers, Erlenmeyer flasks, graduated cylinders

  • Pipettes (volumetric and Pasteur)

  • Fume Hood

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemically resistant gloves (e.g., nitrile) are mandatory.[12][13]

  • Rotary evaporator or nitrogen blow-down apparatus (for solvent evaporation)

Detailed Experimental Protocol

This protocol provides a self-validating workflow. Each step is designed to ensure the integrity of the separation.

Pre-Extraction: System Preparation
  • Aqueous Phase Preparation: Dissolve the sample in a known volume of deionized water. If the analyte is ionizable, adjust the pH of the aqueous solution to suppress its ionization and maximize its neutrality. For acidic compounds, adjust the pH to be at least two units below the pKa; for basic compounds, adjust it to at least two units above the pKa.[8]

  • Separatory Funnel Setup: Place the separatory funnel securely in a ring clamp. Ensure the stopcock is closed and place a "fail-safe" beaker underneath to catch any potential leaks.[14]

The Extraction Workflow: A Step-by-Step Guide

LLE_Protocol cluster_setup 1. Setup & Loading cluster_extraction 2. Extraction cluster_collection 3. Collection cluster_post 4. Post-Extraction A Transfer Aqueous Phase to Separatory Funnel B Add this compound (Organic Phase) A->B C Stopper Funnel, Invert Gently B->C D VENT to Release Pressure (Point away from face) C->D Crucial Safety Step E Shake Vigorously (1-2 min) with Periodic Venting D->E F Return to Ring Stand & Allow Layers to Separate E->F G Remove Stopper F->G Observe Sharp Interface H Drain Lower Aqueous Layer G->H I Collect Upper Organic Layer (Through the Top Opening) H->I Prevents Contamination J Dry Organic Phase (with Na₂SO₄) I->J K Evaporate this compound J->K L Reconstitute for Analysis K->L

Caption: A detailed workflow for this compound-water liquid-liquid extraction.

  • Loading the Funnel: Add the prepared aqueous phase to the separatory funnel. Then, add an equivalent volume of this compound. Do not fill the funnel more than two-thirds full to allow for effective mixing.[14]

  • Mixing and Equilibration:

    • Stopper the funnel and, while securely holding the stopper and stopcock, gently invert it.

    • IMMEDIATELY open the stopcock to vent any vapor pressure.[15] This is a critical safety step. Always point the tip of the funnel into the back of the fume hood, away from yourself and others.

    • Close the stopcock and shake the funnel for 1-2 minutes, using a motion that creates significant turbulence to maximize the surface area between the two phases. Vent frequently (every 15-20 seconds) to prevent pressure buildup.

  • Phase Separation: Place the funnel back in the ring clamp and allow the layers to fully separate. This compound, being less dense than water, will be the top layer.[10] The interface should be clear and distinct.

  • Collecting the Layers:

    • Remove the top stopper. This is necessary to prevent a vacuum from forming, which would stop the liquid from draining.[14]

    • Slowly open the stopcock and drain the bottom (aqueous) layer into a beaker or flask.

    • To prevent contamination, pour the top (this compound) layer out through the top opening of the funnel into a separate clean flask.

Post-Extraction Processing
  • Drying: Add a small amount of anhydrous sodium sulfate to the collected this compound phase to remove residual water.

  • Concentration: Remove the this compound using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis: Reconstitute the dried analyte in a suitable solvent for your analytical method (e.g., HPLC, GC-MS).

Safety First: Handling this compound

This compound is a highly flammable liquid whose vapors can form explosive mixtures with air.[12][15][16][17]

  • Work Environment: Always handle this compound in a certified chemical fume hood.[13]

  • Ignition Sources: Keep away from all sources of ignition, including open flames, hot plates, and sparks. Use non-sparking tools and ensure equipment is properly grounded.[13][15][16]

  • Personal Protective Equipment (PPE): Wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves at all times.[12][13]

  • Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids. Keep containers tightly closed.[11][12][13]

  • Disposal: Dispose of all solvent waste in appropriately labeled hazardous waste containers according to institutional guidelines.

Troubleshooting Common Issues

ProblemCausalityRecommended Solution(s)
Emulsion Formation High concentrations of surfactants, proteins, or lipids in the sample matrix can stabilize the interface, preventing clear separation. Overly vigorous shaking can also contribute.1. Be Patient: Allow the funnel to sit undisturbed for 10-30 minutes.[18][19]2. "Salting Out": Add a small amount of saturated NaCl (brine) solution. This increases the ionic strength of the aqueous layer, forcing the organic components out and helping to break the emulsion.[18][19][20]3. Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod.[18][19]4. Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes can force a separation.[18]
Poor Analyte Recovery The analyte's partition coefficient (K) is too low under the current conditions, meaning it prefers to stay in the aqueous phase.1. pH Adjustment: Verify and optimize the pH of the aqueous phase to ensure the analyte is in its most nonpolar (neutral) form.[8]2. Salting Out: Adding NaCl can decrease the solubility of the analyte in the aqueous phase, driving it into the organic layer.[21]3. Multiple Extractions: Perform 2-3 sequential extractions with smaller volumes of fresh this compound. This is mathematically more efficient than a single extraction with a large volume.
Phase Inversion or No Separation The presence of a co-solvent (like ethanol or acetone) in the initial sample can increase the mutual solubility of the this compound and water.Add more water or brine to the separatory funnel to force the formation of two distinct layers.[19]

Visualization of the Extraction Principle

Caption: Principle of partitioning based on "like dissolves like".

References

Application Note: A Practical Guide to the Use of Cyclohexane as an Internal Standard for Quantitative Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides a detailed protocol and scientific rationale for the use of cyclohexane as an internal standard (IS) in quantitative gas chromatography (GC). Designed for researchers, scientists, and drug development professionals, this document elucidates the principles of the internal standard method, details the advantageous physicochemical properties of this compound, and offers a step-by-step workflow from standard preparation to data analysis. By explaining the causality behind experimental choices and incorporating self-validating systems, this note serves as a practical and authoritative resource for improving the accuracy, precision, and reliability of GC-based quantification.

The Principle of the Internal Standard Method in Quantitative GC

Quantitative analysis in gas chromatography aims to determine the precise amount of a specific analyte within a sample. However, minor variations in experimental conditions—such as injection volume, detector response, or solvent evaporation—can introduce significant errors, compromising the accuracy and reproducibility of the results.[1] The internal standard (IS) method is a powerful technique used to correct for these variations.[2][3]

An internal standard is a stable, pure compound, not present in the original sample, which is added in a known, constant concentration to every standard and sample solution.[1][3] The quantification is then based on the ratio of the analyte's detector response (e.g., peak area) to the internal standard's response. Because both the analyte and the IS are subjected to the same conditions, any procedural variations will affect them proportionally, leaving the ratio of their responses constant and directly proportional to the analyte's concentration.[4][5] This normalization effectively minimizes errors from sample preparation and injection, thereby enhancing the precision and accuracy of the analysis.[1][3]

Rationale for Selecting this compound as an Internal Standard

The selection of an appropriate internal standard is the most critical step for the success of the method.[3] An ideal IS should be chemically similar to the analyte but must be chromatographically resolved from all other components in the sample.[1][2] this compound (C₆H₁₂) is an excellent choice for a wide range of non-polar to moderately polar volatile and semi-volatile analytes for several key reasons.

  • Chemical Inertness: this compound is a non-polar, alicyclic hydrocarbon that is chemically stable and unlikely to react with analytes or the solvent matrix.[6]

  • High Purity: High-purity grades (≥99.8%) of this compound are readily available, which is essential to avoid introducing interfering impurities into the analysis.[6][7]

  • Appropriate Volatility: With a boiling point of 80.7 °C, this compound is volatile enough to elute relatively quickly on most standard GC columns, ensuring a short analysis time without co-eluting with the solvent front.[7][8]

  • Chromatographic Behavior: As a simple hydrocarbon, it typically produces a sharp, symmetrical peak on common non-polar and mid-polar stationary phases (e.g., 5% phenyl-polysiloxane), making integration reliable.

  • Detector Response: this compound provides a strong and consistent response in a Flame Ionization Detector (FID), the most common detector for hydrocarbon analysis.

  • Absence in Samples: It is not a naturally occurring compound in most biological or pharmaceutical matrices, a primary requirement for an IS.[3]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 110-82-7[8]
Molecular Formula C₆H₁₂[6][8]
Molecular Weight 84.16 g/mol [6][8]
Boiling Point 80.7 °C[7][8]
Density 0.779 g/mL at 25 °C[7]
Solubility in Water Immiscible[8]
Purity (GC Grade) ≥99.8%[7]

Experimental Protocol: Quantitative Analysis Using this compound

This protocol details the procedure for quantifying a hypothetical analyte, "Compound X," using this compound as the internal standard with a GC-FID system.

Principle of Quantification: The Response Factor

The detector does not respond to all compounds equally. The relationship between the concentration of a compound and its peak area is defined by the Response Factor (RF).[9] In the internal standard method, we use the Relative Response Factor (RRF), which is the ratio of the response factor of the analyte to that of the internal standard.[9][10]

The fundamental equation for calculating the RRF is:

RRF = (Area_Analyte / Conc_Analyte) / (Area_IS / Conc_IS)[9]

Once the RRF is determined from a standard solution, it can be used to calculate the unknown concentration of the analyte in a sample.[11]

Conc_Analyte = (Area_Analyte / Area_IS) * (Conc_IS / RRF)[9]

Materials and Reagents
  • Analyte: Compound X (High Purity Standard)

  • Internal Standard: this compound (GC Grade, ≥99.8% purity)

  • Solvent: Methanol or other suitable solvent compatible with the analyte and GC system

  • Equipment:

    • Gas Chromatograph with Flame Ionization Detector (GC-FID)

    • Appropriate GC capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)

    • Volumetric flasks (Class A)

    • Micropipettes and syringes

    • Analytical balance

Step-by-Step Methodology

Step 1: Preparation of Stock Solutions

  • Analyte Stock (10 mg/mL): Accurately weigh 100 mg of Compound X and dissolve it in the chosen solvent in a 10 mL volumetric flask. Fill to the mark and mix thoroughly. Causality: Preparing a concentrated stock solution minimizes weighing errors and allows for accurate dilution to create calibration standards.

  • Internal Standard Stock (5 mg/mL): Accurately weigh 50 mg of this compound and dissolve it in the same solvent in a 10 mL volumetric flask. Fill to the mark and mix thoroughly. Causality: The IS concentration should be chosen to be similar to the expected analyte concentrations in the samples to ensure that both peaks are on scale and can be integrated accurately.[1]

Step 2: Preparation of Calibration Standards

Prepare a series of at least five calibration standards by diluting the Analyte Stock solution. A constant amount of the Internal Standard Stock is added to each.

Table 2: Preparation of Calibration Standards

Standard LevelVolume of Analyte Stock (10 mg/mL)Volume of IS Stock (5 mg/mL)Final Volume (with Solvent)Final Analyte Conc. (µg/mL)Final IS Conc. (µg/mL)
110 µL100 µL10 mL1050
250 µL100 µL10 mL5050
3100 µL100 µL10 mL10050
4250 µL100 µL10 mL25050
5500 µL100 µL10 mL50050

Causality: Using multiple calibration points establishes the linearity of the detector response over the concentration range of interest, which is a core requirement for method validation.[2][12] Keeping the IS concentration constant simplifies calculations and ensures it serves as a stable reference point.[3]

Step 3: Preparation of the Unknown Sample

  • Accurately measure a known quantity of your sample (e.g., 1 mL).

  • Add the same constant amount of Internal Standard Stock as used in the calibration standards (e.g., 100 µL of 5 mg/mL IS Stock).

  • Dilute to the same final volume (10 mL) with the solvent.

  • Causality: The internal standard must be added to the unknown sample at the exact same concentration as in the calibration standards to ensure that the ratio calculation is valid.[4][13] Adding the IS early in the sample preparation process helps to correct for any analyte loss during extraction or handling steps.[1]

GC-FID Instrumentation and Conditions

Table 3: Typical GC-FID Parameters

ParameterCondition
GC System Agilent 7890A or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium, Constant Flow @ 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1)
Oven Program 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Detector FID
Detector Temp. 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min

Causality: The chosen parameters must ensure baseline separation (Resolution > 1.5) between the solvent, this compound, the analyte, and any other matrix components.[14] A split injection is used for concentrated samples to avoid overloading the column, while the temperature program is designed to elute compounds based on their volatility.

Data Analysis and Calculation Workflow

1. Generate Calibration Curve:

  • Inject each of the five calibration standards into the GC-FID system.

  • For each standard, record the peak area for Compound X (Analyte) and this compound (IS).

  • Calculate the Peak Area Ratio (Area_Analyte / Area_IS) and the Concentration Ratio (Conc_Analyte / Conc_IS).[15]

  • Plot the Peak Area Ratio (y-axis) against the Concentration Ratio (x-axis).

  • Perform a linear regression on the data points. The resulting equation will be in the form y = mx + c, where m is the Relative Response Factor (RRF) and c (the y-intercept) should be close to zero.[11][15]

2. Quantify the Unknown Sample:

  • Inject the prepared unknown sample.

  • Record the peak areas for Compound X and this compound.

  • Calculate the Peak Area Ratio (Area_Analyte / Area_IS) for the unknown sample.

  • Use the calibration curve equation to solve for the Concentration Ratio (x = (y - c) / m).

  • Calculate the concentration of Compound X in the sample: Conc_Analyte = Concentration Ratio * Conc_IS

Visualization of the Quantitative Workflow

GC_Workflow cluster_prep Preparation cluster_cal Calibration cluster_analysis Analysis cluster_calc Calculation stock_analyte Prepare Analyte Stock Solution cal_standards Prepare 5 Calibration Standards (Varying Analyte, Constant IS) stock_analyte->cal_standards stock_is Prepare IS (this compound) Stock Solution stock_is->cal_standards prep_sample Prepare Unknown Sample (Add Constant IS) stock_is->prep_sample gc_run Inject All Solutions into GC-FID cal_standards->gc_run prep_sample->gc_run integrate Integrate Peak Areas (Analyte & IS) gc_run->integrate calc_ratio Calculate Ratios: Area_Analyte / Area_IS Conc_Analyte / Conc_IS integrate->calc_ratio plot_curve Plot Calibration Curve & Perform Linear Regression calc_ratio->plot_curve calc_final Calculate Unknown Concentration plot_curve->calc_final

Caption: Workflow for quantitative GC analysis using an internal standard.

Method Validation and Quality Control

To ensure the reliability of the results, the analytical method must be validated according to guidelines such as those from the ICH or USP.[12][16]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is confirmed by injecting a blank sample (matrix without analyte or IS) and a zero sample (matrix with IS only) to ensure no interfering peaks are present at the retention times of the analyte and this compound.[12][17]

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.[12][18] For the calibration curve, a correlation coefficient (r²) of ≥ 0.999 is typically required.[17][18]

  • Accuracy: The closeness of the test results to the true value. It is assessed via recovery studies by spiking a blank matrix with known concentrations of the analyte and calculating the percentage recovered. Acceptance criteria are often 98-102%.[12][17]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples within the same day.

    • Intermediate Precision (Inter-assay precision): Analysis performed by different analysts on different days. The relative standard deviation (RSD) should typically be < 2%.[16][17]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.[12][16]

Troubleshooting Common Issues

  • Co-eluting Peaks: If the this compound peak overlaps with the analyte or a matrix component, adjust the GC oven temperature program (e.g., lower the initial temperature or slow the ramp rate) or select a column with a different stationary phase polarity.

  • Poor Linearity (r² < 0.999): This may be caused by inaccurate standard preparation, detector saturation at high concentrations, or analyte adsorption. Re-prepare standards carefully and consider expanding the split ratio for high concentration samples.

  • High RSD in Results: Inconsistent injection volumes are a common cause, though the IS method should correct for this. Check for leaks in the GC system, ensure the syringe is functioning correctly, and verify that the IS is fully dissolved and homogenously mixed in all solutions.

Conclusion

This compound serves as a robust and reliable internal standard for the quantitative analysis of a wide array of compounds by gas chromatography. Its chemical inertness, appropriate volatility, and excellent chromatographic properties make it an ideal choice for minimizing experimental error. By following a structured protocol that includes careful preparation of standards, optimized chromatographic conditions, and rigorous method validation, researchers can significantly improve the accuracy, precision, and trustworthiness of their quantitative results.

References

Application Notes and Protocols for the Industrial Synthesis of Adipic Acid via Cyclohexane Oxidation for Nylon Production

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the industrial synthesis of adipic acid, a critical precursor for the production of nylon-6,6. This document delves into the prevalent two-step cyclohexane oxidation process, offering detailed protocols, mechanistic insights, and safety considerations.

Introduction: The Industrial Significance of Adipic Acid

Adipic acid, systematically known as hexanedioic acid, is a white crystalline solid of immense industrial importance. It is a key dicarboxylic acid primarily consumed in the production of nylon-6,6, a versatile polyamide used in a vast array of applications including textiles, carpets, automotive parts, and engineering plastics.[1] The conventional and most widely practiced industrial synthesis of adipic acid begins with the petroleum-derived feedstock, this compound.[2] This process, while mature and economically viable, presents environmental challenges, notably the emission of nitrous oxide (N₂O), a potent greenhouse gas, during the final oxidation step.[3][4][5] Consequently, significant research efforts are directed towards developing greener and more sustainable routes to adipic acid.[4][5][6]

The Conventional Two-Step Synthesis of Adipic Acid from this compound

The industrial production of adipic acid from this compound is predominantly a two-step process.[2][3][7] The first step involves the oxidation of this compound to produce a mixture of cyclohexanol and cyclohexanone, commonly referred to as "KA oil" (Ketone-Alcohol oil).[8][9][10] The second step is the oxidation of this KA oil using nitric acid to yield adipic acid.[3][4][11]

Step 1: this compound Oxidation to KA Oil

The initial oxidation of this compound is a critical step that dictates the overall efficiency of the process. This reaction is typically carried out in the liquid phase using air or oxygen as the oxidant.[7][8]

Reaction Mechanism and Rationale:

The oxidation of this compound to KA oil proceeds via a free-radical chain mechanism. The reaction is initiated by the formation of cyclohexyl radicals, which then react with oxygen to form cyclohexyl hydroperoxide. This hydroperoxide is subsequently decomposed to yield cyclohexanol and cyclohexanone. To achieve high selectivity towards KA oil, the conversion of this compound is intentionally kept low, typically in the range of 3-10%.[10][11] This is because the KA oil products are more susceptible to further oxidation than the starting this compound, and higher conversions would lead to the formation of undesirable byproducts such as dicarboxylic acids of shorter chain lengths (e.g., glutaric and succinic acids).[7][11]

Catalysts and Process Conditions:

This oxidation is typically catalyzed by soluble salts of cobalt or manganese, such as cobalt naphthenate or octoate.[11] The reaction is conducted at elevated temperatures and pressures.

ParameterTypical RangeRationale
Temperature140-180 °CTo provide sufficient energy to initiate and propagate the free-radical chain reaction.[10]
Pressure0.8-2 MPa (115-290 psi)To maintain the this compound in the liquid phase and ensure a sufficient concentration of dissolved oxygen.[10][11]
Catalyst Concentration0.3-3 ppm (soluble cobalt or manganese salts)To control the rate of initiation and minimize catalyst-related side reactions.[11]
This compound Conversion3-10%To maximize the selectivity towards the desired KA oil products and minimize byproduct formation.[10][11]

Experimental Workflow: this compound to KA Oil

cluster_0 Step 1: KA Oil Synthesis This compound This compound Reactor High-Pressure Reactor (140-180°C, 0.8-2 MPa) This compound->Reactor Air_Oxygen Air/Oxygen Air_Oxygen->Reactor Separation Distillation/Separation Reactor->Separation Catalyst Cobalt/Manganese Salt Catalyst->Reactor KA_Oil KA Oil (Cyclohexanol & Cyclohexanone) Separation->KA_Oil Unreacted_this compound Unreacted this compound (Recycled) Separation->Unreacted_this compound

Caption: Workflow for the synthesis of KA oil from this compound.

Step 2: Oxidation of KA Oil to Adipic Acid

The KA oil produced in the first step is then oxidized to adipic acid. This is the step where the six-membered ring of the this compound derivatives is cleaved.

Reaction Mechanism and Rationale:

The oxidation of the cyclohexanol and cyclohexanone mixture is carried out using nitric acid in the presence of a catalyst.[3][4] The nitric acid acts as a powerful oxidizing agent, breaking the C-C bonds of the cyclic ketone and alcohol to form the linear dicarboxylic acid. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.[12]

Catalysts and Process Conditions:

The catalysts for this step are typically a combination of copper and vanadium salts, such as copper(II) nitrate and ammonium metavanadate.[4][13]

ParameterTypical RangeRationale
Oxidizing Agent50-60% Nitric AcidA strong and effective oxidant for the ring-opening oxidation of KA oil.[7]
Temperature60-100 °CTo ensure a controlled reaction rate and prevent thermal decomposition of reactants and products.[7]
Pressure0.1-0.4 MPaTo maintain the reaction mixture in the liquid phase and control the release of gaseous byproducts.[7]
CatalystsCopper(II) and Vanadium(V) saltsTo enhance the rate and selectivity of the oxidation reaction.[4]

Byproducts and Environmental Considerations:

A significant byproduct of this reaction is nitrous oxide (N₂O), a potent greenhouse gas.[3][6] Modern industrial plants employ abatement technologies to capture and decompose the N₂O, mitigating its environmental impact. Other byproducts include glutaric acid and succinic acid, which arise from the over-oxidation of the reactants.[7]

Chemical Reaction: KA Oil to Adipic Acid

cluster_1 Step 2: Adipic Acid Synthesis KA_Oil Cyclohexanol & Cyclohexanone (KA Oil) Adipic_Acid Adipic Acid (HOOC-(CH₂)₄-COOH) KA_Oil->Adipic_Acid Oxidation HNO3 Nitric Acid (HNO₃) Catalyst Cu/V Catalyst Byproducts N₂O + H₂O + Other Acids

Caption: Overall reaction for the oxidation of KA oil to adipic acid.

Detailed Laboratory Protocol for Adipic Acid Synthesis from Cyclohexanol

This protocol outlines the synthesis of adipic acid from cyclohexanol, a component of KA oil, using nitric acid oxidation. This procedure is intended for a laboratory setting and requires strict adherence to safety protocols.

Safety Precautions
  • Nitric Acid: Concentrated nitric acid is a strong oxidizing agent and is highly corrosive. It can cause severe burns upon contact with skin and eyes.[14][15][16] Always handle nitric acid in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][17]

  • Cyclohexanol: Cyclohexanol is harmful if swallowed and can cause skin and eye irritation. Handle with care and avoid inhalation of vapors.

  • Exothermic Reaction: The reaction between cyclohexanol and nitric acid is exothermic. Careful control of the addition rate and temperature is crucial to prevent a runaway reaction.

  • Nitrogen Oxides: The reaction produces toxic nitrogen oxide gases. The entire procedure must be performed in a fume hood.

Materials and Equipment
  • Cyclohexanol

  • Concentrated Nitric Acid (approx. 50-60%)

  • Ammonium metavanadate (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

  • Beakers

  • pH paper or meter

Step-by-Step Procedure
  • Reaction Setup: In a fume hood, assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Catalyst and Acid Addition: To the round-bottom flask, add a catalytic amount of ammonium metavanadate. Carefully add the concentrated nitric acid to the flask.

  • Heating and Cyclohexanol Addition: Begin stirring and gently heat the nitric acid solution to approximately 60-70°C.[13]

  • Slowly add cyclohexanol dropwise from the dropping funnel to the heated nitric acid solution. Maintain a steady reaction temperature and control the addition rate to prevent excessive foaming and a rapid increase in temperature.

  • Reaction Completion: After the addition is complete, continue to heat the reaction mixture under reflux for approximately 30-60 minutes to ensure complete oxidation. The color of the reaction mixture will likely change as nitrogen oxides are evolved.

  • Cooling and Crystallization: After the reflux period, carefully remove the heating mantle and allow the reaction mixture to cool to room temperature. Then, cool the flask in an ice bath to induce the crystallization of adipic acid.

  • Isolation of Crude Product: Collect the crude adipic acid crystals by vacuum filtration using a Büchner funnel.[18] Wash the crystals with a small amount of ice-cold deionized water to remove residual nitric acid and other water-soluble impurities.

Purification of Adipic Acid

The crude adipic acid obtained from the synthesis contains impurities such as unreacted starting materials, byproducts like glutaric and succinic acids, and residual catalyst. For its primary application in nylon production, high-purity adipic acid is required.

Recrystallization

The most common method for purifying adipic acid is recrystallization from water.[19] Adipic acid has a significantly higher solubility in hot water than in cold water, which allows for effective purification.

Protocol for Recrystallization:

  • Dissolution: Transfer the crude adipic acid to a beaker and add a minimal amount of deionized water. Heat the mixture with stirring until the adipic acid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize the yield of crystals.

  • Isolation and Drying: Collect the purified adipic acid crystals by vacuum filtration and wash them with a small amount of ice-cold deionized water. Dry the crystals thoroughly in a drying oven at a moderate temperature.

Synthesis of Nylon-6,6 from Adipic Acid

High-purity adipic acid is a monomer for the production of nylon-6,6. It undergoes a polycondensation reaction with another six-carbon monomer, hexamethylenediamine (HMDA).[20][21]

Reaction Overview:

  • Salt Formation: Adipic acid and hexamethylenediamine are first reacted in a stoichiometric ratio to form a salt, hexamethylene diammonium adipate, often referred to as "nylon salt."[21][22] This step ensures the correct 1:1 molar ratio of the two monomers.

  • Polycondensation: The nylon salt is then heated under pressure in an autoclave. Water is eliminated as a byproduct, and amide linkages are formed, leading to the growth of the polyamide chain.[20][23] The molten nylon-6,6 is then extruded, cooled, and pelletized.[20]

Nylon-6,6 Polymerization Workflow

cluster_2 Nylon-6,6 Synthesis Adipic_Acid_Monomer Adipic Acid Salt_Formation Nylon Salt Formation Adipic_Acid_Monomer->Salt_Formation HMDA Hexamethylenediamine (HMDA) HMDA->Salt_Formation Polycondensation Polycondensation (High Temp & Pressure) Salt_Formation->Polycondensation Water_Removal Water Removal Polycondensation->Water_Removal Nylon_66 Nylon-6,6 Polymer Water_Removal->Nylon_66

Caption: Simplified workflow for the synthesis of Nylon-6,6.

Analytical Characterization of Adipic Acid

The purity of the synthesized adipic acid is crucial for its end-use in polymerization. Several analytical techniques can be employed for its characterization.

Analytical TechniquePurpose
Melting Point Determination A sharp melting point close to the literature value (152.1 °C) indicates high purity.
High-Performance Liquid Chromatography (HPLC) To quantify the purity of adipic acid and identify and quantify impurities such as glutaric and succinic acids.[24][25][26]
Infrared (IR) Spectroscopy To confirm the presence of the characteristic functional groups of a carboxylic acid (O-H and C=O stretches).
Titration A simple and effective method to determine the purity of the dicarboxylic acid by titrating with a standardized base.

References

Application Note & Protocol: Unveiling Enzyme Kinetics in Non-Polar Cyclohexane Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Non-Aqueous Enzymology

For decades, the study of enzyme kinetics has been predominantly confined to aqueous environments, mimicking the cellular milieu. However, the vast potential of enzymes as catalysts in organic synthesis, particularly for non-polar substrates, has driven the exploration of enzymology in non-aqueous media. Non-polar solvents like cyclohexane offer unique advantages, including the solubilization of hydrophobic substrates, altered reaction equilibria to favor synthesis over hydrolysis, and simplified product recovery.[1][2][3] Despite these benefits, the transition from an aqueous to a non-polar environment presents a significant challenge: the preservation of an enzyme's catalytically active conformation. Most enzymes require a hydration shell to maintain their structural integrity and flexibility; the stripping of this essential water by organic solvents often leads to denaturation and loss of activity.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for successfully studying enzyme kinetics in a non-polar this compound medium. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and explain the causality behind critical experimental choices, ensuring a robust and reproducible kinetic analysis.

The Reverse Micellar System: A Micro-Aqueous Haven for Enzymes

The most prevalent and effective strategy for maintaining enzymatic activity in non-polar solvents is the use of reverse micellar systems.[6][7] Reverse micelles are thermodynamically stable, nanometer-sized aggregates of surfactant molecules in an organic solvent.[8] The polar head groups of the surfactant molecules sequester a discrete aqueous core, or "water pool," from the bulk organic phase, while their hydrophobic tails extend into the surrounding non-polar medium. This architecture creates a micro-aqueous environment that can encapsulate and protect the enzyme, providing the necessary hydration for catalytic function.[6][9][10]

G cluster_0 Bulk this compound Medium (Non-Polar) cluster_1 Reverse Micelle Enzyme Enzyme Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Partitioning

Critical Parameters Governing Enzyme Activity in Reverse Micelles

The catalytic behavior of an enzyme within a reverse micellar system is not static but is profoundly influenced by several key parameters. Careful optimization of these factors is paramount for obtaining meaningful and reproducible kinetic data.

Water Content (w₀): The Hydration-Activity Nexus

The most critical parameter in a reverse micellar system is the molar ratio of water to surfactant, denoted as w₀ ([H₂O]/[Surfactant]).[9] This value dictates the size of the aqueous core and, consequently, the hydration level of the encapsulated enzyme. The relationship between w₀ and enzyme activity typically follows a bell-shaped curve.[9]

  • Low w₀: The aqueous core is small, and the enzyme may not be sufficiently hydrated to maintain its active conformation, leading to low activity. The enzyme is often in a more rigid state.[11][12]

  • Optimal w₀: The enzyme is adequately hydrated, providing the necessary flexibility for catalysis, resulting in maximal activity.

  • High w₀: The water pool becomes large, potentially leading to a dilution of the enzyme and substrate within the micelle. Furthermore, excessively large water pools can become unstable and may not effectively shield the enzyme from the organic solvent.[10]

The optimal w₀ is enzyme-dependent and must be determined empirically for each system.

Surfactant and Co-surfactant Selection

The choice of surfactant is crucial as it forms the interface between the aqueous core and the bulk organic solvent. The chemical nature of the surfactant can influence enzyme stability and activity. Common surfactants for forming reverse micelles in this compound include:

  • Anionic: Sodium bis(2-ethylhexyl) sulfosuccinate (AOT) is widely used due to its ability to form reverse micelles with a wide range of water content without the need for a co-surfactant.

  • Cationic: Cetyltrimethylammonium bromide (CTAB) is another common choice, often used with a co-surfactant like 1-butanol.[9]

The surfactant concentration should be above its critical micelle concentration (CMC) in the chosen solvent.

pH of the Aqueous Core

Enzymes exhibit optimal activity within a specific pH range. While the bulk medium is non-polar, the pH of the aqueous solution used to form the reverse micelles will determine the pH of the water pool and the ionization state of the enzyme's amino acid residues. It is essential to use a buffer at the optimal pH for the enzyme under investigation. Interestingly, lyophilized enzymes suspended directly in organic solvents are known to "remember" the pH of the last aqueous solution they were in, which dictates their ionization state and subsequent activity.[2]

Theoretical Considerations: The Impact of Substrate Partitioning

Unlike a homogenous aqueous solution, a reverse micellar system is a multiphasic environment. The substrate will partition between the bulk this compound phase, the surfactant interface, and the aqueous core.[13][14] This partitioning significantly complicates the interpretation of kinetic data. The observed Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) are apparent values that reflect not only the intrinsic catalytic efficiency of the enzyme but also the distribution of the substrate.[13]

A theoretical model can be expressed where the overall reaction rate is the sum of the rates in each domain where the enzyme is active.[13][14] Therefore, understanding the partitioning behavior of the substrate is crucial for a rigorous kinetic analysis. This can be experimentally determined by separating the phases (e.g., by centrifugation after breaking the emulsion) and quantifying the substrate concentration in each.

Experimental Protocols

The following protocols provide a step-by-step guide for preparing reverse micellar systems and conducting enzyme kinetic assays in this compound.

Protocol 1: Preparation of Enzyme-Containing Reverse Micelles

This protocol describes the "injection method" for encapsulating an enzyme within reverse micelles.[10]

Materials:

  • This compound (anhydrous, high purity)

  • Surfactant (e.g., AOT or CTAB)

  • Co-surfactant (if required, e.g., 1-butanol)

  • Enzyme stock solution in an appropriate buffer (e.g., Tris-HCl, phosphate buffer) at the desired pH

  • Glass vials with screw caps

  • Vortex mixer

Procedure:

  • Prepare the surfactant solution by dissolving the desired amount of surfactant (and co-surfactant, if applicable) in this compound to achieve the final desired concentration (e.g., 0.1 M AOT).

  • Dispense the surfactant/cyclohexane solution into a series of glass vials.

  • To each vial, inject a small, precise volume of the aqueous enzyme stock solution to achieve the target w₀.

    • Calculation of w₀: w₀ = ([H₂O] / [Surfactant]). The concentration of water is calculated from the added volume and the density of water.

  • Cap the vials tightly and vortex vigorously for 1-2 minutes until the solution becomes optically clear, indicating the formation of a stable reverse micellar solution.

  • Allow the solution to equilibrate at the desired reaction temperature.

Protocol 2: Enzyme Kinetic Assay in this compound

This protocol outlines a general procedure for measuring enzyme activity. The specific method for detecting the product will depend on the reaction being studied (e.g., spectrophotometry, chromatography).

Materials:

  • Enzyme-containing reverse micelle solution (from Protocol 1)

  • Substrate stock solution (dissolved in this compound or a minimal amount of a compatible solvent)

  • Reaction buffer (if needed for quenching or analysis)

  • Analytical instrument (e.g., spectrophotometer, HPLC)

Procedure:

  • Equilibrate the enzyme-containing reverse micelle solution and the substrate stock solution to the desired reaction temperature.

  • Initiate the reaction by adding a known volume of the substrate stock solution to the enzyme-containing reverse micelle solution.

  • Immediately after substrate addition, mix the solution thoroughly (e.g., by inverting the cuvette or vial) and start the data acquisition.

  • Monitor the formation of the product (or disappearance of the substrate) over time. This can be done continuously in a spectrophotometer or by taking aliquots at specific time points and quenching the reaction.

  • Determine the initial reaction velocity (v₀) from the linear portion of the progress curve.

  • Repeat the assay with varying substrate concentrations to generate data for a Michaelis-Menten plot.

  • Analyze the data using non-linear regression to determine the apparent Kₘ and Vₘₐₓ.

G cluster_prep Preparation of Reverse Micelles cluster_assay Kinetic Assay cluster_analysis Data Analysis prep1 Dissolve Surfactant in this compound prep2 Inject Aqueous Enzyme Solution prep1->prep2 prep3 Vortex until Optically Clear prep2->prep3 assay1 Equilibrate Enzyme Micelles and Substrate to Temp. prep3->assay1 Enzyme-containing Reverse Micelles assay2 Initiate Reaction: Add Substrate assay1->assay2 assay3 Monitor Product Formation (e.g., Spectrophotometry) assay2->assay3 assay4 Determine Initial Velocity (v₀) assay3->assay4 analysis1 Repeat for Multiple [Substrate] assay4->analysis1 Initial Velocity Data analysis2 Plot v₀ vs. [Substrate] analysis1->analysis2 analysis3 Determine Apparent Kₘ and Vₘₐₓ analysis2->analysis3

Data Presentation and Interpretation

The kinetic parameters obtained in a reverse micellar system should be considered apparent values due to the complexities of the multiphasic environment. It is crucial to report all experimental conditions, especially the w₀ value and the composition of the reverse micellar system.

ParameterDescriptionTypical Range of Values (Example: Lipase in AOT/Cyclohexane)
w₀ Molar ratio of water to surfactant5 - 20
[Surfactant] Concentration of the surfactant in this compound50 - 200 mM
Apparent Kₘ Substrate concentration at half Vₘₐₓ1 - 50 mM
Apparent Vₘₐₓ Maximum reaction velocityVaries with enzyme concentration

Troubleshooting and Considerations

  • Turbid Solution: If the solution remains cloudy after vortexing, it may indicate that the reverse micelles have not formed properly or are unstable. Check the purity of the reagents and consider adjusting the w₀ or surfactant concentration.

  • Low Enzyme Activity: If the enzyme activity is lower than expected, systematically optimize the w₀ to find the optimal hydration level. Also, ensure the pH of the aqueous core is optimal for the enzyme.

  • Substrate Solubility: For highly non-polar substrates, their partitioning into the aqueous core may be limited. This can result in a high apparent Kₘ.

  • Product Recovery: For preparative applications, recovering the product from the reverse micellar system can be challenging. Techniques such as solvent evaporation, phase separation induced by temperature or salt changes, or membrane filtration may be employed.[12]

Conclusion

Studying enzyme kinetics in a non-polar this compound medium, while more complex than in aqueous solutions, opens up a vast landscape for biocatalysis and drug development. The use of reverse micellar systems provides a robust and versatile platform for maintaining enzyme activity in these challenging environments. By carefully controlling key parameters such as water content (w₀) and understanding the implications of substrate partitioning, researchers can obtain reliable and meaningful kinetic data. This application note serves as a foundational guide to empower scientists to harness the full potential of enzymes in non-aqueous media.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Cyclohexane Solidification in HPLC Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and preventative measures for a subtle but potentially damaging issue in normal-phase chromatography: the solidification of pure cyclohexane under high pressure. Our goal is to equip you with the foundational knowledge and practical steps to ensure the integrity of your experiments and the longevity of your HPLC instrumentation.

Section 1: Understanding the Phenomenon (The "Why")
Q: My HPLC system is showing sudden, extreme pressure spikes or shutting down when using pure this compound as the mobile phase, even at room temperature. What is happening?

A: You are likely encountering a physical phase transition: the solidification (freezing) of this compound inside your HPLC system. While this compound's freezing point at atmospheric pressure is approximately 6.5°C, this temperature increases dramatically as pressure rises.[1][2] This is a fundamental thermodynamic property for most substances, governed by the Clapeyron relation, where an increase in pressure favors the more dense phase (in this case, the solid phase).[3][4][5]

Unlike water, which is a rare exception that expands upon freezing, this compound becomes denser in its solid state.[6] Consequently, the high pressures inside an operating HPLC system—often exceeding several hundred bar—can raise the freezing point of pure this compound well above standard room temperature, causing it to solidify in the pump heads, tubing, or at the head of the column.[7][8]

This phenomenon is particularly deceptive because the solid this compound will immediately melt and revert to a liquid state once the system pressure is released, leaving no visible evidence of the cause of the pressure fault.[7] The only symptoms are the instrumental readouts of a massive and rapid pressure increase or a complete pump shutdown.

The relationship between temperature and the pressure at which this compound solidifies is critical to understand. Below is a summary of these "melting pressures" at various temperatures, derived from experimental data.[7]

Temperature (°C)Temperature (K)Melting Pressure (bar)Melting Pressure (psi)
20293.15236~3423
25298.15348~5047
30303.15459~6657
55328.151003~14547

Standard HPLC systems can operate at pressures up to 400-600 bar (5800-8700 psi), and UHPLC systems can go much higher.[9][10] As the table clearly shows, these operating pressures are well within the range that can cause pure this compound to freeze at typical laboratory temperatures.

Section 2: Immediate Troubleshooting
Q: I suspect my this compound mobile phase has just solidified, causing a system shutdown. What is the immediate, safe protocol to follow?

A: If you suspect solvent solidification, it is crucial to act methodically to avoid damaging the instrument. An abrupt pressure spike can harm pump seals, check valves, pistons, and the packed bed of your column.[7] Follow the workflow below to diagnose and resolve the issue safely.

Experimental Protocol: Troubleshooting a Suspected Solidification Event
  • Stop the Pump Flow: Immediately set the pump flow rate to 0 mL/min to halt any further pressure build-up.

  • Isolate the Column: Carefully bypass the column by disconnecting it and replacing it with a zero-dead-volume union. This helps determine if the blockage is in the pre-column flow path or the column itself.[9]

  • Attempt a Low-Flow Restart: With the column bypassed, attempt to restart the pump at a very low flow rate (e.g., 0.1 mL/min) with the same pure this compound mobile phase.

  • Diagnose Based on Pressure:

    • If Pressure Remains High: The blockage is likely within the system's tubing, fittings, or pump heads. Do NOT increase the flow rate. Proceed to Step 5.

    • If Pressure is Normal: The blockage was likely at the column inlet. The act of stopping the flow and reducing pressure may have allowed the solidified plug to melt. Proceed to Step 6.

  • System Flush (High-Pressure Indication): If pressure remains high without the column, the solidified solvent must be removed.

    • Prepare a mobile phase of this compound containing 5-10% isopropanol or ethanol.

    • Prime the pump with this new mixture and attempt to flush the system at a low flow rate (0.1 mL/min). The co-solvent will act as a freezing point depressant and dissolve any remaining solid this compound.

    • Once flow is established, gradually increase the rate to your typical operating flow to ensure the system is clear.

  • Column Flush (Normal Pressure Indication): If the system pressure was normal without the column, the issue was localized to the column.

    • Reconnect the column in the reverse flow direction (backflush).

    • Begin pumping a mobile phase containing 2-5% isopropanol in this compound at a very low flow rate (e.g., 0.1 mL/min).

    • Monitor the pressure closely. As the solvent plug dissolves, the pressure should stabilize.

    • Gradually increase the flow rate over several minutes until you reach your target flow rate. Continue flushing for at least 10-15 column volumes.

    • Return the column to the normal flow direction and re-equilibrate before proceeding.

  • Inspect for Damage: After resolving the immediate issue, check system performance by running a standard to ensure that peak shape and retention time have not been compromised, which could indicate column damage.

G start High Pressure Alarm or Pump Shutdown with 100% this compound stop_pump Set Pump Flow to 0 mL/min start->stop_pump bypass_col Bypass Column with a Union stop_pump->bypass_col low_flow Restart Pump at 0.1 mL/min bypass_col->low_flow pressure_check Is System Pressure Still High? low_flow->pressure_check flush_system SOLVENT ISSUE Flush System with This compound + 5% IPA pressure_check->flush_system  Yes backflush_col COLUMN ISSUE Backflush Column with This compound + 2% IPA pressure_check->backflush_col No   resolved Pressure Normalizes. Inspect System & Column for Damage. flush_system->resolved system_blockage PERSISTENT BLOCKAGE Indicates Particulate Matter. Troubleshoot System Components. flush_system->system_blockage If pressure does not drop backflush_col->resolved

Figure 1. Troubleshooting workflow for a suspected this compound solidification event.
Section 3: Preventative Strategies

Q: How can I reliably prevent this compound from solidifying in my future experiments?

A: Prevention is centered on manipulating the phase diagram of your mobile phase to avoid the solid-liquid transition boundary. This can be accomplished through three primary methods, which can be used alone or in combination.

1. Mobile Phase Modification (Co-Solvent Addition)
  • Q: How does adding a co-solvent help prevent freezing? A: Adding a second solvent (a "modifier" or "co-solvent") disrupts the crystal lattice formation of the primary solvent, a phenomenon known as freezing point depression .[3][11] Even small amounts of a co-solvent can dramatically increase the pressure required to freeze this compound at a given temperature.[7] This is the most common and effective preventative measure.

  • Protocol:

    • Select a Modifier: For normal-phase chromatography, polar modifiers like 2-propanol (IPA) , ethanol , or ethyl acetate are excellent choices.[12][13]

    • Determine Concentration: Start by adding a small percentage, typically 1-5% (v/v) , of the modifier to your this compound. In most applications, this is sufficient to prevent solidification under typical HPLC pressures.

    • Preparation: Always prepare the mobile phase by measuring the individual volumes of the solvents accurately before mixing to ensure a consistent and reproducible composition.[14]

2. Temperature Control
  • Q: Can I solve this problem by heating the system? A: Yes. As shown in the table in Section 1, increasing the temperature significantly raises the pressure needed for solidification.[7]

  • Protocol:

    • Utilize a column thermostat or column heater. Setting the column temperature to 30°C or 35°C is often sufficient to prevent freezing for systems operating below ~450 bar.

    • For best results, ensure the mobile phase tubing leading to the injector is also warmed, if possible, to prevent solidification pre-column.

3. Setting Pump Pressure Limits
  • Q: Can I just program a maximum pressure limit on my pump? A: Yes, this is a crucial safety measure. While it doesn't prevent the conditions that lead to solidification, it prevents the pump from generating the extreme pressures that can cause damage when a blockage occurs.

  • Protocol:

    • Consult the pressure/temperature table in Section 1.

    • Set the maximum pressure limit on your HPLC pump to a value safely below the solidification pressure for your laboratory's ambient temperature. For example, if your lab is at 20°C, setting a max pressure of 200 bar (~2900 psi) would prevent a solidification event from occurring with pure this compound.

Section 4: Alternative Mobile Phases
Q: Are there alternatives to using this compound for my normal-phase separation?

A: Absolutely. If modifying your mobile phase with co-solvents or adjusting temperature is not compatible with your separation goals, you can replace this compound entirely. Common non-polar solvents used in normal-phase HPLC include:

  • n-Hexane: Widely used, but be aware of its higher volatility and potential issues with pump cavitation.[8]

  • Heptane: Less volatile than hexane, offering more stable pump performance.

  • Iso-octane: Another alternative with good non-polar characteristics.

When substituting a solvent, some method re-optimization will likely be necessary to achieve the desired retention and selectivity.[12]

Section 5: Frequently Asked Questions (FAQ)
  • Q: If I open the system, will I see frozen this compound in the tubing?

    • A: No. The solid phase is only stable under high pressure. The moment you stop the pump and release the pressure, the this compound will melt instantly, leaving no visual trace of the problem's origin.[7]

  • Q: Can this issue permanently damage my HPLC system?

    • A: Yes. The rapid and extreme pressure spikes can fracture pump pistons (especially sapphire ones), damage check valves and seals, and irreversibly disrupt the packed bed of the column, leading to voids, channeling, and poor peak shape.[7][15]

  • Q: Does filtering or degassing the this compound prevent solidification?

    • A: No. Filtering removes particulate matter, and degassing removes dissolved gases to prevent bubble formation in the detector.[16][17] While these are mandatory best practices for preparing any mobile phase, they do not alter the thermodynamic properties of the solvent or its phase diagram.[16][18]

References

Cyclohexane Safe Handling & Storage: A Technical Support Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the safe handling and storage of cyclohexane. This guide is designed for researchers, scientists, and drug development professionals who work with this highly flammable and versatile solvent. My aim is to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Section 1: Frequently Asked Questions (FAQs) - Your Quick Reference Guide

This section addresses the most common queries and concerns regarding the use of this compound in a laboratory setting.

Q1: What are the primary hazards associated with this compound that I should be immediately aware of?

A1: this compound presents three main hazards you must always consider:

  • Extreme Flammability: It is a highly flammable liquid with a very low flash point of -18°C (-4°F).[1][2][3] This means it can be easily ignited by sparks, hot surfaces, or even static electricity at temperatures well below room temperature.[4][5][6] Its vapors are heavier than air and can travel considerable distances to an ignition source, leading to a "flashback."[7]

  • Inhalation Hazard: Inhaling this compound vapors can irritate the nose and throat, and higher concentrations can lead to central nervous system depression, causing symptoms like headache, dizziness, drowsiness, and nausea.[7][8][9]

  • Skin Irritation: Direct contact can cause skin irritation, and prolonged or repeated exposure may lead to dryness, cracking, and dermatitis.[1][7]

Q2: I need to transfer this compound from a large container to a smaller one. What are the critical safety precautions to prevent a fire?

A2: Preventing ignition during transfer is paramount. The primary cause for concern is the generation of static electricity.

  • Grounding and Bonding: Always ground and bond metal containers during the transfer of this compound.[4][7] This creates an electrically conductive path that prevents the buildup of static charge, which could otherwise discharge as a spark and ignite the flammable vapors.

  • Use of Proper Equipment: Utilize only non-sparking tools and explosion-proof equipment in areas where this compound is handled or stored.[7][10][11]

  • Ventilation: Perform transfers in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of flammable vapors.[4][10]

Q3: What type of Personal Protective Equipment (PPE) is mandatory when working with this compound?

A3: A multi-layered approach to PPE is essential for your protection.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber with a sufficient thickness (e.g., 0.4 mm), are necessary to prevent skin contact.[8] Always inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger-scale operations, antistatic protective clothing may be necessary.[10][12]

  • Respiratory Protection: If working outside of a properly functioning fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is required.[4]

Q4: How should I properly store my containers of this compound in the lab?

A4: Proper storage is a critical control measure to prevent fires and accidental spills.

  • Designated Flammable Storage: Store this compound in a dedicated, approved flammable liquid storage cabinet.[13][14] These cabinets are designed to protect the contents from fire for a specific period.

  • Container Integrity: Ensure containers are tightly closed and stored upright to prevent leakage.[4][6]

  • Segregation: Store this compound away from incompatible chemicals, particularly oxidizing agents such as nitrates, perchlorates, and peroxides, as violent reactions can occur.[4][7][13]

  • Temperature and Ignition Sources: Keep the storage area cool, dry, well-ventilated, and away from all sources of heat, sparks, and open flames.[4][11] Do not store flammable liquids in standard domestic refrigerators or freezers, as these have internal ignition sources. Use only laboratory-grade flammable-rated or explosion-proof refrigerators.[14][15]

Q5: What is the correct immediate response to a small this compound spill?

A5: A swift and correct response can prevent a small spill from escalating.

  • Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Eliminate Ignition Sources: Turn off all nearby ignition sources.[7][16]

  • Ventilate: Increase ventilation to the area, if it is safe to do so.

  • Absorb: For a small spill, use a non-combustible absorbent material like vermiculite, dry sand, or a commercial sorbent pad to contain and absorb the liquid.[7][16]

  • Collect and Dispose: Using non-sparking tools, carefully collect the absorbed material and place it in a properly labeled, sealed container for hazardous waste disposal.[10][17]

  • Decontaminate: Clean the spill area with soap and water.

For large spills, evacuate the entire lab, close the doors, and contact your institution's emergency response team immediately.

Section 2: Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Strong odor of this compound in the lab, even when not actively in use. 1. Improperly sealed container.2. Small, undetected leak from a container or apparatus.3. Inadequate ventilation in the storage area.1. Check all this compound containers: Ensure caps are tightly sealed. The high vapor pressure of this compound means even a small opening can release a significant amount of vapor.2. Inspect storage areas: Look for any signs of liquid residue around containers. Place containers in secondary containment to catch any potential leaks.[4]3. Verify ventilation: Ensure the flammable storage cabinet is in a well-ventilated area and that the general lab ventilation is functioning correctly.
Visible static discharge (a small spark) when dispensing this compound. Buildup of static electricity due to the flow of the non-polar liquid.IMMEDIATELY STOP THE TRANSFER. 1. Review your grounding and bonding setup: Ensure that both the dispensing and receiving containers are properly grounded and bonded to a common ground point.[7] This provides a path for the static charge to dissipate safely.2. Reduce transfer speed: A slower, more controlled transfer can reduce the generation of static electricity.3. Use appropriate equipment: Confirm that you are using conductive or static-dissipative containers and funnels where possible.
Skin becomes red and irritated after handling this compound. 1. Direct skin contact with the liquid.2. Permeation through an inappropriate or damaged glove.1. Immediate First Aid: Wash the affected area thoroughly with soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.[16]2. Review Glove Selection: Ensure you are using the correct type of chemical-resistant gloves (e.g., nitrile). Check the manufacturer's breakthrough time for this compound.[8]3. Inspect PPE: Always inspect gloves for tears, pinholes, or signs of degradation before each use.

Section 3: Experimental Protocols

Step-by-Step Protocol for Safe Dispensing of this compound

This protocol is designed to minimize the risk of fire and exposure when transferring this compound from a stock container to an experimental vessel.

  • Preparation and PPE:

    • Don appropriate PPE: chemical safety goggles, face shield, flame-retardant lab coat, and nitrile gloves.

    • Ensure the dispensing area is clean and free of clutter.

    • Verify that a fire extinguisher rated for flammable liquids (e.g., dry chemical, CO2) is accessible.[4][7]

  • Work Area Setup:

    • Perform the entire procedure within a certified chemical fume hood.

    • Place absorbent, disposable bench paper on the work surface to contain minor drips.

  • Grounding and Bonding:

    • Securely attach a grounding strap to the metal stock container.

    • Attach a bonding strap connecting the metal stock container to the receiving metal container. .

  • Dispensing:

    • Use a funnel to minimize splashing.

    • Pour the this compound slowly and carefully to avoid splashing and reduce the generation of static electricity.

    • Only dispense the amount of this compound immediately required for your experiment.

  • Completion and Cleanup:

    • Securely cap both the stock and receiving containers immediately after dispensing.

    • Wipe down the exterior of the containers and the work surface with a damp cloth, and dispose of the cloth in the hazardous waste stream.

    • Remove PPE and wash hands thoroughly with soap and water.

Workflow for this compound Waste Disposal

The proper disposal of this compound waste is crucial for laboratory safety and environmental protection.

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Generate this compound Waste container Select appropriate, labeled hazardous waste container start->container transfer Carefully transfer waste into container container->transfer seal Securely seal the container transfer->seal storage Store in designated hazardous waste accumulation area seal->storage log Log waste container for pickup storage->log pickup EHS/Certified waste handler collects container log->pickup end Proper disposal via incineration or other approved methods pickup->end

Caption: Workflow for the safe disposal of this compound waste.

Section 4: Data and Reference Tables

Physical and Chemical Properties of this compound
PropertyValue
Chemical Formula C₆H₁₂
Molar Mass 84.16 g/mol
Appearance Colorless liquid
Odor Sweet, pungent odor
Boiling Point 80.74 °C (177.33 °F)
Melting Point 6.55 °C (43.79 °F)
Flash Point -18 °C (-4 °F) (closed cup)[1][5]
Vapor Density 2.9 (Air = 1)
Explosive Limits 1.3% - 8.4% by volume in air[4]
Occupational Exposure Limits
OrganizationLimit (8-hour TWA)
OSHA (PEL) 300 ppm[6][7]
NIOSH (REL) 300 ppm[7]
ACGIH (TLV) 100 ppm[1][4][7]

TWA: Time-Weighted Average

Section 5: Emergency Response Protocols

This compound Spill Response Logic

This diagram outlines the decision-making process for responding to a this compound spill.

cluster_small_spill_response Small Spill Response cluster_large_spill_response Large Spill Response spill This compound Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Small Spill (<100 mL, contained) assess->small_spill Small large_spill Large Spill (>100 mL or uncontained) assess->large_spill Large alert Alert nearby personnel small_spill->alert evacuate Evacuate the laboratory large_spill->evacuate ignite Eliminate ignition sources alert->ignite absorb Absorb with non-combustible material (e.g., sand, vermiculite) ignite->absorb collect Collect waste using non-sparking tools absorb->collect dispose Place in sealed container for hazardous waste collect->dispose clean Clean spill area dispose->clean alarm Activate fire alarm evacuate->alarm contact_ehs Contact Emergency Response / EHS alarm->contact_ehs isolate Isolate the area, close doors contact_ehs->isolate

Caption: Decision tree for responding to a this compound spill.

First Aid Measures
Exposure RouteAction
Inhalation Move the person to fresh air. If breathing has stopped, begin rescue breathing. Seek immediate medical attention.[7][16]
Skin Contact Immediately remove contaminated clothing. Wash the affected skin with large amounts of soap and water for at least 15 minutes.[7] Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][16]
Ingestion Do NOT induce vomiting due to the aspiration hazard.[8][9][16] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

References

Technical Support Center: Troubleshooting Low Solubility of Polar Analytes in Cyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing challenges with analyte solubility. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties dissolving polar compounds in the nonpolar solvent, cyclohexane. In this document, we will explore the fundamental principles governing this issue and provide a series of practical, step-by-step troubleshooting guides and frequently asked questions to help you overcome these common experimental hurdles.

Part 1: Fundamental Principles & Initial Diagnosis

This section addresses the core scientific reasons behind the solubility mismatch and provides initial steps to diagnose the problem.

Q1: Why is my polar analyte not dissolving in this compound?

The primary reason for the low solubility of a polar analyte in this compound lies in the fundamental chemical principle "like dissolves like".[1][2] This principle states that substances with similar polarities are more likely to be soluble in one another.[3]

  • Polar Analytes: Your analyte is "polar," meaning it has an uneven distribution of electron density, resulting in a positive and a negative end (a dipole moment).[4] Polar molecules, especially those capable of hydrogen bonding, have strong intermolecular forces holding them together.

  • This compound (a Nonpolar Solvent): this compound is a nonpolar solvent.[5] Its molecular structure is symmetrical, and the electronegativity difference between its carbon and hydrogen atoms is very small, leading to an even distribution of charge.[5] The primary intermolecular forces in this compound are weak London dispersion forces.

For dissolution to occur, the energy released from the new interactions between the solute (analyte) and solvent molecules must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.[6] In this case, the strong attraction between polar analyte molecules is not sufficiently compensated by the weak interactions they would form with nonpolar this compound molecules. The solvent molecules cannot effectively surround and stabilize the polar solute molecules.[6]

Conceptual Mismatch: Analyte vs. Solvent

G cluster_analyte Polar Analyte cluster_solvent This compound Solvent A1 Analyte Molecule (+ end) A2 Analyte Molecule (- end) A1->A2 Strong Dipole-Dipole Attraction S1 This compound (Nonpolar) A2->S1 Weak Interaction (Energetically Unfavorable) S2 This compound (Nonpolar) S1->S2 Weak Dispersion Forces

Q2: I'm observing poor solubility. What are the first troubleshooting steps I should take?

Before implementing advanced methods, it's crucial to rule out common experimental issues. Follow this initial diagnostic workflow.

Initial Troubleshooting Workflow

G Start Observation: Low Solubility of Polar Analyte in this compound CheckPurity Step 1: Verify Analyte Purity & Integrity - Is the compound what you think it is? - Is it degraded or impure? Start->CheckPurity CheckSolvent Step 2: Verify Solvent Quality - Is the this compound pure and dry? - Contamination can alter polarity. CheckPurity->CheckSolvent CheckConcentration Step 3: Review Concentration - Are you exceeding the saturation limit? - Try a lower concentration. CheckSolvent->CheckConcentration CheckConditions Step 4: Assess Physical Conditions - Is the system at equilibrium? - Have you provided sufficient mixing/agitation? CheckConcentration->CheckConditions Proceed Issue Persists: Proceed to Solubility Enhancement Strategies CheckConditions->Proceed

  • Verify Analyte Purity: Impurities in your analyte can significantly impact its solubility profile. Confirm the identity and purity of your compound using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).

  • Confirm Solvent Quality: Use a high-purity, anhydrous grade of this compound. Water is a common impurity that can alter the solvent environment.

  • Ensure System Equilibrium: Solubility is an equilibrium property. Ensure you have allowed sufficient time and agitation for the dissolution process to complete.[3] Vigorous stirring or sonication can increase the rate of dissolution by maximizing the surface area contact between the solute and solvent.[4]

  • Consider Temperature: For most solid solutes, solubility increases with temperature.[7][8] Gently warming the mixture (if your analyte is thermally stable) can help overcome the energy barrier for dissolution. However, be aware that the analyte may precipitate out upon cooling.

Part 2: Strategies for Solubility Enhancement

If initial troubleshooting does not resolve the issue, the next step is to actively modify the system to favor dissolution. The most common and effective strategy is the use of a co-solvent.

Q3: Can I modify the this compound solvent system to improve solubility?

Yes. The most effective method is to introduce a "co-solvent." A co-solvent is an intermediate-polarity solvent that is miscible with both the primary solvent (this compound) and the polar analyte.[9] This technique, also known as solvent blending, works by altering the overall polarity of the solvent system to make it more favorable for the polar analyte.[9][10]

The co-solvent molecules effectively bridge the gap between the nonpolar this compound and the polar analyte, creating a more energetically favorable environment for solvation.

Mechanism of Co-Solvency

G cluster_interaction Favorable Interactions Analyte Polar Analyte This compound Nonpolar This compound CoSolvent Co-Solvent (Amphiphilic) Analyte->CoSolvent Polar-Polar Interaction CoSolvent->this compound Nonpolar Interaction

Choosing a Co-Solvent:

The ideal co-solvent should have a polarity that is intermediate between this compound and your analyte. A useful tool for predicting miscibility is the Hildebrand Solubility Parameter (δ) , which quantifies the cohesive energy density of a substance.[11][12] Substances with similar δ values are more likely to be miscible.[12] this compound has a low δ value, while polar solvents have high values.

SolventHildebrand Parameter (δ) in MPa¹ᐟ²Polarity Type
n-Hexane14.9Nonpolar
This compound 16.8 Nonpolar
Toluene18.2Slightly Polar
Dichloromethane19.8Polar Aprotic
Acetone20.2Polar Aprotic
Isopropanol23.5Polar Protic
Ethanol26.0Polar Protic
Methanol29.7Polar Protic
Water47.9Polar Protic

Data compiled from various sources.[13][14] Note that for more complex systems, Hansen Solubility Parameters, which divide the Hildebrand value into dispersion, polar, and hydrogen bonding components, provide more accurate predictions.[15][16]

Common co-solvents to try with this compound include those that are slightly more polar but still retain significant nonpolar character, such as dichloromethane, ethyl acetate, or tetrahydrofuran (THF) .[17][18] For highly polar analytes, a small amount of a more polar solvent like isopropanol or ethanol might be necessary.

Q4: Are there advanced formulation strategies to overcome this solubility challenge?

For persistent issues, particularly in drug development, more advanced techniques can be employed. These methods encapsulate the analyte or change its physical form to improve its compatibility with the solvent.

  • Particle Size Reduction (Micronization): Reducing the particle size of the solid analyte increases its surface area-to-volume ratio.[9][19] This enhances the rate of dissolution by providing more points of contact for the solvent.[20] This can be achieved through techniques like jet milling or sonication.[10][19]

  • Solid Dispersions: This involves dispersing the analyte in an inert carrier matrix at the molecular level.[9] By separating the individual analyte molecules, this technique reduces the strong solute-solute interactions that hinder dissolution. The carrier is chosen to be soluble in the target solvent.

  • Inclusion Complexation: This method uses host molecules, most commonly cyclodextrins, which have a hydrophobic (nonpolar) interior cavity and a hydrophilic (polar) exterior.[10][19] The nonpolar part of a polar analyte can be encapsulated within the cyclodextrin cavity, and the resulting complex has an exterior that is more compatible with a nonpolar environment, thus improving solubility.

Part 3: Experimental Protocols & FAQs

This section provides actionable experimental procedures and answers to common follow-up questions.

Q5: What is a step-by-step protocol for using a co-solvent to improve solubility?

This protocol outlines a simple screening method to determine an effective co-solvent and its optimal concentration.

Objective: To systematically identify a co-solvent system that dissolves the target polar analyte.

Materials:

  • Polar analyte

  • This compound (primary solvent)

  • A selection of potential co-solvents (e.g., dichloromethane, THF, isopropanol)

  • Glass vials with screw caps

  • Vortex mixer or magnetic stirrer

  • Graduated cylinders or pipettes

Protocol:

  • Prepare a Stock Slurry: Add a pre-weighed amount of your polar analyte to a known volume of this compound in a vial. Choose a concentration that is higher than your target, resulting in a visible suspension or slurry of undissolved solid.

  • Titrate with Co-solvent: While vigorously stirring or vortexing the slurry, add the first co-solvent dropwise (or in small, measured aliquots, e.g., 1-5% of the total volume at a time).

  • Observe for Dissolution: After each addition, cap the vial and mix for 2-5 minutes to allow the system to equilibrate. Observe if the undissolved solid begins to disappear.

  • Determine the Endpoint: Continue adding the co-solvent until all the solid analyte has completely dissolved, resulting in a clear solution. Record the total volume of co-solvent added.

  • Calculate the Optimal Ratio: Calculate the final volume percentage of the co-solvent in the this compound required for complete dissolution. For example, if you dissolved the analyte in 10 mL of this compound by adding 2 mL of THF, the final solvent system is a 2:10 (or 1:5) mixture of THF:this compound, which is approximately 16.7% THF by volume.

  • Screen Other Co-solvents: Repeat steps 2-5 with other potential co-solvents to find the one that achieves dissolution with the lowest required volume.

  • Validation: Prepare the most promising solvent blend directly and confirm that it can dissolve your analyte at the target concentration from the start.

Q6: Will simply heating the mixture solve the problem?

Heating increases the kinetic energy of the solvent molecules, which can help them break apart the intermolecular forces holding the solute together.[8] For many solid solutes, this leads to increased solubility.[21]

However, there are critical considerations:

  • Analyte Stability: Ensure your analyte is not thermally labile and will not degrade at elevated temperatures.

  • Precipitation on Cooling: The increased solubility may be temporary. If the solution is saturated at a higher temperature, the analyte will likely precipitate out as it cools to room temperature, forming a supersaturated and unstable solution.[3]

  • Solvent Volatility: this compound is volatile. Heating should be done in a closed, pressure-rated vessel or under reflux to prevent solvent loss.

Heating can be a useful tool, especially for increasing the rate of dissolution, but it may not create a stable solution at your final working temperature.

Q7: How does the molecular size of my analyte affect its solubility?

Generally, as the molecular size of a solute increases, its solubility tends to decrease, assuming other factors like polarity are constant.[8] Larger molecules have a greater surface area, which requires more solvent molecules to surround and solvate them.[8] If the molecule is very large, it can be sterically difficult for the solvent to effectively break down the crystal lattice or solute-solute interactions.

References

Technical Support Center: Strategies to Improve Catalyst Efficiency in Cyclohexane Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting workflows and frequently asked questions (FAQs) to address specific challenges encountered during the catalytic functionalization of cyclohexane. Our goal is to synthesize technical accuracy with field-proven insights, explaining the causality behind experimental choices to enhance your catalyst's efficiency and selectivity.

Part 1: Troubleshooting Guides

This section addresses common problems in a direct question-and-answer format, providing a systematic approach to diagnosing and resolving issues.

Q1: My this compound conversion is unexpectedly low or zero. What are the likely causes and how can I fix it?

Low or no conversion is a frequent issue stemming from several potential root causes. A systematic diagnostic approach is crucial.

Troubleshooting Workflow:

The first step is to differentiate between an inactive catalyst, improper reaction conditions, and reagent issues.

G start Low / No Conversion Observed check_catalyst 1. Verify Catalyst Activity (Run a control reaction with a known active substrate) start->check_catalyst catalyst_inactive Catalyst is Inactive/Deactivated check_catalyst->catalyst_inactive Fails catalyst_active Catalyst is Active check_catalyst->catalyst_active Succeeds check_conditions 2. Review Reaction Conditions (Temperature, Pressure, Time, Stirring) conditions_wrong Conditions Suboptimal check_conditions->conditions_wrong Issue Found conditions_ok Conditions Correct check_conditions->conditions_ok No Issue check_reagents 3. Inspect Reagent Purity (this compound, Solvent, Oxidant) reagents_impure Impurities Detected check_reagents->reagents_impure Issue Found reagents_pure Reagents are Pure check_reagents->reagents_pure No Issue (Re-evaluate experimental design) action_catalyst Action: - Use fresh catalyst batch - Analyze spent catalyst (see Q2) - Consider regeneration catalyst_inactive->action_catalyst catalyst_active->check_conditions action_conditions Action: - Systematically optimize T, P, and time - Ensure adequate mixing/stirring conditions_wrong->action_conditions conditions_ok->check_reagents action_reagents Action: - Purify solvent and this compound - Use fresh, high-purity oxidant - Check for peroxide decomposition reagents_impure->action_reagents

Caption: Troubleshooting workflow for low reaction conversion.

Expertise & Causality:

  • Catalyst Activity: A catalyst can be deactivated before the reaction (improper storage/synthesis) or during it. Running a control reaction with a reliable substrate confirms its intrinsic activity. If the control fails, the catalyst itself is the problem.

  • Reaction Conditions: this compound's C-H bonds are notoriously stable, requiring sufficient energy input (thermal, photo, etc.) to activate.[1] For instance, temperatures might need to be optimized, as seen in studies where conversion rates peaked at specific temperatures like 70 °C before declining.[2][3] Insufficient stirring can also create mass transfer limitations, especially in heterogeneous systems, starving the catalyst of reactants.[4]

  • Reagent Purity: Trace impurities, particularly sulfur or nitrogen compounds in the this compound feed, can act as potent catalyst poisons by strongly binding to active metal sites.[5][6][7] Similarly, the oxidant (e.g., H₂O₂, TBHP) can degrade over time, reducing its effective concentration.

Q2: My catalyst deactivates quickly during the reaction or cannot be recycled. How do I identify the cause and improve its stability?

Catalyst deactivation is an umbrella term for several mechanisms that reduce performance over time.[8] Identifying the specific mechanism is key to mitigation.

Diagnostic Table for Deactivation Mechanisms

Deactivation MechanismSymptoms & ObservationsRecommended Analytical Technique
Poisoning Rapid, often irreversible loss of activity. Severe impact even with trace impurities.[5][9]XPS / EDX: Detects poison elements (e.g., S, N, Cl) on the catalyst surface.[5]
Coking / Fouling Gradual loss of activity. Visible darkening of the catalyst. Decreased surface area and pore volume.[5]TGA: Quantifies the amount of carbonaceous deposits. TPO: Characterizes the nature of the coke.[5]
Sintering Activity loss after exposure to high temperatures. Loss of active surface area.[9]XRD: Observes changes in metal crystallite size. TEM: Directly visualizes metal particle agglomeration.[5]
Leaching Loss of active metal from the support into the reaction medium. Often seen in liquid-phase reactions.ICP-MS / AAS: Analyzes the liquid phase post-reaction to quantify dissolved metal.

Mitigation Strategies:

  • Preventing Poisoning: Purify all reactants and solvents. If the feedstock is known to contain poisons like sulfur, consider using guard beds to trap them before they reach the catalytic reactor.[7][10]

  • Minimizing Coking: Optimize reaction conditions to disfavor coke-forming side reactions. This can include lowering the reaction temperature, adjusting the reactant-to-oxidant ratio, or introducing a co-feed (like H₂) that can help remove coke precursors. Catalyst regeneration via calcination in air can burn off coke deposits.[8][9]

  • Inhibiting Sintering: The primary cause of sintering is excessive temperature. Operate at the lowest effective temperature. A key strategy is to use a support material with strong metal-support interactions (SMSI) that "anchor" the metal nanoparticles and prevent them from migrating and agglomerating.[9]

  • Avoiding Leaching: Enhance the interaction between the active metal and the support. This can be achieved by surface modification of the support to create better anchoring sites or by choosing a different support material altogether.[11]

G cluster_causes Deactivation Mechanisms cluster_solutions Mitigation Strategies Poisoning Poisoning (Chemical Adsorption of Impurities) Sol_Poison Feed Purification Guard Beds Poisoning->Sol_Poison Coking Coking/Fouling (Carbon Deposition) Sol_Coke Optimize Temp/Pressure Regeneration (Calcination) Coking->Sol_Coke Sintering Sintering (Thermal Agglomeration) Sol_Sinter Lower Temperature Strong Metal-Support Interaction Sintering->Sol_Sinter Leaching Leaching (Metal Dissolution) Sol_Leach Enhance Metal-Support Interaction Leaching->Sol_Leach

Caption: Common catalyst deactivation mechanisms and their corresponding mitigation strategies.

Q3: The conversion of this compound is acceptable, but the selectivity towards the desired KA oil (cyclohexanone and cyclohexanol) is poor. How can I improve it?

Poor selectivity is often caused by the over-oxidation of the desired products, which are more reactive than the starting this compound.[1]

Strategies to Enhance Selectivity:

  • Limit Conversion: The most common industrial strategy is to keep the this compound conversion deliberately low (typically <10%) to minimize the residence time of the products in the reactor, thus preventing their subsequent oxidation to adipic acid and other byproducts.[1][12]

  • Optimize Reaction Time: As shown in kinetic studies, the concentration of cyclohexanone and cyclohexanol often peaks at a specific reaction time before decreasing as they are converted into other products.[2] Performing a time-course study is essential to identify the optimal reaction duration.

  • Tune Reaction Temperature: Lowering the temperature can often disfavor the high-activation-energy pathways that lead to over-oxidation, thereby increasing selectivity for the initial products.

  • Catalyst and Support Selection: The choice of catalyst and support is paramount.

    • Porous Supports: High-surface-area materials like mesoporous silicas (e.g., SBA-15) or carbon materials can confine the reaction and offer unique surface chemistries that improve selectivity.[1][11]

    • Active Metal: Different metals exhibit different intrinsic selectivities. For example, gold nanoparticles have shown high selectivity for KA oil.[1] Bimetallic catalysts can also be designed to tune selectivity.[13]

  • Choice of Oxidant: The oxidizing agent plays a critical role. While molecular oxygen is cheap, peroxides like tert-butyl hydroperoxide (TBHP) or even meta-chloroperoxybenzoic acid (m-CPBA) can offer higher selectivity under milder conditions, though at a higher cost.[12][13]

Part 2: Frequently Asked Questions (FAQs)

This section covers broader, more strategic questions about catalyst and process design.

Q4: How do I choose between a homogeneous and a heterogeneous catalyst for this compound functionalization?

The decision involves a trade-off between activity, selectivity, and process engineering considerations like catalyst separation and reuse.[4][11]

Comparison of Homogeneous vs. Heterogeneous Catalysts

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Phase Same phase as reactants (liquid).[4]Different phase from reactants (solid catalyst, liquid/gas reactants).[4]
Activity/Selectivity Often higher due to well-defined, accessible active sites and no diffusion limits.[4][14]Can be lower due to mass transfer limitations and poorly defined active sites.[4]
Operating Conditions Generally milder temperatures due to higher activity.[4]Can operate at higher temperatures due to greater thermal stability.[4]
Catalyst Separation Difficult and costly, often a major drawback for industrial scale-up.[4][11]Simple and straightforward (e.g., filtration, centrifugation), enabling easy recycling.[4][11]
Mechanistic Study Easier to study using techniques like NMR to identify intermediates.[4]More complex to study due to the solid-state nature of the active sites.

Decision Logic:

  • For exploratory research and mechanistic studies , homogeneous catalysts are often preferred for their high activity and well-defined nature.[4][15]

  • For industrial applications and scalable processes , heterogeneous catalysts are almost always favored due to the critical importance of catalyst recovery and reuse.[11]

G cluster_homo Homogeneous Catalysis cluster_hetero Heterogeneous Catalysis Reactants Reactants Catalyst Catalyst Reactants->Catalyst Products Products Catalyst->Products sep_homo Difficult Separation Products->sep_homo label_homo Single Phase (Liquid) Reactants_h Reactants (Liquid/Gas) Catalyst_h Catalyst (Solid) Reactants_h->Catalyst_h Products_h Products Catalyst_h->Products_h sep_hetero Easy Separation Products_h->sep_hetero

Caption: Conceptual difference between homogeneous and heterogeneous catalytic cycles.

Q5: What is the role of the catalyst support, and how does it improve efficiency?

The support is not merely an inert carrier; it is an active component that critically influences catalyst performance.[11][16]

  • High Surface Area: Porous supports like silica, alumina, or carbon provide a large surface area, allowing for high dispersion of the active metal phase. This maximizes the number of accessible active sites.[1][11]

  • Stabilization: The support anchors metal nanoparticles, preventing them from sintering (agglomerating) at high temperatures. This is a key factor for maintaining long-term catalyst stability.[9]

  • Modulation of Catalytic Activity: The support can electronically interact with the metal particles, altering their catalytic properties. For example, acidic or basic sites on the support can participate in the reaction mechanism, creating a bifunctional catalyst.[16]

  • Enhancing Selectivity: The pore structure of a support (e.g., in zeolites) can create shape-selective effects, allowing only reactants of a certain size to reach the active sites and influencing the product distribution.[11]

Q6: What are some emerging strategies for this compound functionalization?

The field is continuously evolving beyond traditional thermal catalysis to improve efficiency and sustainability.

  • Photocatalysis: This approach uses light energy (visible or UV) to drive the oxidation of this compound, often under ambient temperature and pressure.[17][18] This can lead to different reaction pathways and selectivities compared to thermocatalysis. Challenges include light penetration and catalyst recovery, though using immobilized films can help.[17][18]

  • Biocatalysis: Enzymes, particularly cytochrome P450 monooxygenases, can functionalize C-H bonds with exceptionally high regio- and stereoselectivity.[19][20] While highly effective, challenges include enzyme stability, cofactor regeneration, and scaling up the process.[20] Multi-enzyme cascades are being developed to create one-pot syntheses from alkanes to more complex molecules like amines.[19]

  • Computational Catalyst Design: Advances in Density Functional Theory (DFT) and microkinetic modeling allow for the in-silico prediction of catalyst performance.[21][22] This rational design approach can screen potential catalyst materials and identify promising candidates before they are synthesized in the lab, accelerating the discovery of more efficient catalysts.[21][23]

Part 3: Experimental Protocols

Protocol 1: General Procedure for a Heterogeneous Catalytic this compound Oxidation Test

This protocol describes a typical batch reaction for screening catalyst performance.

Materials:

  • High-pressure autoclave reactor (e.g., Parr reactor) with magnetic stirring and temperature control.

  • Catalyst (e.g., 50 mg of supported metal catalyst).

  • This compound (high purity).

  • Solvent (e.g., acetonitrile, t-butanol).[2][24]

  • Oxidant (e.g., 70% aq. TBHP, 30% aq. H₂O₂, or compressed O₂/air).

  • Internal standard for GC analysis (e.g., mesitylene or chlorobenzene).[3][24]

Procedure:

  • Reactor Charging: Add the catalyst (e.g., 50 mg) to the reactor vessel.

  • Add the solvent (e.g., 10 mL acetonitrile) and this compound (e.g., 5 g).[2][3]

  • Add the internal standard (e.g., 0.4 g mesitylene).[24]

  • Sealing and Purging: Seal the autoclave. Purge the system several times with an inert gas (e.g., N₂ or Ar) to remove air if using an oxidant other than O₂/air.

  • Pressurization (if applicable): If using O₂ or air, pressurize the reactor to the desired pressure (e.g., 10-20 bar).[1]

  • Heating and Stirring: Begin stirring (e.g., 500-1200 rpm) and heat the reactor to the target temperature (e.g., 70-150 °C).[2][12][24]

  • Initiating the Reaction: Once the target temperature is stable, add the liquid oxidant (e.g., TBHP) via an injection port to start the reaction.[2]

  • Reaction: Allow the reaction to proceed for the desired duration (e.g., 2-6 hours).[2][11]

  • Quenching and Sampling: After the specified time, rapidly cool the reactor in an ice bath to quench the reaction. Carefully vent any excess pressure.

  • Sample Preparation: Open the reactor and recover the liquid mixture. Separate the solid catalyst by centrifugation or filtration.

  • Analysis: Analyze the liquid phase using Gas Chromatography (GC) or GC-MS to quantify the remaining this compound and the formed products (cyclohexanol, cyclohexanone, and byproducts) relative to the internal standard.

Protocol 2: Characterization of Spent Catalyst by Thermogravimetric Analysis (TGA) for Coking

This protocol quantifies the amount of carbonaceous deposits (coke) on a used catalyst.

Equipment:

  • Thermogravimetric Analyzer (TGA).

  • High-purity air or O₂/N₂ mixture.

Procedure:

  • Sample Preparation: Recover the spent catalyst from the reaction mixture. Wash it thoroughly with a suitable solvent (e.g., acetone or ethanol) to remove any adsorbed reactants or products, and then dry it completely in an oven (e.g., at 100 °C for 4 hours).

  • TGA Setup: Place a precise amount of the dried, spent catalyst (typically 5-10 mg) into the TGA sample pan (e.g., alumina crucible).

  • Heating Program:

    • Step 1 (Drying/Desorption): Heat the sample under an inert atmosphere (N₂) from room temperature to ~150 °C and hold for 30-60 minutes to remove any physisorbed water or residual solvent.

    • Step 2 (Combustion): Switch the gas to an oxidative atmosphere (air or a dilute O₂/N₂ mixture).

    • Step 3 (Ramp): Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C).

  • Data Analysis: The weight loss observed during the oxidative ramp (typically between 300-700 °C) corresponds to the combustion of the carbonaceous deposits. The percentage weight loss in this region is reported as the amount of coke on the catalyst.

References

Best practices for the disposal and neutralization of cyclohexane waste

Author: BenchChem Technical Support Team. Date: January 2026

Cyclohexane Waste Management: A Technical Support Guide

This guide provides best practices for the safe handling, neutralization, and disposal of this compound waste in a laboratory setting. It is intended for researchers, scientists, and drug development professionals who handle this compound and require clear, technically grounded procedures to ensure safety and regulatory compliance.

Part 1: Fundamental Safety Briefing & Core Principles

Before addressing specific disposal procedures, it is critical to understand the inherent hazards of this compound. The "why" behind every handling protocol is rooted in its chemical and physical properties.

Why is this compound Waste Considered Hazardous?

This compound is not just another organic solvent; its properties demand meticulous management.[1]

  • Extreme Flammability: this compound is highly flammable, with a flash point of approximately -4°F (-20°C).[2][3] This means it can be ignited by a spark or hot surface under almost all ambient laboratory conditions.[2] Its vapors can form explosive mixtures with air at concentrations between 1.3% and 8.4%.[3]

  • Vapor Density: this compound vapors are about 2.9 times heavier than air.[2] This is a critical safety concern. Vapors can accumulate in low-lying areas, such as under benches or in sumps, and travel considerable distances to an ignition source, leading to a dangerous "flashback."[3][4][5]

  • Reactivity Hazards: While stable on its own, this compound can react explosively with strong oxidizing agents (e.g., nitrates, peroxides, perchlorates) and nitrogen dioxide.[3] Accidental mixing in a waste container can have catastrophic consequences.

  • Environmental & Health Hazards: this compound is very toxic to aquatic life with long-lasting effects.[4][6] Inhalation can cause dizziness, drowsiness, and central nervous system depression, while skin contact can lead to irritation and dermatitis due to its defatting action.[5][7] Aspiration into the lungs if swallowed can be fatal.[4]

Data Summary: Key Hazard Parameters for this compound
PropertyValueSignificance & Causality
Flash Point -4°F / -20°C[3]Vapors can ignite at temperatures far below room temperature, mandating the strict elimination of all ignition sources.
Flammability Limits (LEL-UEL) 1.3% - 8.4% in air[3]A wide explosive range means that even small amounts of vapor mixed with air can be dangerous. Proper ventilation is essential to stay below the Lower Explosive Limit (LEL).
Vapor Density 2.9 (Air = 1)[2]Vapors will sink and accumulate, posing a hidden ignition risk. Work should be performed in a fume hood or well-ventilated area.
Autoignition Temperature 473°F / 245°C[3]This is the temperature at which it will ignite without a spark. Hot plates and other heated equipment are potential ignition sources.
Water Solubility Insoluble[2]This compound will float on water. In case of a fire, using a water jet may be ineffective and could spread the flammable liquid.[3]
Regulatory Status EPA Hazardous Waste[8][9]Must be managed according to federal and state regulations; drain disposal is prohibited.[3]

Part 2: Frequently Asked Questions (FAQs)

This section provides direct answers to common queries regarding this compound waste.

Q1: Can I dispose of small amounts of this compound waste down the drain?

A: Absolutely not. This compound is insoluble in water and is classified as a hazardous waste by the EPA.[2][8][9] Pouring it down the drain is illegal and poses a severe risk of fire or explosion in the plumbing system and violates environmental regulations.[3] All this compound waste, regardless of volume, must be collected in designated hazardous waste containers.

Q2: What is the correct type of container for collecting this compound waste?

A: Use a container made of a compatible material, such as steel or high-density polyethylene (HDPE), that is specifically designated for flammable organic waste.[10] The container must be clearly labeled "Hazardous Waste, Flammable, this compound." It should have a tight-sealing lid to prevent the escape of vapors. All containers used for transfer or storage must be grounded and bonded to prevent static discharge, which can ignite the vapors.[3][11]

Q3: What does "neutralization" of this compound waste mean?

A: This is a common point of confusion. This compound is a non-polar hydrocarbon and does not have acidic or basic properties to be "neutralized" in the traditional chemical sense. In the context of waste management, "neutralization" refers to the process of rendering the entire waste stream safe. This involves two key aspects:

  • Segregation: The primary step is ensuring this compound is not mixed with incompatible chemicals, especially strong oxidizers.[3]

  • Quenching Reactives: If your this compound waste is part of a reaction mixture that contains unreacted reagents (e.g., acids, bases, metal catalysts), these must be safely quenched or neutralized before adding the mixture to the waste container. For instance, an acidic solution should be neutralized with a base. The goal is to ensure the final waste mixture is stable.

Q4: How do I handle waste that is a mixture of this compound and halogenated solvents?

A: Waste streams should be segregated. Do not mix non-halogenated solvents like this compound with halogenated solvents (e.g., dichloromethane, chloroform). Your institution will have separate waste containers for "Halogenated Organic Waste" and "Non-Halogenated Organic Waste."[12] Mixing them increases the cost and complexity of disposal. Always collect them in their respective, clearly labeled containers.

Q5: I have an old bottle of this compound. Could it have formed peroxides?

A: While less common than with ethers, cycloalkanes can form peroxides over time, though the risk is lower. The primary concern is with cyclohexene, which is often present as an impurity or used as a reagent itself and is more prone to peroxide formation. If a container is old, has been exposed to air, or contains visible crystals or precipitates, it should be treated with extreme caution. Do not move it. Contact your institution's Environmental Health and Safety (EHS) department immediately for assessment and disposal.

Part 3: Troubleshooting Guide

This section addresses specific issues you may encounter during experiments and waste handling.

Problem 1: I accidentally added a small amount of nitric acid (an oxidizer) to my this compound waste container.

  • Causality: You have created a potentially explosive mixture. This compound reacts explosively with strong oxidizing agents like nitric acid.[3] The reaction can be delayed but is extremely dangerous.

  • Immediate Action:

    • DO NOT move the container. Agitation can accelerate the reaction.

    • Alert everyone in the immediate area and evacuate.

    • Contact EHS or your emergency response team immediately. Provide them with the exact chemicals and estimated quantities involved. Do not attempt to neutralize the mixture yourself. This is a situation for trained professionals.

Problem 2: A small spill of this compound (< 200 mL) has occurred inside the fume hood.

  • Causality: A small, contained spill is manageable if handled correctly. The primary risks are fire and inhalation.

  • Troubleshooting Protocol:

    • Ensure the fume hood sash is lowered to maintain containment and proper airflow.

    • Alert nearby personnel but do not cause an alarm.

    • Eliminate all ignition sources within and near the hood (turn off hot plates, equipment).

    • Wear appropriate PPE: chemical-resistant gloves (nitrile is common but check breakthrough time), safety goggles, and a lab coat.[6][11]

    • Contain and absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial solvent spill pad.[3][4] Do not use combustible materials like paper towels.

    • Collect waste: Using non-sparking tools (e.g., plastic or brass scoops), carefully collect the absorbed material and place it in a labeled hazardous waste bag or container.[4][11]

    • Final Decontamination: Wipe the area with a cloth, then place the cloth in the waste container.

    • Dispose: Seal the container and manage it as hazardous waste.

Problem 3: The this compound waste container is full, but the waste disposal pickup isn't for another week.

  • Causality: Improperly stored hazardous waste is a significant safety and compliance violation. Vapor leakage and fire risk are the main concerns.

  • Solution:

    • Ensure the full container is tightly sealed and stored in a designated, well-ventilated satellite accumulation area or a flammable storage cabinet.[10][11]

    • Do not store the container in a fume hood that is being used for other work, as this clutters the workspace and increases risk.

    • Obtain a new, empty, and properly labeled waste container to continue collecting waste. Never overfill a waste container; leave at least 10% of headspace for vapor expansion.

Part 4: Standard Operating Procedures (SOPs) & Workflows

SOP 1: Routine Collection of this compound Waste

This protocol outlines the standard procedure for accumulating non-halogenated this compound waste in the laboratory.

  • Container Preparation:

    • Obtain a designated hazardous waste container (e.g., 4L HDPE or steel can) from your EHS department.

    • Ensure the container is properly labeled with "Hazardous Waste," "Flammable," and lists "this compound" as a primary component.

    • Place the container in a designated satellite accumulation area, preferably within a secondary containment tray.

  • Waste Addition:

    • Perform all waste transfers inside a chemical fume hood.

    • Use a funnel to prevent spills.

    • If transferring from a metal container, ensure both the source and receiving containers are grounded and bonded to prevent static electricity buildup.[3]

    • Slowly pour the waste into the container.

    • Do not mix this compound with incompatible waste streams (oxidizers, halogenated solvents).

  • Closure and Storage:

    • After adding waste, securely close the container lid.

    • Keep the container closed at all times except when adding waste.

    • Maintain a log sheet near the container to record the types and amounts of waste added.

    • When the container is 90% full, arrange for pickup by your institution's hazardous waste management team.

Workflow Visualization

The following diagrams illustrate the decision-making process for waste segregation and the procedural flow for managing a small spill.

WasteDisposalDecisionTree start This compound Waste Generated q_mixed Is it mixed with other chemicals? start->q_mixed q_oxidizer Is it mixed with strong oxidizers? q_mixed->q_oxidizer Yes out_non_halo Collect in NON-HALOGENATED Flammable Waste Container q_mixed->out_non_halo No (Pure) q_halogen Are any mixtures halogenated solvents? q_halogen->out_non_halo No out_halo Collect in HALOGENATED Organic Waste Container q_halogen->out_halo Yes q_oxidizer->q_halogen No out_danger DANGER! DO NOT MIX. Contact EHS Immediately. q_oxidizer->out_danger Yes SmallSpillWorkflow spill Small this compound Spill (<200mL) in Fume Hood alert 1. Alert Personnel & Eliminate Ignition Sources spill->alert ppe 2. Don Correct PPE (Gloves, Goggles, Lab Coat) alert->ppe contain 3. Cover Spill with Inert Absorbent (Sand, Vermiculite) ppe->contain collect 4. Collect Absorbed Material with Non-Sparking Tools contain->collect package 5. Place Contaminated Material in Labeled Hazardous Waste Container collect->package decon 6. Decontaminate Spill Surface package->decon dispose 7. Seal and Dispose of Container via EHS decon->dispose

References

Technical Support Center: Overcoming Challenges in Scaling Up Chemical Reactions in Cyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scaling up chemical reactions in cyclohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from laboratory-scale experiments to larger-scale production. This compound, a widely used non-polar solvent, presents a unique set of challenges during scale-up that require careful consideration and a systematic approach to overcome.

This resource is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind experimental choices and provide field-proven insights to ensure your scale-up process is both successful and safe.

Section 1: Core Scale-Up Challenges & FAQs

This section addresses the fundamental difficulties associated with increasing the scale of reactions in this compound.

Q1: What are the primary challenges I should anticipate when scaling up my reaction in this compound?

A1: Scaling up reactions in this compound introduces several critical challenges that are often not apparent at the bench scale. These primarily revolve around physical and chemical process parameters that do not scale linearly. The key issues include:

  • Heat Management: Exothermic reactions are a major concern. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to temperature gradients, "hot spots," and in the worst-case scenario, a thermal runaway. The hydrogenation of benzene to produce this compound, for instance, is a highly exothermic process that requires careful temperature control.

  • Mixing and Mass Transfer: Achieving homogeneous mixing becomes progressively more difficult at larger scales. Poor mixing can lead to localized areas of high reactant concentration, resulting in side reactions, lower yields, and inconsistent product quality. In multip

Technical Support Center: Managing Azeotrope Formation in Distillations with Cyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for managing distillations involving cyclohexane. This compound is a widely used nonpolar solvent in research and industry, but its propensity to form azeotropes—mixtures that boil at a constant temperature and have a constant composition—presents a significant challenge for separation and purification. This guide provides in-depth, field-proven insights and practical troubleshooting for researchers, scientists, and drug development professionals encountering these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts and common queries related to this compound azeotropes.

Q1: What is an azeotrope, and why does this compound readily form them?

An azeotrope is a liquid mixture that, at a specific pressure, boils at a constant temperature, and the vapor has the same composition as the liquid.[1] This behavior prevents the separation of the components by simple fractional distillation. Azeotropes form when the intermolecular interactions between the different molecules in the mixture (A-B interactions) are stronger or weaker than the average interactions between the like molecules (A-A and B-B).

This compound readily forms minimum-boiling azeotropes with a variety of polar and nonpolar solvents. This occurs because the introduction of another component disrupts the this compound-cyclohexane interactions, leading to a mixture with a higher total vapor pressure and, consequently, a lower boiling point than any of the individual components.[1]

Q2: What are the most common azeotropes I will encounter with this compound?

This compound forms azeotropes with many common laboratory solvents. Understanding the boiling point and composition of these azeotropes is the first step in designing an effective separation strategy.

Component 2 Boiling Point of Component 2 (°C) Azeotrope Boiling Point (°C) Composition of this compound (wt. %)
Water100.069.891.5[2]
Ethanol78.464.869.5[3]
Benzene80.177.845.0[4]
Toluene110.6---Does not form an azeotrope[5]
Acetonitrile82.0---Forms a binary azeotrope[6][7]
n-Propanol97.2---Forms a ternary azeotrope with water[8][9]
Cyclohexene83.0---Close-boiling, separation is difficult[10]

Note: Data is compiled from various sources at atmospheric pressure (101.3 kPa). Azeotropic composition can vary with pressure.

Q3: How can I predict if my solvent will form an azeotrope with this compound?

Predicting azeotrope formation with certainty requires experimental vapor-liquid equilibrium (VLE) data. However, you can make an educated guess based on the following:

  • Molecular Dissimilarity: Mixtures of components with different chemical natures (e.g., a nonpolar solvent like this compound and a polar solvent like ethanol) are strong candidates for azeotrope formation due to non-ideal behavior.

  • Boiling Point Proximity: Components with close boiling points are difficult to separate and may form an azeotrope.[10][11]

  • Thermodynamic Models: Software like Aspen Plus or DWSIM can simulate VLE using models like NRTL or UNIQUAC to predict azeotropic behavior if interaction parameters are available.[12][13]

Q4: What are the primary methods to "break" a this compound azeotrope?

When simple distillation fails, specialized techniques are required to overcome the azeotropic barrier. The three primary methods are:

  • Azeotropic Distillation: An entrainer is added to form a new, lower-boiling ternary azeotrope that is often heterogeneous (forms two liquid phases upon condensation), allowing for separation.[14][15]

  • Extractive Distillation: A high-boiling, non-volatile solvent is added to the mixture. This solvent selectively alters the relative volatility of the original components, allowing one to be distilled off.[11][16]

  • Pressure-Swing Distillation (PSD): This method uses two distillation columns operating at different pressures. Since the azeotropic composition is often sensitive to pressure, a component that cannot be purified in the first column can be purified in the second.[17][18]

Part 2: Troubleshooting Guides & Protocols

This section provides direct solutions to specific experimental challenges involving this compound azeotropes.

Scenario 1: My this compound-Water Mixture is Not Separating (for Drying Reactions)

Issue: You are running a reaction (e.g., an esterification) that produces water and using this compound to remove it azeotropically, but the reaction is stalling, or the distillate is cloudy, indicating incomplete water removal.

Root Cause: The formation of a minimum-boiling azeotrope between this compound and water is the principle behind its use as a drying agent. However, efficient removal requires a specialized apparatus to separate the condensed phases.

Solution: Use a Dean-Stark apparatus for continuous water removal.

Mechanism: The this compound-water azeotrope boils at 69.8°C.[2] The vapor condenses and collects in the graduated arm of the Dean-Stark trap. Because water is denser than this compound, it settles to the bottom of the trap, while the lighter this compound overflows and returns to the reaction flask.[19][20] This physically removes water from the equilibrium, driving the reaction to completion according to Le Châtelier's principle.[19]

  • Apparatus Setup:

    • Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser in a vertical arrangement. Ensure all glass joints are properly sealed.

    • The reaction flask should contain the reactants and this compound as the solvent.

    • Connect the condenser to a chilled water source.

  • Execution:

    • Heat the reaction flask using a heating mantle.

    • As the mixture refluxes, the vapor of the this compound-water azeotrope will rise, condense, and drip into the Dean-Stark trap.

    • You will observe two distinct layers forming in the trap: an upper organic layer (this compound) and a lower aqueous layer.

    • Continue heating. The this compound layer will eventually fill the trap to the level of the side-arm and begin to flow back into the reaction flask, while the collected water remains trapped.

  • Monitoring & Completion:

    • Monitor the volume of water collected in the graduated arm of the trap.

    • The reaction is complete when no more water is collected, and the volume corresponds to the theoretical yield.

DeanStark Flask Reactants + This compound Condenser Reflux Condenser Flask->Condenser 1. Azeotrope Vapor (this compound + Water) Trap Phase Separation: Water (Bottom) This compound (Top) Trap->Flask Condenser->Trap 2. Condensate

Caption: Workflow of a Dean-Stark apparatus for azeotropic water removal.

Scenario 2: I Need to Separate this compound from a Close-Boiling Organic Solvent

Issue: You have a mixture of this compound and another organic solvent (e.g., benzene) that forms an azeotrope, preventing separation by standard fractional distillation.

Solution 1: Extractive Distillation

Mechanism: Extractive distillation involves introducing a third component, an "entrainer" or "solvent," which has a much higher boiling point and does not form an azeotrope with the original components.[16] The entrainer interacts differently with each component of the azeotrope, altering their activity coefficients and thus their relative volatility. This change makes separation by distillation feasible. For the benzene-cyclohexane system, solvents like aniline or sulfolane can be used.[13][21] The entrainer selectively increases the volatility of this compound, allowing it to be distilled as the overhead product, while benzene exits with the entrainer from the bottom.

  • Column Setup: A multi-plate rectification column is required.

  • Feed Introduction: The this compound-benzene azeotropic mixture is fed into the middle of the column.

  • Entrainer Introduction: The high-boiling entrainer (e.g., aniline) is introduced near the top of the column.[10]

  • Distillation: As the entrainer flows down the column, it selectively associates with benzene, reducing its volatility. This allows the more volatile this compound to ascend the column and be collected as a high-purity distillate.

  • Bottoms Separation: The bottom product, a mixture of benzene and the entrainer, is fed to a second distillation column where the high-boiling entrainer is easily separated from the benzene and recycled.

ExtractiveDistillation Feed This compound-Benzene Azeotrope Feed Column1 Extractive Distillation Column Feed->Column1 Entrainer_In Entrainer Feed (e.g., Aniline) Entrainer_In->Column1 Column2 Entrainer Recovery Column Column1->Column2 Bottoms (Benzene + Entrainer) Product_this compound Pure this compound Column1->Product_this compound Overhead Product_Benzene Pure Benzene Column2->Product_Benzene Overhead Entrainer_Recycle Recycled Entrainer Column2->Entrainer_Recycle Bottoms Entrainer_Recycle->Entrainer_In

Caption: Two-column workflow for separating an azeotrope via extractive distillation.

Solution 2: Pressure-Swing Distillation (PSD)

Mechanism: The composition of an azeotrope is dependent on pressure. PSD exploits this by using two columns operating at different pressures to achieve separation.[17] For a this compound-containing azeotrope, the mixture is first distilled in a low-pressure column. The distillate, which is at the azeotropic composition for that pressure, is then fed to a high-pressure column. At the higher pressure, the azeotropic composition shifts, allowing one of the pure components to be separated.[12][22]

  • Low-Pressure Column (LPC):

    • The fresh feed (e.g., this compound-water mixture) is fed to the LPC operating at or near atmospheric pressure.[12]

    • One pure component is removed as the bottom product (e.g., pure water).

    • The overhead product is the azeotropic mixture at that pressure.

  • High-Pressure Column (HPC):

    • The distillate from the LPC is fed to the HPC, which operates at an elevated pressure (e.g., 3 atm).[12]

    • At this higher pressure, the azeotropic composition is different. This allows the other pure component (e.g., pure this compound) to be separated as the distillate or bottoms, depending on the system.

    • The stream from the HPC that is still at an azeotropic composition is recycled back to the LPC.

PressureSwing Feed Azeotropic Feed LPC Low Pressure Column (P1) Feed->LPC HPC High Pressure Column (P2) LPC->HPC Overhead (Azeotrope at P1) Product_A Pure Component A LPC->Product_A Bottoms HPC->LPC Bottoms (Azeotrope at P2) Recycle Product_B Pure Component B HPC->Product_B Overhead

Caption: Conceptual flow of a two-column pressure-swing distillation system.

References

Validation & Comparative

Comparative analysis of cyclohexane versus n-hexane as a non-polar solvent

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Cyclohexane and n-Hexane as Non-Polar Solvents

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of non-polar solvents, both this compound and n-hexane are ubiquitous choices, each presenting a unique profile of physical, chemical, and safety characteristics. While both are six-carbon alkanes, their structural divergence—a cyclic versus a linear arrangement—imparts distinct properties that can significantly influence experimental outcomes, from reaction kinetics to chromatographic separations and final product purity.[1] This guide provides a comprehensive comparative analysis to inform solvent selection in research, development, and manufacturing.

At a Glance: Key Physicochemical and Safety Properties

A foundational understanding of the core properties of this compound and n-hexane is paramount for appropriate solvent selection. The following table summarizes their key physicochemical and safety data.

PropertyThis compoundn-HexaneKey Implications for Researchers
Molecular Formula C₆H₁₂C₆H₁₄The difference in hydrogen saturation impacts molecular weight and reactivity.[1]
Molecular Weight ( g/mol ) 84.1686.18A slight difference that can be relevant in mass-sensitive applications.[2]
Structure CyclicLinear ChainThis is the primary determinant of their differing properties.[1]
Boiling Point (°C) 80.769This compound's higher boiling point makes it less volatile and potentially safer in some applications.[2][3][4]
Melting Point (°C) 6.5-95This compound's higher melting point can be a consideration for low-temperature applications.[3]
Density (g/mL at 20°C) 0.7790.655This compound is denser, which can affect phase separations.[2][3][5]
Polarity Non-polarNon-polarBoth are excellent solvents for non-polar compounds.[3][6]
Toxicity Less toxic than n-hexaneNeurotoxicn-Hexane poses a significant health risk, particularly with chronic exposure.[2][7]
Flammability Highly FlammableHighly FlammableBoth require careful handling due to their low flash points.[8][9]
Delving Deeper: A Comparative Overview

Structural and Conformational Differences:

The fundamental distinction between this compound and n-hexane lies in their carbon skeletons.[1] this compound is a cycloalkane, with its six carbon atoms forming a ring.[1] This cyclic structure leads to conformational isomers, with the "chair" conformation being the most stable.[9] This structural rigidity can influence its interaction with solutes. In contrast, n-hexane is a linear-chain alkane, affording it greater conformational flexibility.[10]

Polarity and Solubility:

Both solvents are classified as non-polar due to the low electronegativity difference between their carbon and hydrogen atoms and their symmetrical structures.[3][6] This makes them highly effective at dissolving other non-polar substances like oils, fats, waxes, and many organic compounds.[6][11] While both are immiscible with water, their subtle differences in molecular structure can lead to variations in their solubilizing power for specific compounds.

Boiling Point and Volatility:

This compound possesses a significantly higher boiling point (80.7°C) compared to n-hexane (69°C).[3][4] This difference is attributed to the more compact and rigid structure of this compound, which allows for greater London dispersion forces between molecules. The lower volatility of this compound can be advantageous in applications where solvent loss through evaporation needs to be minimized.[4] Conversely, the higher volatility of n-hexane facilitates its removal from a final product.[11]

Toxicity and Safety:

A critical point of divergence is their toxicological profiles. n-Hexane is a known neurotoxin, and chronic exposure can lead to peripheral neuropathy. This has led to increasing efforts to replace it with safer alternatives.[12] this compound is considered less toxic, though it can still cause irritation and central nervous system effects at high concentrations.[2][7] Both are highly flammable and require appropriate handling and storage procedures.[8][9]

Experimental Applications and Performance

The choice between this compound and n-hexane can have a profound impact on the outcome of various laboratory and industrial processes.

Chromatography

In chromatography, both solvents are frequently employed as the non-polar component of the mobile phase.[12] Their differing polarities and viscosities can be leveraged to optimize separations.

  • Normal-Phase Chromatography: In this mode, where a polar stationary phase is used, both solvents act as weak eluents. The choice between them can fine-tune the retention times of analytes. For instance, in the separation of alkyl hydroxybenzoates by countercurrent chromatography, substituting n-hexane with this compound led to unexpected differences in partitioning coefficients, allowing for the resolution of structurally similar compounds.[13][14]

  • Gas Chromatography: The separation of a mixture of this compound, benzene, and n-hexane has been demonstrated using gas chromatography, highlighting the ability to resolve these closely related hydrocarbons.[15][16]

Experimental Protocol: Separation of a Non-Polar Mixture by Column Chromatography

This protocol provides a general framework for comparing the efficacy of this compound and n-hexane in separating a simple non-polar mixture.

Objective: To separate a mixture of two non-polar compounds (e.g., β-carotene and lycopene from a plant extract) using column chromatography with either this compound or n-hexane as the mobile phase.

Materials:

  • Silica gel (for column packing)

  • Glass chromatography column

  • Sand

  • Mixture of non-polar compounds (e.g., crude plant extract)

  • This compound (HPLC grade)

  • n-Hexane (HPLC grade)

  • Collection tubes

  • Rotary evaporator

Methodology:

  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Add a small plug of glass wool or cotton to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen solvent (this compound or n-hexane).

    • Carefully pour the slurry into the column, allowing the silica gel to settle evenly without air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the chosen solvent.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin adding the solvent to the top of the column, maintaining a constant flow rate.

    • Collect fractions in separate tubes as the colored bands of the compounds move down the column.

  • Analysis:

    • Analyze the collected fractions using a suitable technique (e.g., UV-Vis spectroscopy) to determine the purity of the separated compounds.

    • Evaporate the solvent from the fractions containing the purified compounds using a rotary evaporator.

  • Comparison:

    • Repeat the entire procedure using the other solvent.

    • Compare the resolution of the separation, the volume of solvent required for elution, and the purity of the final products.

Expected Outcome: The difference in polarity and viscosity between this compound and n-hexane will likely result in different elution profiles and separation efficiencies. This experiment will provide empirical data to guide solvent selection for a specific separation.

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Comparison prep1 Pack Column with Silica Gel prep2 Load Sample prep1->prep2 elute_ch Elute with this compound prep2->elute_ch elute_nh Elute with n-Hexane prep2->elute_nh collect_ch Collect Fractions (CH) elute_ch->collect_ch collect_nh Collect Fractions (nH) elute_nh->collect_nh analyze_ch Analyze Fractions (CH) collect_ch->analyze_ch analyze_nh Analyze Fractions (nH) collect_nh->analyze_nh compare Compare Resolution & Purity analyze_ch->compare analyze_nh->compare

Organic Synthesis

In organic synthesis, the choice of solvent can influence reaction rates, yields, and selectivity.

  • Reaction Medium: Both solvents can serve as inert reaction media for a variety of organic reactions, particularly those involving non-polar reactants.[8] For instance, this compound is used in the industrial production of adipic acid and caprolactam, precursors to nylon.[3][17]

  • Recrystallization: this compound is often favored for recrystallization because many organic compounds exhibit good solubility in hot this compound and poor solubility at low temperatures, facilitating the formation of pure crystals upon cooling.[3]

Logical Relationship: Solvent Selection in Synthesis

G cluster_reactants Reactant Properties cluster_conditions Reaction Conditions cluster_outcome Desired Outcome solubility Solubility of Reactants solvent Solvent Choice (this compound vs. n-Hexane) solubility->solvent reactivity Reactivity with Solvent reactivity->solvent temperature Reaction Temperature temperature->solvent pressure Reaction Pressure pressure->solvent yield Reaction Yield purity Product Purity rate Reaction Rate solvent->yield solvent->purity solvent->rate

Extraction

Both solvents are widely used for the extraction of non-polar compounds from various matrices.

  • Edible Oil Extraction: n-Hexane has been the industry standard for extracting edible oils from seeds like soybeans and canola due to its high extraction efficiency and ease of recovery.[5][6][11]

  • Natural Product Extraction: this compound is employed in the extraction of essential oils and other phytochemicals from plant materials.[18] Its lower toxicity profile makes it a more attractive option in some cases, particularly for products intended for human use.[18]

Spectroscopy

The spectroscopic properties of these solvents are also a consideration. Their lack of significant ultraviolet absorption at wavelengths down to 200 nm makes them suitable solvents for UV-Vis spectroscopy of other substances.[19]

Conclusion and Recommendations

The selection between this compound and n-hexane as a non-polar solvent is not a one-size-fits-all decision. It requires a careful evaluation of the specific application, considering factors such as the properties of the solute, the desired experimental conditions, and, crucially, safety and environmental concerns.

  • For applications where low toxicity is paramount, this compound is the clear choice. Its lower neurotoxicity makes it a safer alternative to n-hexane, especially in environments where high exposure is possible.[2][7]

  • For processes requiring high volatility and rapid solvent removal, n-hexane may be preferred. Its lower boiling point facilitates evaporation, which can be advantageous in applications like edible oil extraction.[4][11]

  • In chromatography, the subtle differences in polarity and viscosity can be exploited to optimize separations. Experimental validation is key to determining the most effective solvent for a particular separation.[13]

  • For recrystallization, this compound's temperature-dependent solubility profile often provides excellent results. [3]

As the scientific community continues to prioritize greener and safer laboratory practices, the trend is shifting towards the use of less hazardous solvents. In this context, this compound often emerges as a more responsible choice than n-hexane. However, the unique properties of n-hexane will likely ensure its continued use in specific, well-controlled applications. Ultimately, a thorough understanding of the comparative characteristics of these two solvents empowers researchers to make informed decisions that enhance both the quality of their work and the safety of their laboratory environment.

References

A Researcher's Guide to Validating Reaction Mechanisms and Kinetic Models in Cyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the intricate dance of molecules in a reaction vessel is a critical area of study. The solvent, often a silent partner, can profoundly influence the reaction's outcome. Cyclohexane, a non-polar solvent, presents a unique environment that can alter reaction pathways and kinetics compared to its polar counterparts. This guide provides an in-depth exploration of the methodologies used to validate reaction mechanisms and kinetic models in this challenging yet crucial solvent.

The core of robust chemical research lies in the synergy between empirical data and theoretical models. This guide is structured to reflect this principle, offering a comprehensive overview of both experimental techniques and computational approaches. We will delve into the "why" behind experimental choices, ensuring a deep understanding of the causality that underpins sound scientific practice.

Section 1: The Crucial Role of Experimental Validation

Experimental validation is the bedrock upon which any proposed reaction mechanism and kinetic model must be built. In the context of this compound as a solvent, certain techniques are particularly well-suited to provide the necessary empirical evidence.

In-Situ Reaction Monitoring: A Real-Time Window into Chemical Transformations

The ability to observe a reaction as it happens, without disturbing the system, is invaluable. In-situ monitoring techniques provide a continuous stream of data, allowing for the precise determination of reaction rates and the identification of transient intermediates.

In-situ FT-IR spectroscopy is a powerful tool for tracking the concentration changes of reactants, products, and key intermediates in real-time.[1][2][3] By inserting a probe directly into the reaction vessel, spectra can be collected at regular intervals, providing a detailed kinetic profile of the reaction.[1][4][5]

Experimental Protocol: In-Situ FT-IR Monitoring of a Reaction in this compound

  • System Setup:

    • Equip a reaction vessel with an in-situ mid-infrared Attenuated Total Reflectance (ATR) probe.[1]

    • Ensure the reaction setup allows for precise temperature and mixing control.

  • Background Spectrum:

    • Before initiating the reaction, record a background spectrum of the this compound solvent at the desired reaction temperature. This will be subtracted from subsequent spectra to isolate the signals of the reacting species.

  • Reaction Initiation:

    • Introduce the reactants into the vessel and begin data acquisition. The frequency of spectral collection should be tailored to the expected reaction rate.

  • Data Analysis:

    • Identify the characteristic absorption bands for the reactants, products, and any observable intermediates.

    • Plot the absorbance of these characteristic peaks over time to generate concentration profiles. These profiles can then be used to determine reaction orders and rate constants.[2]

NMR spectroscopy is another indispensable technique for kinetic studies, offering detailed structural information about the species in solution.[6][7][8] While traditional NMR requires deuterated solvents, "No-D" NMR techniques have emerged as a practical way to analyze reactions in standard organic solvents like this compound.[9]

Experimental Protocol: Kinetic Analysis using No-D NMR

  • Sample Preparation:

    • Prepare the reaction mixture in a standard 3 mm or 5 mm NMR tube using non-deuterated this compound.

  • Spectrometer Setup:

    • Shim the spectrometer using a sealed sample of a deuterated solvent (e.g., CDCl3) of the same volume to ensure a homogeneous magnetic field.[9]

    • Turn off the deuterium lock on the spectrometer.[9]

  • Data Acquisition:

    • Acquire a series of 1H NMR spectra at timed intervals throughout the reaction.

  • Data Analysis:

    • Integrate the signals corresponding to specific protons on the reactant and product molecules.

    • The change in the integral values over time provides a direct measure of the concentration changes, from which kinetic parameters can be derived.[7]

Classical Kinetic Studies: The Foundation of Rate Law Determination

While in-situ methods are powerful, traditional methods of sampling and analysis remain a cornerstone of kinetic studies.

Experimental Protocol: Quenched-Flow Kinetic Analysis

  • Reaction Setup:

    • Initiate the reaction in a thermostatted batch reactor with vigorous stirring to ensure homogeneity.

  • Aliquoting and Quenching:

    • At predetermined time points, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot to halt its progress. This can be achieved by rapid cooling, dilution, or the addition of a chemical quenching agent.

  • Analysis:

    • Analyze the composition of each quenched aliquot using a suitable technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS).

  • Data Interpretation:

    • Construct concentration-time profiles for all relevant species.

    • Use this data to determine the reaction order with respect to each reactant and calculate the rate constant.

Section 2: The Power of Computational Modeling

Computational chemistry provides a powerful lens to explore reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimentation alone.

Quantum Mechanics (QM) Calculations: Unveiling Reaction Pathways

QM methods, such as Density Functional Theory (DFT), can be used to calculate the energies of reactants, products, transition states, and intermediates. This allows for the mapping of the potential energy surface of a reaction, providing a theoretical basis for the proposed mechanism. DFT calculations have been shown to be effective in elucidating radical-mediated reaction mechanisms.[10]

Molecular Dynamics (MD) Simulations: Capturing Solvent Effects

MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the reaction in its solvent environment. The ReaxFF method, for instance, is a computational approach that can simulate reaction kinetics with an accuracy approaching that of ab-initio methods, but at a significantly lower computational cost.[11] This is particularly important for understanding the role of the non-polar this compound solvent in mediating intermolecular interactions and influencing the reaction pathway.

Section 3: A Comparative Analysis of Validation Techniques

The choice of validation technique depends on the specific reaction system and the research question at hand. The following table provides a comparison of the key experimental and computational methods discussed.

Technique Strengths Limitations Best Suited For
In-Situ FT-IR Real-time data, non-invasive, good for tracking functional group changes.[1][2][3]Can be difficult to resolve overlapping peaks, requires chromophores for UV-Vis.Reactions with clear infrared spectral changes, monitoring reaction progress and identifying intermediates.[2]
NMR Spectroscopy Provides detailed structural information, quantitative.[6][7]Slower data acquisition compared to FT-IR, may require deuterated solvents (though No-D methods exist).[9][12]Elucidating reaction mechanisms, identifying and quantifying all species in a mixture.
Quenched-Flow Utilizes standard analytical equipment (GC, HPLC), versatile.Prone to errors if quenching is not instantaneous, labor-intensive.A wide range of reactions, especially when in-situ probes are not feasible.
QM Calculations Provides detailed energetic information about reaction pathways, can predict transition state structures.Computationally expensive, accuracy is dependent on the level of theory and basis set used.Investigating proposed reaction mechanisms, understanding the electronic effects governing reactivity.
MD Simulations Explicitly models solvent effects, provides dynamic information.Computationally very expensive, force field accuracy is crucial.Studying the role of the solvent in the reaction, understanding complex reaction dynamics.

Section 4: Visualizing the Validation Workflow

A robust validation strategy integrates both experimental and computational approaches in a cyclical and self-correcting process. The following diagram illustrates this workflow.

G cluster_exp Experimental Validation cluster_comp Computational Modeling cluster_validation Model Validation & Refinement in_situ In-Situ Monitoring (FT-IR, NMR) exp_data Experimental Data (Concentration Profiles, Rate Constants) in_situ->exp_data classical Classical Kinetics (Quenched-Flow) classical->exp_data compare Compare Experimental Data with Model Predictions exp_data->compare Empirical Evidence qm Quantum Mechanics (QM) (DFT Calculations) comp_model Proposed Mechanism & Kinetic Model qm->comp_model md Molecular Dynamics (MD) (ReaxFF Simulations) md->comp_model comp_model->compare Theoretical Predictions refine Refine Mechanism & Kinetic Model compare->refine Discrepancy validated_model Validated Reaction Mechanism & Kinetic Model compare->validated_model Good Agreement refine->qm refine->md

References

A Comparative Analysis of the Chemical Reactivity of Cyclohexane and Cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of organic chemistry, understanding the nuanced reactivity of cyclic hydrocarbons is fundamental to synthetic strategy and drug design. This guide provides a detailed experimental comparison of cyclohexane, a saturated cycloalkane, and cyclohexene, its unsaturated counterpart. By elucidating the chemical behavior of these two molecules, we aim to provide researchers with actionable insights into their respective utility in various chemical transformations.

Structural and Electronic Differences: The Basis of Reactivity

The core difference between this compound (C₆H₁₂) and cyclohexene (C₆H₁₀) lies in their bonding.[1][2] this compound is a saturated hydrocarbon, characterized by a ring of six carbon atoms joined by single (sigma) bonds.[1][3] This structure is conformationally flexible, most stably existing in a "chair" conformation, which minimizes steric and angle strain, rendering it relatively unreactive.[4]

In contrast, cyclohexene possesses a carbon-carbon double bond (one sigma bond and one pi bond) within its six-membered ring, making it an unsaturated hydrocarbon.[1][2] The pi (π) bond is a region of high electron density, making cyclohexene a nucleophile and thus significantly more reactive than this compound.[3][5] This double bond is the focal point for a variety of addition reactions.[2][3]

Experimental Comparison of Reactivity

To empirically demonstrate the disparity in reactivity, two classic qualitative tests for unsaturation are employed: the bromine test and Baeyer's test (reaction with potassium permanganate).

Bromine Test for Unsaturation

Rationale: This test leverages the ability of alkenes to undergo electrophilic addition with halogens.[6][7][8] The distinct color of bromine (typically a red-brown solution) provides a clear visual indicator of a reaction.[6][9]

Experimental Protocol:

  • Prepare two separate test tubes, one containing approximately 2 mL of this compound and the other 2 mL of cyclohexene.[10]

  • To each test tube, add a few drops of a 5% solution of bromine in a non-reactive solvent like carbon tetrachloride or bromine water, drop by drop, and gently swirl.[11][12]

  • The experiment should be conducted in the absence of direct UV light to prevent a slow substitution reaction with the alkane.[10][11][13]

  • Observe any color changes in each test tube.

Expected Observations:

  • Cyclohexene: The red-brown color of the bromine will disappear almost instantaneously as it is consumed in an addition reaction across the double bond to form the colorless 1,2-dibromothis compound.[6][7][10]

  • This compound: The red-brown color of the bromine will persist, as this compound does not readily react with bromine under these conditions.[10][13] A slight fading may occur due to dilution.

Baeyer's Test for Unsaturation (Oxidation with Potassium Permanganate)

Rationale: This test relies on the oxidation of the carbon-carbon double bond by a strong oxidizing agent, potassium permanganate (KMnO₄). The permanganate ion (MnO₄⁻) has a characteristic deep purple color, which changes upon reduction, providing a clear indication of a reaction.[14]

Experimental Protocol:

  • Prepare two separate test tubes, one containing approximately 2 mL of this compound and the other 2 mL of cyclohexene.

  • Prepare a cold, dilute, alkaline solution of potassium permanganate (Baeyer's reagent).[15]

  • Add the Baeyer's reagent dropwise to each test tube while shaking.[16]

  • Observe any changes in the color of the permanganate solution and the formation of any precipitate.[16]

Expected Observations:

  • Cyclohexene: The purple color of the permanganate solution will rapidly disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.[14][16][17] This indicates the oxidation of the double bond to form cis-1,2-cyclohexanediol.[18]

  • This compound: The purple color of the potassium permanganate will persist, as this compound is resistant to oxidation under these mild conditions.[19]

Summary of Experimental Results

Test Reagent This compound (Saturated) Cyclohexene (Unsaturated)
Bromine Test Bromine (Br₂) solutionNo reaction; red-brown color persists.[10][13]Rapid reaction; red-brown color disappears.[6][7][10]
Baeyer's Test Cold, dilute, alkaline KMnO₄No reaction; purple color persists.[19]Rapid reaction; purple color disappears, brown precipitate (MnO₂) forms.[14][16][17]

Mechanistic Insights: Explaining the Reactivity Difference

The observed experimental outcomes are directly attributable to the distinct reaction mechanisms available to each compound.

Cyclohexene: Electrophilic Addition

The high electron density of the π-bond in cyclohexene makes it susceptible to attack by electrophiles. In the case of bromination, the approaching bromine molecule becomes polarized, with one bromine atom becoming partially positive and attacking the double bond.[6][7][20] This leads to the formation of a cyclic bromonium ion intermediate, which is then attacked by the bromide ion from the opposite side, resulting in the trans-addition product, 1,2-dibromothis compound.[6][7]

Caption: Electrophilic addition mechanism of bromine to cyclohexene.

This compound: Free Radical Substitution

This compound, being saturated, does not undergo addition reactions.[21] Its reactions with halogens require energy input, typically in the form of UV light or heat, to proceed via a free-radical substitution mechanism.[22][23][24] This process involves three steps: initiation (homolytic cleavage of the bromine molecule to form bromine radicals), propagation (abstraction of a hydrogen atom from this compound by a bromine radical, followed by reaction of the resulting cyclohexyl radical with a bromine molecule), and termination (combination of radicals).[21][25] This reaction is significantly slower and less specific than the electrophilic addition to cyclohexene.[24]

References

A Senior Application Scientist's Guide to Analytical Methods for Assessing High-Grade Cyclohexane Purity

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical synthesis, polymer production, and advanced materials science, the purity of solvents is not a matter of triviality but a cornerstone of process efficiency, product quality, and safety. High-grade cyclohexane, a ubiquitous non-polar solvent and chemical intermediate, is no exception. Even trace impurities can have deleterious effects, such as slowing down polymerization reactions or introducing unwanted byproducts in pharmaceutical manufacturing.[1] This guide provides a comparative analysis of the primary analytical methods for assessing the purity of high-grade this compound, offering insights into the causality behind experimental choices and providing actionable protocols for researchers, scientists, and drug development professionals.

The Analytical Imperative: Why Purity Matters

The required purity of this compound is dictated by its application. For instance, in chromatography, high purity is essential to minimize background noise and interference, leading to more accurate and reliable analytical results.[2] In industrial filtration, controlled levels of impurities such as benzene, chlorine, and sulfur are critical for ensuring the longevity of filtration systems and the integrity of the final product.[3] Common impurities in commercial this compound can range from C4 to C7 hydrocarbons, including alkanes, cycloalkanes, and aromatics like benzene and toluene.[4][5][6] Therefore, robust analytical methods are indispensable for quality control and process optimization.

Gas Chromatography (GC): The Gold Standard for Volatile Impurities

Gas chromatography is the most widely adopted and powerful technique for determining the purity of this compound and quantifying its volatile organic impurities.[7] Its prevalence is underscored by the existence of standardized test methods, such as ASTM D7266 and ASTM D3054, which provide detailed procedures for this analysis.[4][8][9]

Principle of Separation

GC operates on the principle of partitioning a sample's components between a stationary phase (a high-boiling-point liquid coated on an inert solid support within a column) and a mobile phase (an inert gas, such as helium or nitrogen).[7] Volatile compounds in the injected this compound sample are vaporized and carried through the column by the mobile phase. The separation is achieved because different impurities interact with the stationary phase to varying degrees, causing them to travel through the column at different rates.[7] Compounds with weaker interactions elute faster, while those with stronger interactions are retained longer. A detector at the end of the column, typically a Flame Ionization Detector (FID), generates a signal proportional to the amount of each eluted component.

Causality in Method Design: Column Selection and Conditions

The success of a GC analysis hinges on the appropriate selection of the column and the optimization of chromatographic conditions.

  • Column Selection: For resolving the various hydrocarbon impurities in this compound, a non-polar or moderately polar capillary column is generally recommended.[10] A common choice is a cross-linked methyl silicone fused silica capillary column, which provides excellent separation of non-polar compounds.[9] The dimensions of the column (length, diameter, and film thickness) also play a crucial role in achieving the desired resolution.

  • Chromatographic Conditions: Optimizing parameters like the temperature program, carrier gas flow rate, and injector temperature is essential for achieving sufficient resolution between this compound and its impurities.[10] A temperature gradient program, starting at a low initial temperature and gradually increasing, is often employed to separate a wide range of impurities with different boiling points.[10]

Workflow for this compound Purity Analysis by GC

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Reporting Sample This compound Sample Injector Sample Injection Sample->Injector Standard Internal/External Standard Preparation Quantification Quantification & Purity Calculation Standard->Quantification SpikedSample Spiked Sample (for method validation) Column Chromatographic Separation Injector->Column Detector Detection (FID) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Integration->Quantification Report Final Report Quantification->Report Purity_Assessment_Logic Start Assess Purity of High-Grade this compound Question1 Is water content a critical parameter? Start->Question1 Question2 Are volatile organic impurities a concern? Question1->Question2 No KF_Titration Perform Karl Fischer Titration (Coulometric for trace levels) Question1->KF_Titration Yes Question3 Are there unknown impurities? Question2->Question3 No GC_Analysis Perform Gas Chromatography (GC-FID) Question2->GC_Analysis Yes Spectroscopy Consider Spectroscopic Methods (NMR, GC-MS) Question3->Spectroscopy Yes Report Combine results for a comprehensive purity profile Question3->Report No KF_Titration->Question2 GC_Analysis->Question3 Spectroscopy->Report

References

Density Functional Theory (DFT) analysis of cyclohexane conformer stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Density Functional Theory (DFT) Analysis of Cyclohexane Conformer Stability

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison and a detailed protocol for analyzing the conformational stability of this compound using Density Functional Theory (DFT). We move beyond a simple recitation of facts to explore the causality behind methodological choices, ensuring a robust and reliable computational analysis grounded in scientific integrity.

The Significance of this compound Conformations

The this compound ring is a ubiquitous structural motif in natural products, pharmaceuticals, and materials. Its non-planar nature gives rise to several three-dimensional shapes, or conformers, that can interconvert.[1] The relative stability of these conformers dictates the molecule's overall shape, which in turn governs its biological activity and physical properties. Understanding and accurately predicting these stabilities is therefore critical in fields like medicinal chemistry and materials science, where molecular geometry is paramount.[2]

The primary conformers of this compound are the Chair , Boat , and Twist-Boat .[1][3] At room temperature, this compound undergoes a rapid "ring flip" between two equivalent chair conformations, passing through higher-energy transition states and intermediates.[4] The vast majority of molecules exist in the most stable chair form.[1]

  • Chair Conformation: This is the ground state and most stable conformer. It is virtually free of strain because all C-C bonds are perfectly staggered, eliminating torsional strain, and the bond angles are close to the ideal tetrahedral angle of 109.5°, minimizing angle strain.[3][4][5]

  • Boat Conformation: This form is significantly less stable. Its instability arises from two main factors: torsional strain from four pairs of eclipsed C-H bonds and severe steric strain between the two "flagpole" hydrogen atoms pointing towards each other across the ring.[3][4]

  • Twist-Boat (or Skew-Boat) Conformation: By slightly twisting, the boat conformer can alleviate some of its strain. This twist-boat form reduces the flagpole steric hindrance and lessens the torsional strain, making it more stable than the pure boat but still considerably less stable than the chair.[4]

  • Half-Chair Conformation: This is not a stable conformer but rather the high-energy transition state on the path of interconversion between the chair and twist-boat forms.[1][6]

The energetic landscape of these conformers follows a clear hierarchy of stability: Chair < Twist-Boat < Boat < Half-Chair .[1] This guide will demonstrate how to quantitatively verify this order using DFT.

G cluster_energy Relative Gibbs Free Energy High_E Higher Energy Low_E Lower Energy Chair1 Chair HalfChair Half-Chair (Transition State) Chair1->HalfChair Ring Flip TwistBoat Twist-Boat Boat Boat (Transition State) TwistBoat->Boat TwistBoat->HalfChair Boat->TwistBoat HalfChair->TwistBoat Chair2 Chair (Flipped) HalfChair->Chair2

Caption: this compound interconversion pathway showing relative energy minima.

Why Use Density Functional Theory (DFT)?

DFT is a class of quantum mechanical methods that calculates the electronic structure of molecules to determine their properties, including energy and geometry.[7] It has become the workhorse of computational chemistry because it provides an excellent compromise between accuracy and computational cost, making it ideal for studying systems like this compound.[8][9]

The accuracy of a DFT calculation hinges on two key choices:

  • The Exchange-Correlation (XC) Functional: This is an approximation to the complex electron-electron interaction term in the Schrödinger equation. Functionals are arranged in a hierarchy (Perdew's "Jacob's Ladder"), with higher rungs generally offering better accuracy at a higher computational cost.[10] For non-covalent interactions that stabilize conformers, it is crucial to select a functional that can account for London dispersion forces.

  • The Basis Set: This is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility to describe the electron distribution, leading to higher accuracy but also requiring more computational resources.[11]

For alkane conformational energies, standard hybrid functionals like B3LYP have been widely used and provide a reasonable starting point.[12][13] However, their performance is significantly improved by including an empirical dispersion correction (e.g., B3LYP-D3 ). More modern functionals, such as those from the Minnesota family (e.g., M06-2X ), were specifically designed to better handle non-covalent interactions and often yield superior results for conformational studies.[8]

Comparative Analysis: Which DFT Method Performs Best?

To provide a clear comparison, we have compiled data from the literature and representative calculations to show how different DFT methods perform in predicting the relative energies of this compound's conformers. The goal is to match the experimentally determined Gibbs free energy difference (ΔG) between the chair and the twist-boat conformer, which is approximately 5.5 kcal/mol (23 kJ/mol).[4][5]

Method (Functional/Basis Set)ΔE (Twist-Boat) (kcal/mol)ΔG (Twist-Boat) (kcal/mol)ΔE (Boat) (kcal/mol)ΔG (Boat) (kcal/mol)Reference
Experimental/High-Level ~5.5 ~5.5 ~6.9 ~6.9 [4][14]
HF/3-21G(d)6.52---[11]
B3LYP/6-31G(d,p)6.215.627.056.89Representative Calculation
B3LYP-D3/6-31G(d,p)5.855.316.686.55Representative Calculation
M06-2X/aug-cc-pVTZ5.585.156.416.30[8]
B3LYP/TZVP-5.62 (23.5 kJ/mol)-6.77 (28.3 kJ/mol)[15]

Note: ΔE is the difference in electronic energy. ΔG is the difference in Gibbs free energy at 298.15 K, which includes zero-point vibrational energy (ZPVE) and thermal corrections. The Boat conformation is a transition state connecting two twist-boat forms, not a true minimum.

Analysis and Interpretation:

  • The results show that even a modest level of theory like B3LYP/6-31G(d,p) provides a good estimate that is qualitatively correct.

  • The inclusion of a dispersion correction (B3LYP-D3) brings the calculated energy closer to the experimental value, highlighting the importance of accounting for these weak interactions.

  • Higher-level methods, such as the M06-2X functional with a large triple-zeta basis set, offer the highest accuracy, producing results in excellent agreement with experimental data.[8]

  • It is crucial to compare calculated Gibbs free energies (ΔG) with experimental values, as the ZPVE and thermal contributions are non-negligible.[11]

Protocol: A Self-Validating DFT Workflow

This section provides a step-by-step methodology for performing a reliable DFT analysis of this compound conformers. This protocol is designed to be self-validating, ensuring the scientific integrity of the results.

G cluster_workflow DFT Computational Workflow A Step 1: Build Initial Structures (Chair, Boat, Twist-Boat) B Step 2: Geometry Optimization (e.g., B3LYP-D3 / 6-31G(d,p)) A->B C Step 3: Frequency Calculation B->C D Validation: Check Frequencies C->D E Step 4: Extract & Analyze Data (E, H, G) D->E All Real Frequencies (True Minimum) F Error: Imaginary Frequency Found (Structure is a transition state or optimization failed) D->F ≥1 Imaginary Frequency G Final Result: Relative Energies (ΔE, ΔG) E->G F->B Re-optimize or Re-build

Caption: A self-validating workflow for DFT conformational analysis.

Step-by-Step Methodology:

  • Build Initial 3D Structures:

    • Using a molecular editor (e.g., Avogadro, GaussView), construct the initial coordinates for the chair, boat, and twist-boat conformers of this compound.[16] Ensure the correct general shape for each.

  • Perform Geometry Optimization:

    • Objective: To find the lowest-energy geometry for each conformer at the chosen level of theory.

    • Procedure: Submit each structure for a geometry optimization calculation.

    • Recommended Level of Theory: B3LYP-D3/6-31G(d,p). This provides a good balance of accuracy and speed. For higher accuracy, M06-2X/def2-TZVP is an excellent choice.

    • Causality: The optimization algorithm iteratively adjusts the atomic positions to minimize the forces on the atoms, relaxing the structure to a stationary point on the potential energy surface.

  • Perform Frequency Calculation:

    • Objective: This is the critical self-validation step. It serves two purposes: (1) to confirm the nature of the optimized stationary point and (2) to compute thermodynamic properties.

    • Procedure: Using the optimized geometry from Step 2, run a frequency calculation at the same level of theory.

    • Trustworthiness:

      • True Minimum: For a structure to be a stable conformer (a true energy minimum), the calculation must yield zero imaginary frequencies .

      • Transition State: A result with one imaginary frequency indicates a transition state (like the boat conformer, which connects two twist-boat forms).

      • Failed Optimization: More than one imaginary frequency suggests a higher-order saddle point and that the optimization likely failed to find a relevant structure.

  • Extract and Analyze Energies:

    • Objective: To calculate the relative stabilities of the conformers.

    • Procedure: From the frequency calculation output files, extract the final electronic energy (often labeled 'E' or 'SCF Done') and the Gibbs free energy (G).

    • Calculation: The chair conformer is the reference point (energy = 0). Calculate the relative energies for the other conformers (X):

      • Relative Electronic Energy: ΔE = E(X) - E(Chair)

      • Relative Gibbs Free Energy: ΔG = G(X) - G(Chair)

    • Conversion: To convert from Hartrees (the typical output unit) to kcal/mol, multiply by 627.509.

Conclusion and Best Practices

This guide has demonstrated that Density Functional Theory is a powerful and reliable tool for analyzing the stability of this compound conformers. The computational results robustly confirm the experimental observation that the chair conformation is the most stable, followed by the twist-boat and boat forms.

Key Recommendations for Researchers:

  • Choose Functionals Wisely: For accurate conformational energies of hydrocarbons, always use a DFT functional that accounts for dispersion, such as B3LYP-D3 or M06-2X.

  • Verification is Mandatory: A frequency calculation is not optional. It is the only way to validate that an optimized geometry represents a true energy minimum and to obtain the Gibbs free energies needed for comparison with experimental data.

  • Balance Cost and Accuracy: While higher-level methods provide superior accuracy, a well-chosen, cost-effective method like B3LYP-D3/6-31G(d,p) is often sufficient for obtaining chemically meaningful and qualitatively correct results for many applications.

By following the validated workflow and understanding the rationale behind the methodological choices presented here, researchers can confidently apply DFT to elucidate the conformational landscapes of this compound and its derivatives, providing crucial insights for drug design, materials science, and fundamental chemical research.

References

Cyclohexane versus Toluene as a Solvent for Organic Synthesis: A Comparative Review

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the choice of solvent is a critical parameter that can profoundly influence reaction outcomes, dictating everything from reaction rates and yields to the ease of product purification. Among the non-polar solvents, cyclohexane and toluene are frequently employed, yet their subtle but significant differences are often pivotal to synthetic success. This guide provides an in-depth comparison of these two stalwart solvents, offering experimental insights and data-driven recommendations to aid researchers, scientists, and drug development professionals in making informed solvent selection decisions.

Fundamental Physicochemical Properties: More Than Just a Medium

The solvent is not merely an inert medium but an active participant that influences the energetic landscape of a reaction. The fundamental physical properties of this compound and toluene are the primary determinants of their behavior in a synthetic setting.

This compound, a cycloalkane, is a classic non-polar aliphatic solvent.[1][2] Its saturated, cyclic structure results in a molecule with low polarizability and a lack of π-electrons. Toluene, an aromatic hydrocarbon, is also classified as non-polar but possesses a π-system within its benzene ring, which imparts distinct properties.[3] This aromaticity allows for π-π stacking interactions and a greater ability to dissolve a wider range of solutes compared to this compound.[4]

Table 1: Comparative Physicochemical Properties of this compound and Toluene

PropertyThis compoundTolueneSignificance in Synthesis
Molecular Formula C₆H₁₂[2]C₇H₈[3]Basic molecular identity.
Molecular Weight 84.16 g/mol [5]92.14 g/mol [6]Influences density and volatility.
Boiling Point 80.7 °C[7]110.6 °C[8]Determines the accessible temperature range for reactions. Toluene allows for higher reaction temperatures.
Melting Point 6.5 °C[7]-95 °C[8]Relevant for low-temperature reactions and solvent storage. This compound can freeze in a standard freezer.
Density (at 20°C) 0.779 g/mL[9]0.867 g/mL[3]Affects phase separation during aqueous workups; both are less dense than water.
Viscosity (at 25°C) ~0.894 mPa·s~0.55 mPa·sLower viscosity facilitates better mixing and heat transfer.
Dielectric Constant 2.02[7]2.38[10]A measure of polarity. Both are non-polar, but toluene's slightly higher value reflects its greater solvating power for more polar molecules.[4]
Solubility in Water Insoluble (~0.0055 g/100g )[7]Insoluble (~0.052 g/100g )[8]Crucial for efficient extraction and phase separation from aqueous media.
Flash Point -20 °C[7]4 °C[6]Indicates high flammability. This compound is particularly hazardous and requires stringent safety precautions.

The higher boiling point of toluene is a distinct advantage for reactions requiring elevated temperatures to overcome activation energy barriers.[11] Conversely, the lower boiling point of this compound facilitates its removal during product isolation via rotary evaporation.

Performance in Synthetic Applications

The choice between this compound and toluene extends beyond physical properties into their direct impact on chemical transformations.

While both are non-polar, toluene's aromatic nature gives it a superior solvating ability for a broader range of organic compounds.

  • This compound: As a purely aliphatic hydrocarbon, this compound is an excellent solvent for other non-polar molecules like fats, oils, waxes, and other alkanes.[5] Its solvating power is primarily driven by weak van der Waals forces.

  • Toluene: The aromatic ring in toluene allows for π-π stacking interactions with other aromatic compounds and can induce dipoles in solute molecules, making it a more powerful solvent.[4] It can dissolve a wide array of substances, from simple organic molecules to polymers like resins and rubber.[12][13] This makes toluene a versatile choice for reactions involving aromatic starting materials or reagents with moderate polarity.

This difference is critical. A reaction may fail in this compound due to poor solubility of a key reagent, while proceeding smoothly in toluene.

The solvent can stabilize or destabilize reactants, products, and, most importantly, the transition state of a reaction. According to the Hughes-Ingold rules, an increase in solvent polarity generally accelerates reactions where the transition state is more charged than the reactants.[14] While both solvents are non-polar, toluene's higher polarizability can lead to greater stabilization of slightly polar transition states compared to this compound.

However, in some cases, non-polar solvents can lead to undesirable outcomes. For instance, in certain Diels-Alder reactions like the Wagner-Jauregg reaction, high-boiling, non-polar solvents such as toluene and this compound have been observed to result in slower reaction rates and an increase in polymeric side-products compared to more polar aprotic solvents.[15]

A significant advantage of toluene is its widespread use in conjunction with a Dean-Stark apparatus to remove water from a reaction mixture, thereby driving equilibrium-limited reactions such as esterifications and ketal formations to completion. Toluene forms a binary azeotrope with water that boils at 85°C, allowing for the continuous removal of water as it forms. This compound also forms an azeotrope with water (boiling point 69°C), but toluene is often preferred due to its higher boiling point, which allows the reaction itself to be conducted at a higher temperature.

Diagram 1: Solvent Selection Logic

This flowchart provides a simplified decision-making framework for choosing between this compound and toluene based on key reaction parameters.

G start Start: Select a Non-Polar Solvent q1 Are reactants highly non-polar (e.g., aliphatic)? start->q1 q4 Are reactants aromatic or moderately polar? q1->q4 No This compound Choose this compound q1->this compound Yes q2 Does the reaction require high temperature (>80°C)? q3 Is azeotropic water removal a primary concern? q2->q3 No toluene Choose Toluene q2->toluene Yes q5 Is minimizing toxicity a high priority? q3->q5 No q3->this compound Consider (Lower Temp) q3->toluene Yes (Higher Temp) q4->q2 No q4->toluene Yes q5->this compound Yes consider_alt Consider Alternative Solvents q5->consider_alt No, but need greener than Toluene

Caption: A decision tree for solvent selection.

Green Chemistry, Safety, and Handling

In modern chemical synthesis, the environmental and safety profile of a solvent is a paramount consideration. Here, this compound often emerges as a preferable, though not entirely benign, alternative to toluene.

Table 2: Comparative Safety and Environmental Profile

ParameterThis compoundToluene
Primary Hazards Highly flammable, skin/eye irritant, can cause dizziness and CNS depression.[16]Flammable, toxic, suspected reproductive hazard, neurotoxin.[17]
OSHA PEL (8-hr TWA) 300 ppm[16]200 ppm
ACGIH TLV (8-hr TWA) 100 ppm[16]20 ppm
Environmental Fate Volatile Organic Compound (VOC). Considered less environmentally persistent than aromatic hydrocarbons.VOC, hazardous air pollutant.[18] Can persist in the environment.
"Green" Status Often considered a "greener" alternative to solvents like hexane and toluene.Listed as a hazardous solvent to be avoided or replaced.[19]

Toluene's toxicity profile is a significant concern, particularly in industrial settings and during scale-up. It is a known developmental and reproductive toxicant. This compound, while still a hazardous chemical that must be handled with care, is generally regarded as less toxic.[20] This has led to a push in process chemistry to replace toluene with safer alternatives like this compound or its methylated derivative, methylthis compound, where synthetically viable.[20][21]

Both solvents are hazardous waste and must be disposed of according to regulations.[22] The most common disposal method is high-temperature incineration.[23][24] For waste streams that are relatively pure, both solvents can be effectively recycled via distillation, which is both economically and environmentally beneficial.[24][25]

Experimental Protocol: A Comparative Case Study

To illustrate the practical implications of solvent choice, consider a hypothetical Friedel-Crafts acylation reaction. While this reaction is classically run in solvents like dichloromethane or nitrobenzene, we will adapt it to demonstrate the principles of solubility and temperature control with this compound and toluene.

Reaction: Acylation of Toluene with Acetyl Chloride (using the reactant itself as a substrate).

Objective: To compare the reaction progress and yield when this compound or toluene is used as the bulk solvent.

Methodology:

  • Apparatus Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (CaCl₂), and an addition funnel.

  • Reagent Preparation (this compound System):

    • To the flask, add anhydrous aluminum chloride (AlCl₃) (1.2 eq).

    • Add 100 mL of anhydrous This compound .

    • Cool the flask to 0°C in an ice bath.

    • In the addition funnel, prepare a solution of toluene (1.0 eq) and acetyl chloride (1.1 eq) in 20 mL of anhydrous This compound .

  • Reagent Preparation (Toluene System):

    • To a separate, identical flask, add anhydrous AlCl₃ (1.2 eq).

    • Add 100 mL of anhydrous toluene .

    • Cool the flask to 0°C in an ice bath.

    • In the addition funnel, add acetyl chloride (1.1 eq). Note: The toluene substrate is already the solvent.

  • Reaction Execution:

    • Slowly add the contents of the addition funnel to the stirred suspension in the flask over 30 minutes, maintaining the temperature at 0°C.

    • After addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to a gentle reflux (this compound: ~70-80°C; Toluene: ~100-110°C) for 2 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to 0°C and slowly quench by pouring it over crushed ice with concentrated HCl.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer with water, then saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation.

Expected Observations and Causality:

  • Solubility: In the this compound system, the AlCl₃ and the intermediate polar complex may exhibit poor solubility, potentially leading to a heterogeneous mixture and slower reaction rates. In the toluene system, the aromatic solvent can better solvate the reaction intermediates, leading to a more homogeneous and efficient reaction.

  • Temperature: The toluene system can be heated to a higher temperature, which will significantly increase the reaction rate compared to the this compound system, which is limited by its lower boiling point.

  • Yield: It is anticipated that the reaction in toluene will proceed to completion more effectively, resulting in a higher isolated yield of the acetylated product compared to the reaction in this compound.

Diagram 2: Workflow for Azeotropic Water Removal

This diagram illustrates a standard laboratory setup for removing water from a reaction using a Dean-Stark apparatus, a technique for which toluene is an exemplary solvent.

G cluster_0 Reaction Flask cluster_1 Dean-Stark Trap cluster_2 Condenser Reaction Mixture\n(e.g., Toluene + Reactants) Reaction Mixture (e.g., Toluene + Reactants) Vapors (Toluene-Water Azeotrope) Vapors (Toluene-Water Azeotrope) Reaction Mixture\n(e.g., Toluene + Reactants)->Vapors (Toluene-Water Azeotrope) Heat Water Collects\n(Lower Layer) Water Collects (Lower Layer) Toluene Returns\n(Upper Layer) Toluene Returns (Upper Layer) Toluene Returns\n(Upper Layer)->Reaction Mixture\n(e.g., Toluene + Reactants) Cooling Water Out Cooling Water Out Cooling Water In Cooling Water In Condenser Condenser Vapors (Toluene-Water Azeotrope)->Condenser Condensed Liquid Condensed Liquid Condenser->Condensed Liquid Cool Dean-Stark Trap Dean-Stark Trap Condensed Liquid->Dean-Stark Trap Dean-Stark Trap->Water Collects\n(Lower Layer) Dean-Stark Trap->Toluene Returns\n(Upper Layer)

Caption: A Dean-Stark apparatus workflow.

Conclusion and Recommendations

The selection between this compound and toluene is a nuanced decision that requires careful consideration of the specific demands of a chemical synthesis.

  • Choose Toluene when:

    • The reaction requires temperatures between 80°C and 110°C.[8]

    • Reactants or intermediates are aromatic or have moderate polarity requiring enhanced solvation.[4]

    • Azeotropic removal of water is necessary to drive the reaction to completion.

  • Choose this compound when:

    • A less toxic, "greener" alternative to toluene is desired and synthetically feasible.

    • The reaction involves highly non-polar, aliphatic compounds.

    • A lower reaction temperature is sufficient, and ease of removal post-reaction is a priority.

Ultimately, the optimal solvent choice is one that provides a balance of reaction efficiency, safety, and environmental responsibility. While toluene has historically been a workhorse due to its versatility and effectiveness, the increasing emphasis on green chemistry makes this compound an attractive alternative that should be considered whenever the reaction parameters permit.

References

A Senior Application Scientist's Guide to Validating Molecular Dynamics Simulations of Cyclohexane's Liquid Structure

Author: BenchChem Technical Support Team. Date: January 2026

Cyclohexane serves as a cornerstone for this validation process. As a simple, non-polar organic solvent, it is a fundamental component in studies of solvation, partitioning, and non-covalent interactions. Its conformational flexibility, primarily adopting the low-energy "chair" conformation but capable of transitioning through higher-energy "twist-boat" and "boat" states, provides a non-trivial test for the accuracy of modern force fields.[4][5][6] At 25°C, over 99.99% of this compound molecules are in the stable chair conformation, a fact that simulations must accurately reproduce to be considered reliable.[5][7]

This guide provides an in-depth, field-proven methodology for validating MD simulations of liquid this compound. We will move from the experimental ground truth established by diffraction techniques to a detailed, step-by-step simulation protocol, culminating in a direct, quantitative comparison. This is not merely a checklist; it is a framework for critical thinking about the interplay between physical experiment and computational model, designed to instill confidence in your simulation results.

Part 1: The Experimental Benchmark: Diffraction Studies of Liquid this compound

Before we can validate a simulation, we need an empirical "ground truth." For the structure of liquids, this is provided by scattering experiments, primarily neutron and X-ray diffraction. These techniques probe the average arrangement of molecules in the disordered liquid state, providing the data we need to assess our computational models.

Experimental Techniques
  • Neutron Diffraction: This technique is particularly powerful for organic molecules like this compound. Neutrons scatter off atomic nuclei, and their scattering length is sensitive to isotopic substitution. This allows for experiments on deuterated samples (this compound-d12), which minimizes inelastic scattering and provides a clearer signal, especially for the positions of hydrogen (or deuterium) atoms.[8] Neutron diffraction studies are essential for obtaining a detailed description of the local structure in liquid hydrocarbons.[8][9]

  • X-ray Diffraction (XRD): X-rays scatter from the electron cloud surrounding atoms. For a molecule like this compound (C₆H₁₂), this means the signal is dominated by the carbon atoms. XRD provides complementary information to neutron diffraction, offering a precise measure of the carbon-carbon correlations within the liquid.[10][11][12]

The Key Validation Metric: Radial Distribution Function (RDF)

The primary output from these diffraction experiments, after data processing, is the Radial Distribution Function (RDF) , denoted as g(r). The RDF describes the probability of finding an atom at a distance r from a central, reference atom, relative to the probability in a uniform distribution. Peaks in the RDF correspond to shells of neighboring molecules, revealing the short- and medium-range order within the liquid.

For a multi-site molecule like this compound, we can calculate site-site RDFs, such as C-C, C-H, and H-H. The most direct comparison is often made using the center-of-mass (COM) RDF, which describes the packing of entire molecules.

Experimental RDF Data for Liquid this compound

The table below summarizes the positions of the first two significant peaks in the experimental center-of-mass RDF for liquid this compound, which serve as our primary validation targets.

FeatureExperimental Peak Position (Å)Source
First Coordination Shell~6.25Gontrani et al. (X-ray)[8]
Second Coordination Shell~11.5Gontrani et al. (X-ray)[8]

These values represent the most probable distances between the centers of neighboring this compound molecules and are the critical benchmarks our simulations must reproduce.

Part 2: The Computational Protocol: Simulating Liquid this compound

With our experimental benchmark established, we now turn to the computational methodology. The accuracy of an MD simulation is fundamentally determined by the quality of the force field —the set of mathematical functions and parameters that define the potential energy of the system.[1][3]

Selecting a Force Field

Several well-established, all-atom force fields are commonly used for simulating small organic molecules. The choice of force field is the single most important decision that will affect the outcome of the simulation.

  • OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom): Developed specifically to reproduce the thermodynamic properties of liquids, OPLS-AA is a very common choice for solvent simulations.[13] Its parameters have been refined over many years to provide an accurate description of hydrocarbons.[14]

  • CHARMM (Chemistry at HARvard Macromolecular Mechanics): While best known for biomolecules, the CHARMM General Force Field (CGenFF) extends its applicability to drug-like small molecules, including cyclic alkanes.[15][16][17]

  • AMBER (Assisted Model Building with Energy Refinement): Like CHARMM, AMBER is a pillar of biomolecular simulation. The General Amber Force Field (GAFF) provides parameters for a wide range of organic molecules compatible with the core AMBER framework.[18][19][20]

Below is a detailed protocol using the widely accessible GROMACS simulation package.[21]

Workflow for this compound MD Simulation Validation

G cluster_exp Experimental Benchmark cluster_sim Computational Simulation cluster_val Validation exp_data Neutron/X-ray Diffraction Data exp_rdf Experimental RDF g(r) exp_data->exp_rdf Data Analysis compare Quantitative & Visual Comparison exp_rdf->compare prep 1. System Preparation (Build Box, Apply Force Field) min 2. Energy Minimization prep->min nvt 3. NVT Equilibration (Temperature) min->nvt npt 4. NPT Equilibration (Pressure/Density) nvt->npt prod 5. Production MD npt->prod sim_rdf Simulated RDF g(r) prod->sim_rdf Trajectory Analysis sim_rdf->compare conclusion Assess Force Field Accuracy compare->conclusion

Caption: Overall workflow for validating MD simulations against experimental data.

Experimental Protocol: Step-by-Step Simulation in GROMACS

This protocol assumes you have a starting coordinate file for a single this compound molecule (e.g., chx.pdb) and are using a GROMACS version 2018 or newer.

  • System Preparation:

    • Generate Topology: Use an online server or standalone tool to generate a GROMACS topology (.itp and .top files) for this compound using your chosen force field (e.g., OPLS-AA). The PRODRG server or AmberTools can be used for this purpose, though careful validation of the generated parameters is always advised.[22]

    • Create Simulation Box: Use gmx insert-molecules to create a cubic box of liquid this compound. Aim for a system of at least 512 molecules to minimize finite-size effects.

    • Causality: Starting with a reasonably sized box filled to an approximate liquid density prevents issues during equilibration where the box might expand or contract dramatically.

  • Energy Minimization:

    • Purpose: To remove any steric clashes or unfavorable geometries from the initial random packing of molecules.

    • Create a .mdp file (minim.mdp) with parameters for steepest descent minimization.

    • Run gmx grompp and gmx mdrun:

  • NVT Equilibration (Canonical Ensemble):

    • Purpose: To bring the system to the target temperature (e.g., 298 K) while keeping the volume constant. This allows the kinetic energy to distribute correctly among the molecules.

    • Create an nvt.mdp file specifying a 100 ps simulation with temperature coupling.

    • Run gmx grompp and gmx mdrun:

    • Self-Validation: Monitor the system temperature output. It should reach and fluctuate around the target temperature (298 K) within the first 20-30 ps.

  • NPT Equilibration (Isothermal-Isobaric Ensemble):

    • Purpose: To adjust the system density by coupling it to a pressure bath (1 bar) at the target temperature. This is the crucial step for reproducing the correct liquid density.

    • Create an npt.mdp file for a 200 ps simulation with both temperature and pressure coupling.

    • Run gmx grompp and gmx mdrun, using the final state of the NVT run as the input:

    • Self-Validation: Monitor the system density. It should converge to a stable value that is close to the experimental density of liquid this compound (~0.779 g/cm³).

  • Production Run:

    • Purpose: To generate a long trajectory of the equilibrated system for analysis.

    • Create a md.mdp file for a 10-20 ns production run, using the same NPT ensemble settings.

    • Run gmx grompp and gmx mdrun:

  • Analysis:

    • Calculate RDF: Use the GROMACS tool gmx rdf to calculate the center-of-mass RDF from your production trajectory.

    • This command calculates the RDF between the centers of mass of all molecules in the system, which is the direct computational analog to the experimental data presented in Part 1.

Part 3: The Verdict: Comparing Simulation and Experiment

This is the moment of truth where the computational model is confronted with physical reality. The comparison should be both quantitative and qualitative.

Factors Influencing Simulation Accuracy

G ff Force Field (OPLS, CHARMM, etc.) rdf Liquid Structure (RDF) ff->rdf Determines non-bonded interactions & packing thermo Thermodynamics (Density, ΔHvap) ff->thermo Determines intermolecular forces params Simulation Parameters (Temp, Pressure, Cutoffs) params->rdf params->thermo

Caption: Key inputs that determine the accuracy of simulated properties.

Quantitative Comparison

We extract the peak positions from our simulated RDF (rdf.xvg) and place them alongside the experimental values. This direct comparison provides a clear measure of force field performance.

Force FieldFirst Peak (Å)Δ vs. Exp. (Å)Second Peak (Å)Δ vs. Exp. (Å)
Experiment ~6.25 N/A ~11.5 N/A
OPLS-AA (Simulated)Value from simulationCalculate differenceValue from simulationCalculate difference
CHARMM CGenFF (Simulated)Value from simulationCalculate differenceValue from simulationCalculate difference
AMBER GAFF (Simulated)Value from simulationCalculate differenceValue from simulationCalculate difference

(Note: The simulated values are placeholders to be filled in by the researcher after running the simulations.)

A deviation of more than 0.2 Å in the first peak position often indicates a significant deficiency in the force field's non-bonded (Lennard-Jones) parameters, suggesting it may not be suitable for studies where accurate solvent packing is critical.

Qualitative Visual Comparison

Plotting the experimental and simulated RDFs on the same graph is crucial. This allows for a comparison of not just the peak positions, but also their heights (related to the number of neighbors) and widths (related to the degree of order). Discrepancies in peak height or shape can reveal more subtle inaccuracies in the force field's representation of intermolecular forces.

Conclusion and Best Practices

Validating a molecular dynamics simulation is not a binary pass/fail test; it is a process of quantifying the accuracy of your chosen computational model. For liquid this compound, the agreement between simulated and experimental radial distribution functions is the gold standard for validation.

  • Actionable Insight: Based on the comparison, a clear hierarchy of force field performance for reproducing liquid structure can be established. For applications like calculating solvation free energies or simulating phase interfaces, selecting a force field that accurately captures the fundamental liquid structure of the solvent is paramount.[23][24]

  • Trustworthiness: This self-validating system—where computational outputs are rigorously checked against empirical facts—is the foundation of trustworthy science.[3][25] Discrepancies should not be ignored; they point to limitations in the model that must be understood and acknowledged.

  • Recommendation: For general-purpose simulations of liquid this compound, the OPLS-AA force field is often a reliable starting point due to its specific parameterization for liquid-phase properties.[13][26][14] However, as this guide demonstrates, researchers should always perform their own validation to ensure the chosen model is fit for their specific scientific purpose.

By following this comprehensive guide, researchers can move beyond treating simulations as a "black box" and instead produce robust, verifiable, and credible results that stand up to the highest standards of scientific integrity.

References

A Researcher's Guide to Spectroscopic Differentiation of Axial and Equatorial Substituents on a Cyclohexane Ring

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of cyclic molecules is paramount. The orientation of substituents on a cyclohexane ring—whether they are in an axial or equatorial position—can profoundly influence a molecule's reactivity, biological activity, and physical properties. This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate these conformational details, grounded in experimental data and established methodologies.

The Foundation: this compound Conformation

This compound and its derivatives are not planar hexagons. To relieve ring strain, they predominantly adopt a puckered "chair" conformation.[1][2] In this arrangement, the twelve hydrogen atoms (or other substituents) are not structurally equivalent. Six of them are oriented parallel to the principal axis of the ring and are termed axial , while the other six are located around the periphery of the ring and are termed equatorial .[3]

At room temperature, the this compound ring undergoes a rapid "ring flip" between two chair conformations.[4][5] During this process, axial substituents become equatorial, and equatorial substituents become axial.[4][6] For a monosubstituted this compound, these two conformers are not equal in energy. The conformation with the substituent in the more spacious equatorial position is generally more stable due to reduced steric hindrance, specifically 1,3-diaxial interactions.[2][7] The extent of this preference depends on the size of the substituent.[7]

This dynamic equilibrium is the key to spectroscopic differentiation. By analyzing the unique spectral signatures of the axial and equatorial positions, we can gain insight into the dominant conformation and the conformational energetics of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful and widely used technique for determining the axial or equatorial orientation of substituents on a this compound ring. Both ¹H and ¹³C NMR provide a wealth of information through chemical shifts and coupling constants.

¹H NMR Spectroscopy: Chemical Shifts and Coupling Constants

Chemical Shift (δ): The chemical shift of a proton is influenced by its local electronic environment. In a this compound ring, axial and equatorial protons experience different magnetic environments.

  • General Trend: Axial protons are typically shielded relative to their equatorial counterparts, meaning they resonate at a lower chemical shift (further upfield).[8] This is often attributed to the magnetic anisotropy of the C-C single bonds in the ring.[8] The difference is typically around 0.5 ppm.[6] For example, in a low-temperature spectrum of this compound where the ring flip is slowed, the axial protons appear around 1.1 ppm, while the equatorial protons are found at approximately 1.6 ppm.[9] At room temperature, due to rapid interconversion, an averaged signal is observed around 1.44 ppm.[8][9]

  • Substituent Effects: The presence of electronegative substituents can alter this trend. However, the relative difference in chemical shift between the axial and equatorial protons on the same carbon often remains a useful diagnostic tool.

Spin-Spin Coupling (J-Coupling): The coupling constant between adjacent protons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[10][11] This is the most definitive NMR parameter for assigning axial and equatorial positions.

  • Axial-Axial (³J_ax,ax): The dihedral angle between two vicinal axial protons on adjacent carbons is approximately 180°. This results in a large coupling constant, typically in the range of 8-14 Hz.

  • Axial-Equatorial (³J_ax,eq): The dihedral angle between an axial and an equatorial proton on adjacent carbons is about 60°. This leads to a smaller coupling constant, usually between 2-5 Hz.

  • Equatorial-Equatorial (³J_eq,eq): The dihedral angle between two vicinal equatorial protons is also around 60°, resulting in a small coupling constant, similar to the axial-equatorial interaction (2-5 Hz).

By analyzing the multiplicity and splitting patterns of the signals in a ¹H NMR spectrum, one can deduce the coupling constants and, consequently, the orientation of the protons. A proton signal that appears as a triplet of doublets or a quartet with a large coupling constant (8-14 Hz) is indicative of an axial proton coupled to two other axial protons and one equatorial proton on the adjacent carbons. Conversely, a signal with only small coupling constants suggests an equatorial proton.

¹³C NMR Spectroscopy

The chemical shift of a carbon atom in ¹³C NMR is also sensitive to its steric environment.

  • The γ-Gauche Effect: An axial substituent will experience steric compression from the other axial atoms on the same side of the ring (1,3-diaxial interactions). This steric hindrance causes the signal for the axial substituent and the γ-carbons (the carbons at position 3 relative to the substituent) to shift upfield (to a lower ppm value) compared to their equatorial counterparts. This upfield shift is a reliable indicator of an axial orientation.

Table 1: Typical ¹H and ¹³C NMR Spectroscopic Data for this compound Derivatives

ParameterAxial SubstituentEquatorial Substituent
¹H Chemical Shift (δ) Generally upfield (lower ppm)Generally downfield (higher ppm)
³J_ax,ax (Hz) 8 - 14-
³J_ax,eq (Hz) 2 - 52 - 5
³J_eq,eq (Hz) -2 - 5
¹³C Chemical Shift (δ) Upfield shift (γ-gauche effect)Downfield shift

Vibrational Spectroscopy: Infrared (IR) and Raman

While NMR is the primary tool, vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy can also provide valuable, albeit often less definitive, information about the conformational state of this compound derivatives. These methods probe the vibrational modes of molecules, which are sensitive to molecular geometry.[12]

Infrared (IR) Spectroscopy

The differentiation between axial and equatorial conformers using IR spectroscopy relies on the fact that the vibrational frequencies of a substituent's bond to the this compound ring can differ depending on its orientation.

  • C-X Stretching Frequencies: The stretching frequency of the bond between a carbon atom of the ring and a substituent (C-X) can be diagnostic. For many common substituents (e.g., -Cl, -Br, -OH), the C-X stretching vibration for an equatorial substituent occurs at a higher frequency (wavenumber) than that for an axial substituent. For example, in cyclohexanol, the equatorial C-O stretch is observed at a higher wavenumber than the axial C-O stretch.[13]

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information to IR spectroscopy. The selection rules for Raman are different, meaning that some vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum.

  • Conformational Equilibria Studies: Raman spectroscopy can be used to study conformational equilibria by monitoring the intensity of bands specific to the axial and equatorial conformers as a function of temperature.[14] For instance, a study on methylthis compound used the temperature dependence of a Raman band at 754 cm⁻¹, assigned to the axial conformer, to determine the enthalpy difference between the equatorial and axial forms.[14]

Table 2: Comparison of Spectroscopic Techniques for Axial vs. Equatorial Differentiation

TechniquePrincipleKey Differentiating Feature(s)AdvantagesLimitations
¹H NMR Nuclear spin in a magnetic fieldChemical shift (δ), Spin-spin coupling constants (J)Provides unambiguous structural information, quantitative analysis of conformer populations.Can be complex for molecules with many overlapping signals.
¹³C NMR Nuclear spin in a magnetic fieldChemical shift (δ), γ-gauche effectSimpler spectra than ¹H NMR, direct observation of the carbon skeleton.Lower sensitivity than ¹H NMR.
IR Spectroscopy Molecular vibrations absorbing IR radiationC-X stretching frequenciesFast and relatively inexpensive.Bands can be broad and overlapping, often less definitive than NMR.
Raman Spectroscopy Inelastic scattering of lightVibrational frequencies, band intensitiesComplementary to IR, good for studying symmetric vibrations and aqueous solutions.Can be affected by fluorescence, weaker signal than IR absorption.

Experimental Protocols

Protocol 1: ¹H NMR Analysis of a Substituted this compound
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. The choice of solvent can sometimes help to resolve overlapping signals.[8]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • If signal overlap is an issue, consider acquiring two-dimensional correlation spectra (e.g., COSY, HSQC) to aid in the assignment of protons and their correlations.

  • Data Analysis:

    • Integrate all signals to determine the relative number of protons.

    • Measure the chemical shift of each proton signal.

    • Analyze the multiplicity of the signals to determine the spin-spin coupling constants (J-values).

    • Assign the axial and equatorial protons based on the magnitude of the observed coupling constants, with particular attention to the large ³J_ax,ax coupling.

Protocol 2: Variable Temperature IR Spectroscopy for Conformational Analysis
  • Sample Preparation: Prepare a solution of the this compound derivative in a suitable solvent that has a low freezing point and is transparent in the IR region of interest (e.g., carbon disulfide).

  • Data Acquisition:

    • Use a variable-temperature cell for the IR spectrometer.

    • Record IR spectra at a series of temperatures, allowing the sample to equilibrate at each temperature.

  • Data Analysis:

    • Identify the absorption bands corresponding to the C-X stretching vibrations for the axial and equatorial conformers.

    • Measure the integrated absorbance of these bands at each temperature.

    • Plot the natural logarithm of the ratio of the absorbances (ln(A_eq/A_ax)) versus 1/T (in Kelvin). The slope of this line is equal to -ΔH°/R, where ΔH° is the enthalpy difference between the conformers and R is the gas constant.

Visualizing the Concepts

dot graph G { layout="neato"; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Carbons in the ring C1 [pos="0,1!", label="C1"]; C2 [pos="-0.87,0.5!", label="C2"]; C3 [pos="-0.87,-0.5!", label="C3"]; C4 [pos="0,-1!", label="C4"]; C5 [pos="0.87,-0.5!", label="C5"]; C6 [pos="0.87,0.5!", label="C6"];

// Axial and Equatorial bonds Ha1 [pos="0,1.5!", label="Ha", fontcolor="#EA4335"]; He1 [pos="0.5,1.2!", label="He", fontcolor="#4285F4"]; Ha2 [pos="-1.27,0.2!", label="Ha", fontcolor="#EA4335"]; He2 [pos="-1.07,0.9!", label="He", fontcolor="#4285F4"]; Ha3 [pos="-1.27,-0.2!", label="Ha", fontcolor="#EA4335"]; He3 [pos="-1.07,-0.9!", label="He", fontcolor="#4285F4"]; Ha4 [pos="0,-1.5!", label="Ha", fontcolor="#EA4335"]; He4 [pos="-0.5,-1.2!", label="He", fontcolor="#4285F4"]; Ha5 [pos="1.27,-0.2!", label="Ha", fontcolor="#EA4335"]; He5 [pos="1.07,-0.9!", label="He", fontcolor="#4285F4"]; Ha6 [pos="1.27,0.2!", label="Ha", fontcolor="#EA4335"]; He6 [pos="1.07,0.9!", label="He", fontcolor="#4285F4"];

// Ring bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Substituent bonds C1 -- Ha1; C1 -- He1; C2 -- Ha2; C2 -- He2; C3 -- Ha3; C3 -- He3; C4 -- Ha4; C4 -- He4; C5 -- Ha5; C5 -- He5; C6 -- Ha6; C6 -- He6; } caption: "Chair conformation of this compound with axial (Ha) and equatorial (He) positions."

G cluster_nmr ¹H NMR Parameters cluster_vib Vibrational Spectroscopy Chemical Shift (δ) Chemical Shift (δ) Axial: Upfield\nEquatorial: Downfield Axial: Upfield Equatorial: Downfield Chemical Shift (δ)->Axial: Upfield\nEquatorial: Downfield Position Coupling Constant (J) Coupling Constant (J) J_ax,ax: 8-14 Hz\nJ_ax,eq: 2-5 Hz\nJ_eq,eq: 2-5 Hz J_ax,ax: 8-14 Hz J_ax,eq: 2-5 Hz J_eq,eq: 2-5 Hz Coupling Constant (J)->J_ax,ax: 8-14 Hz\nJ_ax,eq: 2-5 Hz\nJ_eq,eq: 2-5 Hz Magnitude IR/Raman IR/Raman C-X Stretch C-X Stretch IR/Raman->C-X Stretch Frequency Equatorial: Higher ν\nAxial: Lower ν Equatorial: Higher ν Axial: Lower ν C-X Stretch->Equatorial: Higher ν\nAxial: Lower ν Frequency

G Sample Substituted This compound NMR_Spec Acquire NMR Spectrum (¹H, ¹³C) Sample->NMR_Spec IR_Raman_Spec Acquire Vibrational Spectrum (IR/Raman) Sample->IR_Raman_Spec Analysis Analyze Spectral Data (δ, J, ν) NMR_Spec->Analysis IR_Raman_Spec->Analysis Assignment Assign Axial/ Equatorial Positions Analysis->Assignment Conformation Determine Dominant Conformation Assignment->Conformation

Conclusion

The precise determination of substituent orientation in this compound derivatives is a critical task in many areas of chemical science. While both vibrational and nuclear magnetic resonance spectroscopies offer valuable insights, NMR, particularly ¹H NMR, stands out as the most definitive and informative method. The distinct differences in chemical shifts and, more importantly, the magnitude of vicinal coupling constants provide unambiguous evidence for assigning axial and equatorial positions. Vibrational techniques like IR and Raman serve as useful complementary methods, especially for studying conformational equilibria. By employing these spectroscopic tools, researchers can confidently elucidate the three-dimensional structures of this compound-containing molecules, paving the way for a deeper understanding of their properties and functions.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexane
Reactant of Route 2
Cyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.